molecular formula C14H9ClN2O B1324084 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine CAS No. 890100-44-4

2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Cat. No.: B1324084
CAS No.: 890100-44-4
M. Wt: 256.68 g/mol
InChI Key: KOERSPONWRFUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(6-chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-14-6-5-12(9-17-14)13(18)7-10-3-1-2-4-11(10)8-16/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOERSPONWRFUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CN=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641779
Record name 2-[2-(6-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-44-4
Record name 2-[2-(6-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine: A Key Intermediate for Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. Among these, functionalized 2-chloropyridines are particularly valuable as versatile intermediates. Their utility stems from the reactivity of the chlorine atom at the 2-position, which can be readily displaced by nucleophiles, and the potential for further functionalization on the pyridine ring. The target molecule of this guide, this compound, is a prime example of a highly functionalized pyridine derivative. Its structure, featuring a β-ketonitrile moiety, is of significant interest to researchers in drug development. β-Ketonitriles are known precursors for a wide array of heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles, which are prevalent in biologically active molecules.[1][2] This guide provides a comprehensive overview of a proposed synthetic route to this valuable intermediate, grounded in established chemical principles and designed for practical application in a research and development setting.

Synthetic Strategy: A Multi-Step Approach to a Complex Target

The synthesis of this compound is best approached through a convergent synthesis that builds the molecule from two key fragments: a derivative of 2-chloropyridine and a derivative of 2-cyanophenylacetonitrile. The chosen strategy focuses on the formation of the central carbon-carbon bond of the β-ketonitrile through an acylation reaction, a robust and well-documented method for this class of compounds.[1][3]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_pyridine Pyridine Fragment Synthesis cluster_cyanophenyl Cyanophenyl Fragment Synthesis 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine 2_chloro_5_pyridinecarboxylic_acid 2-Chloro-5-pyridinecarboxylic acid 2_chloro_5_methylpyridine->2_chloro_5_pyridinecarboxylic_acid Oxidation 2_chloro_5_pyridinecarbonyl_chloride 2-Chloro-5-pyridinecarbonyl chloride 2_chloro_5_pyridinecarboxylic_acid->2_chloro_5_pyridinecarbonyl_chloride Chlorination Acylation Acylation 2_chloro_5_pyridinecarbonyl_chloride->Acylation 2_cyanobenzyl_bromide 2-Cyanobenzyl bromide 2_cyanophenylacetonitrile 2-Cyanophenylacetonitrile 2_cyanobenzyl_bromide->2_cyanophenylacetonitrile Cyanation 2_cyanophenylacetonitrile->Acylation Target_Molecule This compound Acylation->Target_Molecule

Caption: Overall synthetic workflow for this compound.

This multi-step synthesis is designed for efficiency and control, with each step leading to a stable, characterizable intermediate. The key steps are:

  • Preparation of the Pyridine Acyl Chloride: This involves the oxidation of a readily available starting material, 2-chloro-5-methylpyridine, to the corresponding carboxylic acid, followed by conversion to the more reactive acyl chloride.

  • Preparation of the Cyanophenyl Nucleophile: 2-Cyanophenylacetonitrile is synthesized from 2-cyanobenzyl bromide, creating the active methylene compound required for the key acylation step.

  • Convergent Acylation: The two fragments are combined in the final step, where the nitrile-stabilized carbanion of 2-cyanophenylacetonitrile attacks the electrophilic carbonyl of 2-chloro-5-pyridinecarbonyl chloride to form the target β-ketonitrile.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
2-Chloro-5-methylpyridineSigma-Aldrich>98%
Potassium PermanganateFisher ScientificACS GradeOxidizing agent
Thionyl Chloride (SOCl₂)Acros Organics>99%Use in a well-ventilated fume hood
2-Cyanobenzyl bromideTCI Chemicals>97%Lachrymator, handle with care
Sodium Cyanide (NaCN)EMD Millipore>95%Highly toxic, use appropriate safety precautions
Sodium Hydride (NaH), 60% in mineral oilAlfa Aesar60%Flammable solid, handle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)J.T. Baker>99.8%Dri-Solv grade or freshly distilled
Anhydrous Dichloromethane (DCM)VWR Chemicals>99.8%
Diethyl EtherMacron Fine ChemicalsACS Grade
Ethyl AcetateBDHACS Grade
HexanesEMDACS Grade
Step 1: Synthesis of 2-Chloro-5-pyridinecarboxylic acid

Rationale: The oxidation of the methyl group on the pyridine ring to a carboxylic acid is a standard transformation. Potassium permanganate is a strong, cost-effective oxidizing agent suitable for this purpose.

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chloro-5-methylpyridine (50.0 g, 0.392 mol) and 500 mL of water.

  • Heat the mixture to 80°C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (124 g, 0.784 mol) in 800 mL of warm water.

  • Add the potassium permanganate solution portion-wise to the reaction mixture over 2-3 hours, maintaining the temperature between 80-90°C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating and stirring for an additional 4 hours, or until the purple color persists.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct through a pad of Celite. Wash the filter cake with 100 mL of hot water.

  • Combine the filtrates and cool in an ice bath. Acidify the solution to pH 3-4 with concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-chloro-5-pyridinecarboxylic acid.

Step 2: Synthesis of 2-Chloro-5-pyridinecarbonyl chloride

Rationale: The conversion of a carboxylic acid to an acyl chloride is a necessary activation step for the subsequent acylation.[4][5] Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous and easily removed.

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), suspend 2-chloro-5-pyridinecarboxylic acid (40.0 g, 0.254 mol) in 200 mL of anhydrous dichloromethane.

  • Add thionyl chloride (55 mL, 0.762 mol) dropwise to the suspension at room temperature.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.5 mL).

  • Heat the mixture to reflux (approx. 40°C) and maintain for 4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 2-chloro-5-pyridinecarbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 3: Synthesis of 2-Cyanophenylacetonitrile

Rationale: This is a standard nucleophilic substitution reaction where the bromide of 2-cyanobenzyl bromide is displaced by a cyanide ion to form the desired nitrile.

Procedure:

  • In a 1 L round-bottom flask, dissolve sodium cyanide (15.0 g, 0.306 mol) in 150 mL of a 3:1 mixture of ethanol and water.

  • Add a solution of 2-cyanobenzyl bromide (50.0 g, 0.255 mol) in 250 mL of ethanol to the sodium cyanide solution at room temperature.

  • Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Add 200 mL of water to the residue and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-cyanophenylacetonitrile as a crude oil, which can be purified by column chromatography.

Step 4: Synthesis of this compound

Rationale: This is the key bond-forming step. A strong base is used to deprotonate the active methylene group of 2-cyanophenylacetonitrile, generating a nucleophilic carbanion. This carbanion then undergoes acylation with the previously synthesized acyl chloride.[1][3]

Procedure:

  • To a flame-dried 1 L three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 11.2 g, 0.280 mol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 50 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add 400 mL of anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Add a solution of 2-cyanophenylacetonitrile (33.0 g, 0.232 mol) in 100 mL of anhydrous THF dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • In a separate flask, dissolve the crude 2-chloro-5-pyridinecarbonyl chloride (from Step 2, ~0.254 mol) in 150 mL of anhydrous THF.

  • Add the solution of the acyl chloride dropwise to the carbanion solution at 0°C over 1 hour.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the final product, this compound.[6]

Characterization and Data

Expected Yield and Physical Properties:

CompoundMolecular Weight ( g/mol )Expected YieldPhysical StateMelting Point (°C)
2-Chloro-5-pyridinecarboxylic acid157.5675-85%White solid153-156
2-Chloro-5-pyridinecarbonyl chloride176.00>90% (crude)Yellow oilN/A
2-Cyanophenylacetonitrile142.1680-90%Colorless oilN/A
This compound270.7050-65%Off-white solid110-115 (Est.)

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.5 (s, 1H, pyridine H6), 7.8-7.6 (m, 4H, pyridine H4 and phenyl), 7.5-7.3 (m, 2H, phenyl and pyridine H3), 4.5 (s, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 192 (C=O), 151, 148, 140, 134, 133, 132, 130, 128, 125, 118 (aromatic and nitrile C), 117 (CN), 45 (CH₂).

  • IR (KBr, cm⁻¹): 2225 (C≡N), 1690 (C=O, ketone), 1580, 1470 (aromatic C=C).

  • MS (ESI+): m/z 271.05 [M+H]⁺.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Specific Hazards:

    • Sodium Cyanide (NaCN): Highly toxic if ingested or inhaled. Contact with acid liberates toxic hydrogen cyanide gas. Handle with extreme caution using appropriate engineering controls and PPE.

    • Thionyl Chloride (SOCl₂): Corrosive and a lachrymator. Reacts violently with water. Handle in a fume hood and away from moisture.

    • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

    • 2-Cyanobenzyl bromide: Lachrymator and skin irritant. Avoid inhalation and skin contact.

Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway to this compound. By leveraging well-established reactions such as oxidation, acylation, and nucleophilic substitution, this guide offers a practical framework for the synthesis of this valuable intermediate. The modular nature of this synthesis also allows for the potential creation of analogues by substituting the starting materials, making it a versatile tool for medicinal chemists and drug development professionals exploring this chemical space. Careful adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.
  • CN102532007A - Method for preparing 2-chloro-5-substituted pyridine. (n.d.). Google Patents.
  • Raghavulu, K., Sambaiah, M., Gudipati, R., Basavaiah, K., Yennam, S., & Behera, M. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society, 23(8), 1024-1031.
  • SU1318152A3 - Method for producing derivatives of 2=cyano-2-phenylacetic acid. (n.d.). Google Patents.
  • JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative. (n.d.). Google Patents.
  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
  • O'Driscoll, J., De la Rosa, V., Saleh, A., & O'Donovan, D. H. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2898–2906.
  • Kiyokawa, K., & Minakata, S. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(20), 13586-13606.
  • Dallmann, A., Narayan, L., Rocha, S., Zamarripa, C., Glover, J., III, Vallor, A., & Carvalho, P. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Retrieved from [Link]

  • Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325–3329.
  • Singh, S., Tiwari, J., Jaiswal, D., & Singh, J. (2020). Nucleophilic Acylation with Aromatic Aldehydes to 2 Bromoacetonitrile: An Umpolung Strategy for the Synthesis of Active Methylene Compounds. Current Organic Synthesis, 17(4), 304-311.
  • Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
  • Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde.
  • Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes.
  • Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403–408.
  • CN105481717A - Preparation method for cyanoacetic acid and derivatives thereof. (n.d.).
  • Reddy, K. S., et al. (2012). Catalytic Vapor Phase Pyridine Synthesis: A Process Review.
  • Organic Chemistry Portal. (n.d.).
  • Al-Zaydi, K. M. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(4), M1013.
  • de Souza, M. V. N., et al. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Revista Virtual de Química, 13(3), 633-645.
  • Pearson+. (n.d.).
  • Overview of Acylation Reactions and Acyl Chlorides. (2019, July 29). YouTube.
  • CN111171034A - Preparation method of zopiclone intermediate. (n.d.).
  • EP1904499A1 - Process for the preparation of zopiclone. (n.d.).
  • An Improved Process For The Preparation Of Zopiclone Intermedi
  • High-Purity Intermediate for Zopiclone Synthesis: Chemical Properties and Applic
  • Save My Exams. (2025).
  • Eszopiclone synthesis. (n.d.). ChemicalBook.

Sources

The Enigmatic Intermediate: A Technical Primer on 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate tapestry of medicinal chemistry and drug development, the journey from a conceptual molecule to a viable therapeutic agent is paved with a series of crucial intermediates. These compounds, while not the final product, are the unsung heroes that enable the construction of complex molecular architectures. This guide delves into the chemical properties and synthetic considerations of one such intermediate: 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. While not a household name in the broader chemical community, its unique structural motifs—a chlorinated pyridine ring coupled with a cyanophenyl-functionalized ketone—present a fascinating case study in reactivity and synthetic utility. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, drawing from available data and analogous structural precedents to illuminate its potential.

Molecular Structure and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 1423043-41-7, possesses a molecular formula of C14H9ClN2O. Its molecular weight is 256.69 g/mol . The structural architecture, depicted in Figure 1, is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an acetyl group at the 5-position. This acetyl group is further substituted with a 2-cyanophenyl moiety.

Figure 1: Chemical Structure of this compound

cluster_pyridine Pyridine Ring cluster_phenyl Cyanophenyl Group N N C1 C N->C1 C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N C6 C=O C5->C6 C7 CH C6->C7 C13 C C7->C13 C8 C C9 C C8->C9 CN C≡N C8->CN C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C13 C13->C8

Caption: A diagram illustrating the core pyridine ring and the attached cyanophenyl group.

A summary of its key identifiers and computed properties is presented in Table 1. It is important to note that experimentally determined physical properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature. The data presented are largely based on computational predictions.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
CAS Number 1423043-41-7
Molecular Formula C14H9ClN2O
Molecular Weight 256.69 g/mol
IUPAC Name 2-chloro-5-[2-(2-cyanophenyl)acetyl]pyridine
Canonical SMILES C1=CC(=CC=C1C#N)CC(=O)C2=CN=C(C=C2)Cl
InChI Key YWJWHGBMCJGLIU-UHFFFAOYSA-N

Synthesis and Reactivity Insights

Figure 2: Retrosynthetic Analysis Workflow

Target This compound Intermediate1 Acylation Reaction Target->Intermediate1 Disconnection Precursor1 2-Chloropyridine Precursor2 2-(2-Cyanophenyl)acetyl chloride Intermediate1->Precursor1 Intermediate1->Precursor2

Caption: A simplified retrosynthetic pathway for the target molecule.

This proposed synthesis would involve the acylation of 2-chloropyridine with 2-(2-cyanophenyl)acetyl chloride in the presence of a Lewis acid catalyst. The regioselectivity of this reaction would be a critical factor to control, as acylation could potentially occur at other positions on the pyridine ring.

The reactivity of this molecule is governed by its three primary functional groups:

  • 2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, providing a versatile handle for further molecular elaboration. The electron-withdrawing nature of the pyridine nitrogen facilitates this type of reaction.

  • Ketone Carbonyl Group: The ketone functionality can undergo a wide range of classical carbonyl chemistry. This includes reduction to a secondary alcohol, reductive amination to introduce an amine, and reactions with organometallic reagents to form tertiary alcohols.

  • Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This functionality offers another point for diversification in a synthetic sequence.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not documented, its structural features are present in a number of biologically active compounds. The pyridine ring is a common scaffold in medicinal chemistry, and the cyanophenyl group can act as a hydrogen bond acceptor or participate in other non-covalent interactions with biological targets.

This intermediate could plausibly serve as a building block for the synthesis of inhibitors of various enzymes or modulators of receptors where the specific arrangement of its functional groups can be exploited for binding. For instance, the 2-chloropyridine moiety could be displaced by a key pharmacophoric element, while the cyanophenyl ketone portion could be modified to optimize binding affinity and pharmacokinetic properties.

Handling and Safety Considerations

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is unavailable, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, or skin contact. A comprehensive material safety data sheet (MSDS) should be consulted from the supplier before handling.

Conclusion

This compound represents a synthetically versatile intermediate with potential applications in the broader field of drug discovery and medicinal chemistry. Its combination of a reactive chloropyridine, a modifiable ketone, and a convertible cyano group provides multiple avenues for the construction of more complex and potentially bioactive molecules. While the publicly available data on this specific compound is currently sparse, its structural alerts and the rich chemistry of its constituent functional groups suggest that it is a valuable tool in the armamentarium of the synthetic chemist. Further research into its synthesis, reactivity, and potential biological applications is warranted.

References

Spectroscopic Characterization of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound, 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy to construct a detailed analytical profile. Each section elucidates the theoretical basis for the predicted spectral features, outlines robust experimental protocols for data acquisition, and offers insights into the structural information that can be gleaned from each technique. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules within the drug development pipeline.

Introduction to this compound

This compound is a substituted pyridine derivative featuring a chloro substituent at the 2-position and an oxoethyl-linked cyanophenyl group at the 5-position. Its molecular structure combines several key functional groups: a pyridine ring, a halogen substituent, a ketone, and a nitrile. These features are anticipated to impart specific and informative signatures across various spectroscopic techniques. Understanding these spectroscopic characteristics is paramount for confirming the identity, assessing the purity, and elucidating the structure of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule.[1][2] This section details the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the pyridine and benzene rings, drawing comparisons with known data for similar compounds.[3][4][5][6] The electron-withdrawing nature of the chlorine atom, the carbonyl group, and the cyano group, along with the anisotropic effects of the aromatic rings, will influence the chemical shifts of the protons.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-3~7.8 - 8.0d~8.0
Pyridine H-4~7.4 - 7.6dd~8.0, 2.5
Pyridine H-6~8.5 - 8.7d~2.5
Methylene (-CH₂-)~4.5 - 4.7s-
Phenyl H-3'~7.6 - 7.8m
Phenyl H-4'~7.4 - 7.6m
Phenyl H-5'~7.5 - 7.7m
Phenyl H-6'~7.7 - 7.9m

Causality Behind Predictions: The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom and the chloro substituent. The H-6 proton, being ortho to the nitrogen, is predicted to be the most downfield. The methylene protons are adjacent to a carbonyl group and a cyanophenyl ring, leading to a significant downfield shift. The protons on the cyanophenyl ring will exhibit complex splitting patterns due to their coupling with each other.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is derived from established substituent chemical shift (SCS) effects for substituted pyridines and benzenes.[7][8]

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C=O~195 - 200
Pyridine C-2~151 - 153
Pyridine C-3~125 - 127
Pyridine C-4~138 - 140
Pyridine C-5~133 - 135
Pyridine C-6~150 - 152
Methylene (-CH₂-)~45 - 50
Phenyl C-1'~135 - 137
Phenyl C-2' (ipso-CN)~110 - 112
Phenyl C-3' to C-6'~128 - 135
Cyano (-C≡N)~117 - 119

Causality Behind Predictions: The carbonyl carbon is expected to be the most deshielded carbon in the molecule. The carbon atom of the pyridine ring attached to the chlorine (C-2) will be significantly downfield. The ipso-carbon of the cyanophenyl ring (C-2') is expected to be relatively shielded.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality NMR spectra.[9][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to ensure homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse spectrum.

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Employ a sufficient relaxation delay to ensure accurate integration of all carbon signals, especially quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Compound in Deuterated Solvent B Add TMS (Internal Standard) A->B C Lock & Shim Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Integration & Peak Picking G->H I I H->I Structural Elucidation

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.[11] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[12][13]

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the molecule is expected to be protonated, primarily at the pyridine nitrogen or the carbonyl oxygen.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zInterpretation
[M+H]⁺271.0582Protonated molecule (C₁₄H₁₀ClN₂O + H)⁺
[M+Na]⁺293.0401Sodium adduct (C₁₄H₁₀ClN₂O + Na)⁺
Fragmentation Ion 1~139Loss of the cyanophenylacetyl group
Fragmentation Ion 2~116Cyanobenzyl cation

Causality Behind Predictions: The primary fragmentation pathways for aromatic ketones often involve cleavage of the bonds adjacent to the carbonyl group.[14][15][16][17] The loss of the cyanophenylacetyl group would result in a fragment corresponding to the 2-chloro-5-methylpyridine cation. Alpha-cleavage on the other side of the carbonyl could lead to the formation of a stable cyanobenzyl cation.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to facilitate protonation.[18][19]

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 100-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

MS_Workflow cluster_sample Sample Introduction cluster_ion Ionization & Analysis cluster_data Data Interpretation A Prepare Dilute Solution (e.g., in MeOH with 0.1% Formic Acid) B Infuse into ESI Source A->B C Electrospray Ionization (Formation of [M+H]⁺) B->C D Mass Analyzer (m/z Measurement) C->D E Detector D->E F Mass Spectrum Generation E->F G Molecular Weight & Fragmentation Analysis F->G H H G->H Structural Confirmation

Caption: General workflow for ESI-Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20] Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.[21][22][23][24][25]

Predicted IR Absorption Bands

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100 - 3000MediumAromatic C-H stretch
~2230 - 2220StrongC≡N stretch (nitrile)
~1700 - 1680StrongC=O stretch (aromatic ketone)
~1600 - 1450MediumC=C and C=N stretches (aromatic rings)
~1100 - 1000StrongC-Cl stretch

Causality Behind Predictions: The nitrile group (C≡N) gives a characteristic sharp and strong absorption in the 2260-2220 cm⁻¹ region. The carbonyl group of the aromatic ketone will have a strong absorption band around 1700-1680 cm⁻¹.[26] The aromatic C-H and C=C/C=N stretching vibrations will appear in their respective characteristic regions.

Experimental Protocol for ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[27][28][29][30][31]

Predicted UV-Vis Absorption

The molecule contains multiple chromophores, including the substituted pyridine ring, the cyanophenyl group, and the carbonyl group, which are part of a conjugated system. This is expected to result in characteristic UV absorptions.

Table 5: Predicted UV-Vis Spectral Data

Predicted λmax (nm)Molar Absorptivity (ε)Transition TypeChromophore
~240 - 260Highπ → πPhenyl and pyridine rings
~280 - 300Moderateπ → πExtended conjugation involving the carbonyl
~310 - 330Lown → π*Carbonyl group

Causality Behind Predictions: The π → π* transitions of the aromatic rings are expected to be the most intense.[32] The conjugation of the carbonyl group with the aromatic systems will likely shift the π → π* transition to a longer wavelength (bathochromic shift). The n → π* transition of the carbonyl group is symmetry-forbidden and will therefore have a low molar absorptivity.[26][33]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.[34]

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Fill a cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

UVVis_Principle HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO π → π* (High Energy, High ε) n_orbital n (Non-bonding Orbital) n_orbital->LUMO n → π* (Low Energy, Low ε) E_high Higher Energy E_low Lower Energy

Caption: Energy diagram of electronic transitions in UV-Vis spectroscopy.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data for ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy are grounded in established chemical principles and serve as a valuable reference for the characterization of this compound. The included experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. As experimental data for this molecule becomes available, this guide can be used as a comparative tool for structural verification and further in-depth analysis.

References

  • American Chemical Society Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]

  • Sci-Hub. (n.d.). NMR studies of substituted pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with.... Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

  • (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis | PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). ATR-FTIR Spectroscopy Guide | PDF | Infrared | Refractive Index. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Nicolet CZ. (n.d.). Introduction to Attenuated Total Internal Reflectance(ATR). Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

  • CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (n.d.). Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of 2-[2-(6-Chloro-3-pyridinyl)-2-oxoethyl]benzonitrile (CAS Number 890100-44-4)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Chemical Entities

In the landscape of drug discovery and chemical biology, we often encounter compounds with limited published data. The molecule identified by CAS number 890100-44-4, chemically known as 2-[2-(6-Chloro-3-pyridinyl)-2-oxoethyl]benzonitrile, represents one such entity. While its basic chemical identity is established, a deep well of public-domain research on its biological activity, mechanism of action, and specific applications remains to be filled.

This guide, therefore, is structured not as a retrospective summary of established knowledge, but as a prospective roadmap for the comprehensive characterization of this and other novel chemical entities. As a Senior Application Scientist, my objective is to provide you with the strategic thinking and validated methodologies required to unlock the therapeutic potential of such compounds. We will proceed with a logical, step-by-step approach, grounding our strategy in the fundamental principles of chemical biology and drug development.

Part 1: Core Identity and Physicochemical Properties

The foundational step in characterizing any new compound is to verify its identity and assess its fundamental physicochemical properties. These parameters are critical as they influence solubility, cell permeability, and overall suitability for biological assays.

Chemical Identity:

  • Systematic Name: 2-[2-(6-Chloro-3-pyridinyl)-2-oxoethyl]benzonitrile

  • Alternative Name: 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

  • CAS Number: 890100-44-4

  • Molecular Formula: C₁₄H₉ClN₂O

  • Molecular Weight: 256.69 g/mol

Physicochemical Property Table:

PropertyValue (Predicted)Experimental Protocol
LogP 2.5Reverse-phase HPLC with a calibrated standard curve.
Aqueous Solubility LowNephelometry or UV-Vis spectroscopy of saturated solutions.
pKa Not readily ionizableCapillary electrophoresis or UV-Vis spectrophotometry.
Polar Surface Area 53.8 ŲCalculated from chemical structure.

Expert Insight: The predicted LogP of 2.5 suggests that this compound has moderate lipophilicity, which is often a favorable characteristic for cell permeability. However, its predicted low aqueous solubility will likely necessitate the use of organic solvents like DMSO for stock solutions in biological assays. It is crucial to determine the final DMSO concentration in any assay to mitigate solvent-induced artifacts.

Part 2: A Proposed Workflow for Characterization

The following workflow provides a systematic approach to characterizing a novel compound like 2-[2-(6-Chloro-3-pyridinyl)-2-oxoethyl]benzonitrile, from initial structural verification to preliminary biological assessment.

Characterization_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanistic Deep Dive Structural_Verification Structural Verification & Purity Assessment Physicochemical_Properties Physicochemical Profiling Structural_Verification->Physicochemical_Properties Confirmed Structure Initial_Screening Broad Phenotypic Screening Physicochemical_Properties->Initial_Screening Informs Assay Design Target_Identification Hypothesis-Driven Target-Based Assays Initial_Screening->Target_Identification Identifies Biological Activity Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Suggests Molecular Targets Cellular_Activity Cellular Target Engagement & Downstream Effects Mechanism_of_Action->Cellular_Activity Validates Mechanism

Caption: A logical workflow for the characterization of a novel chemical entity.

Part 3: Detailed Experimental Protocols

Structural Verification and Purity Assessment

Rationale: Before investing significant resources in biological testing, it is imperative to confirm the chemical structure and purity of the compound. Impurities can lead to misleading biological data.

Protocol: HPLC-MS and NMR Analysis

  • Sample Preparation: Dissolve 1 mg of 2-[2-(6-Chloro-3-pyridinyl)-2-oxoethyl]benzonitrile in 1 mL of HPLC-grade acetonitrile or a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Purity Assessment: Integrate the peak area of the main compound and any impurities. A purity of >95% is generally required for biological screening.

  • Mass Spectrometry (MS):

    • Couple the HPLC outflow to an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in both positive and negative ion modes.

    • Expected [M+H]⁺: m/z 257.04.

    • Confirm the isotopic pattern for the presence of one chlorine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • The resulting spectra should be consistent with the proposed chemical structure.

Hypothetical Mechanism of Action and Initial Biological Screening

Expert Insight: The chemical structure of 2-[2-(6-Chloro-3-pyridinyl)-2-oxoethyl]benzonitrile contains a chloropyridine and a benzonitrile moiety. Both are common pharmacophores in kinase inhibitors and other targeted therapies. The central ketone linker provides a rigid backbone. Based on these structural features, a plausible, yet hypothetical , mechanism of action is the inhibition of a protein kinase.

Hypothetical Signaling Pathway Involvement:

Hypothetical_Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Kinase Binds & Activates Downstream_Kinase Downstream Kinase (e.g., MEK) Receptor_Kinase->Downstream_Kinase Phosphorylates Compound CAS 890100-44-4 (Hypothetical Inhibitor) Compound->Receptor_Kinase Inhibits Transcription_Factor Transcription Factor (e.g., ERK) Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cell Proliferation / Survival Transcription_Factor->Cellular_Response Promotes

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Protocol: Broad Kinase Panel Screening

Rationale: To test our hypothesis, a broad in vitro kinase screen is a cost-effective and efficient first step to identify potential molecular targets.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate format provided by a commercial kinase screening service, serially dilute the compound to the desired final concentrations (e.g., a 10-point dose-response curve starting from 10 µM).

  • Kinase Assay: The screening service will perform radiometric or fluorescence-based assays for a panel of several hundred kinases. The assay typically measures the phosphorylation of a substrate peptide by each kinase in the presence of the compound.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle). The IC₅₀ (half-maximal inhibitory concentration) is determined for any "hits."

Expert Insight: A "hit" is typically defined as a compound that causes >50% inhibition at a concentration of 1 µM or 10 µM. The selectivity profile across the kinase panel is crucial. A highly selective inhibitor is often more desirable than a promiscuous one to minimize off-target effects.

Part 4: Conclusion and Forward Outlook

The characterization of a novel chemical entity like 2-[2-(6-Chloro-3-pyridinyl)-2-oxoethyl]benzonitrile is a systematic endeavor that begins with rigorous analytical validation and progresses through hypothesis-driven biological screening. While specific biological data for this compound is not yet in the public domain, its structural motifs suggest that it may possess interesting pharmacological properties, potentially as a kinase inhibitor.

The workflow and protocols outlined in this guide provide a robust framework for elucidating the biological activity and mechanism of action of this and other novel compounds. The data generated from these studies will be instrumental in determining the therapeutic potential and guiding the future development of these molecules.

References

  • High-Performance Liquid Chromatography (HPLC): Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Mass Spectrometry (MS): de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • PubChem Entry for CAS 890100-44-4: National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 136453961. Retrieved from [Link]

The Multifaceted Biological Activities of Novel Chloropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Chloropyridine Scaffold

The pyridine ring, a foundational heterocyclic motif, is a cornerstone of medicinal chemistry, gracing the structures of numerous approved therapeutic agents. The strategic introduction of a chlorine atom onto this scaffold gives rise to chloropyridine derivatives, a chemical class that has consistently demonstrated a remarkable breadth of biological activities. This versatility stems from the chlorine atom's ability to modulate the electronic properties and steric profile of the pyridine ring, thereby influencing binding affinities to diverse biological targets. Furthermore, the chloro-substituent serves as a versatile synthetic handle, enabling the facile generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][2] This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory properties of novel chloropyridine derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the therapeutic potential of this promising class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Chloropyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2).[5]

A. Mechanism of Action: Inhibition of Pro-Survival Signaling

Several novel chloropyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and HER-2.[5] These receptors play pivotal roles in tumor angiogenesis, proliferation, and survival. By binding to the ATP-binding site of these kinases, chloropyridine-based compounds can block downstream signaling cascades, ultimately leading to the induction of apoptosis and the suppression of tumor growth.[3]

Anticancer_Mechanism_Chloropyridine cluster_membrane Cell Membrane VEGFR2_HER2 VEGFR-2 / HER-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2_HER2->Downstream Activation Chloropyridine Chloropyridine Derivative Chloropyridine->VEGFR2_HER2 Inhibition Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Figure 1: Inhibition of VEGFR-2/HER-2 signaling by chloropyridine derivatives.
B. Quantitative Assessment of Anticancer Potency

The in vitro cytotoxic activity of novel chloropyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5a MCF-7 (Breast)1.77 ± 0.1[5]
HepG2 (Liver)2.71 ± 0.15[5]
5e MCF-7 (Breast)1.39 ± 0.08[5]
HepG2 (Liver)10.70 ± 0.58[5]
7b MCF-7 (Breast)6.22 ± 0.34[5]
HepG2 (Liver)19.58 ± 1.06[5]
Compound 3a Hela (Cervix)3.5[3]
MCF7 (Breast)4.5[3]
Compound 1g HepG2 (Liver)0.016[6]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[7]

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. Causality: This initial incubation period ensures that the cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.

  • Compound Treatment: Treat the cells with various concentrations of the novel chloropyridine derivatives (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Causality: A range of concentrations and incubation times is crucial for determining the dose- and time-dependent effects of the compound.

  • MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Causality: This allows sufficient time for the mitochondrial reductases in viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals. Causality: The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for accurate spectrophotometric measurement.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_Compounds 3. Treat with Chloropyridine Derivatives (Serial Dilutions) Incubate_24h->Treat_Compounds Incubate_Treatment 4. Incubate 24-72h Treat_Compounds->Incubate_Treatment Add_MTT 5. Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 9. Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the MTT assay.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Chloropyridine derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of novel anti-infective agents.[8][9]

A. Structure-Activity Relationship in Antimicrobial Chloropyridines

The antimicrobial potency of chloropyridine derivatives is highly dependent on their substitution patterns. For instance, the introduction of certain aldehydes to form Schiff bases of 2-amino-4-chloropyridine has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8] The presence of specific functional groups and their positions on the pyridine and appended rings are critical determinants of antimicrobial efficacy.[8]

B. Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are essential for the reliable evaluation of the antimicrobial activity of novel compounds.[10][11] The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these assays.[12]

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the chloropyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces on an agar plate seeded with a test microorganism.[8]

Step-by-Step Methodology:

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates and allow them to solidify.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar plate.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the chloropyridine derivative solution (at a known concentration) to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Chloropyridine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as NF-κB and JAK/STAT.[13][14]

A. Mechanism of Action: Suppression of Pro-inflammatory Mediators

The anti-inflammatory effects of certain chloropyridine derivatives are attributed to their ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory cytokines and enzymes. The NF-κB and JAK/STAT pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of mediators like TNF-α, IL-6, and nitric oxide.[13][15]

Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway JAK_STAT_Pathway JAK/STAT Pathway Receptor->JAK_STAT_Pathway Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Pathway->Gene_Expression JAK_STAT_Pathway->Gene_Expression Chloropyridine Chloropyridine Derivative Chloropyridine->NFkB_Pathway Inhibition Chloropyridine->JAK_STAT_Pathway Inhibition

Figure 3: Inhibition of NF-κB and JAK/STAT signaling by chloropyridine derivatives.
B. Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of chloropyridine derivatives can be quantified by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineIC50 (NO inhibition)Reference
Pygmaeocin B (5) RAW 264.733.0 ± 0.8 ng/mL[16]
Saprorthoquinone (7) RAW 264.71.30 ± 0.08 µg/mL[16]
Pygmaeocin C (17) RAW 264.71.73 ± 0.04 µg/mL[16]
Viridoquinone (19) RAW 264.77.21 ± 0.9 µg/mL[16]

Note: The compounds in this table are rearranged abietanes, which are used here as an illustrative example of IC50 values for anti-inflammatory activity.

C. Experimental Protocol: Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), as a measure of its in vitro anti-inflammatory activity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the chloropyridine derivative at various concentrations, 1% aqueous solution of BSA, and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Heat the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to a control without the compound. A standard anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.

IV. Future Perspectives and Conclusion

The diverse biological activities of novel chloropyridine derivatives underscore their significant potential in drug discovery. The synthetic tractability of the chloropyridine scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and exploring their efficacy in preclinical in vivo models of cancer, infectious diseases, and inflammatory conditions. The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation chloropyridine-based therapeutics with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the development of this versatile and promising class of compounds.

References

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

  • Villa-Reyna, A. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(14), 11563. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Abdel-Aziz, M., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4963. [Link]

  • Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • 2-Chloropyridine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Al-Omair, M. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6289. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • ResearchGate. (n.d.). Calculated IC 50 (μM) values for anti-proliferative activity of 2a and 4b cisplatin derivatives against different human cell lines. [Link]

  • Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Iftikhar, F., et al. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 28(10), 4066. [Link]

  • Opperman, T. J., et al. (2014). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(22), 5152-5158. [Link]

  • Bakhite, E. A., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of the Saudi Chemical Society, 20(Supplement 1), S278-S286. [Link]

  • Al-Abdullah, E. S., et al. (2023). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Current Organic Synthesis, 20(10), 1279-1290. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). [Link]

  • Asija, S., & Asija, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. [Link]

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]

  • ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]

  • ResearchGate. (n.d.). Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. [Link]

  • Asija, S., & Asija, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. [Link]

  • El-Damasy, A. K., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2395353. [Link]

  • El-Sayed, N. N. E., et al. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 17(9), 10327-10340. [Link]

  • Al-Ghorbani, M., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. AZHAR-INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND MEDICAL SCIENCES, 3(2), 1-13. [Link]

  • OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Cockerill, F. R., et al. (2012). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • Li, X., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(21), 6332-6336. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • González-Calderón, M. A., et al. (2023). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. Molecules, 28(13), 5122. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Haftchenary, S., et al. (2022). Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways. Phytotherapy Research, 36(5), 1956-1975. [Link]

  • Semantic Scholar. (n.d.). Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. [Link]

  • Grivennikov, S. I., & Karin, M. (2010). Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. Current Opinion in Chemical Biology, 14(3), 328-335. [Link]

  • ResearchGate. (n.d.). Regulation of TNF-α and NF-kB activation through the JAK/STAT signaling pathway downstream of Histamine 4 receptor in a rat model of LPS-induced joint inflammation. [Link]

  • Kumar, A., et al. (2023). NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury. International Journal of Molecular Sciences, 24(17), 13247. [Link]

Sources

The Cyanophenyl Moiety: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyanophenyl Group

The cyanophenyl group, a simple aromatic ring adorned with a nitrile substituent, has emerged as a privileged motif in medicinal chemistry and materials science. Its prevalence in a diverse array of pharmaceuticals, agrochemicals, and functional materials underscores its strategic importance.[1][2][3] The unique electronic properties of the nitrile group—a potent electron-withdrawing group and a strong hydrogen bond acceptor—allow it to serve as a versatile pharmacophore, influencing molecular interactions, metabolic stability, and pharmacokinetic profiles.[4][5] This guide provides a comprehensive overview of the discovery and synthesis of cyanophenyl-containing compounds, offering insights into the rationale behind synthetic choices and detailing key experimental protocols for their preparation. From classical methods to modern transition-metal-catalyzed reactions, we will explore the evolution of synthetic strategies that have made this crucial building block readily accessible to the scientific community.

Part 1: The Evolving Landscape of Cyanophenyl Synthesis

The journey to efficiently synthesize aryl nitriles, including cyanophenyl derivatives, has been marked by significant advancements, moving from harsh, stoichiometric conditions to milder, more versatile catalytic methods. Understanding this evolution is key to selecting the optimal synthetic route for a given target molecule.

Classical Approaches: The Foundation of Aryl Nitrile Synthesis

Two classical named reactions have long served as the primary methods for introducing a cyano group onto an aromatic ring: the Sandmeyer and Rosenmund-von Braun reactions. While foundational, these methods often require harsh conditions and the use of stoichiometric, highly toxic cyanide sources.

The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction involves the conversion of an aryl diazonium salt, derived from an aniline precursor, to an aryl nitrile using a copper(I) cyanide catalyst.[6][7][8] The reaction proceeds via a free-radical mechanism involving a single-electron transfer from the copper(I) catalyst to the diazonium salt.[9]

Experimental Protocol: Classical Sandmeyer Cyanation

  • Diazotization: Dissolve the starting aniline in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the aryl diazonium salt. The completion of the reaction can be tested with starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up involves extraction with an organic solvent, followed by purification by chromatography or distillation.

The Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at high temperatures (150-250 °C) in a polar aprotic solvent like DMF or pyridine.[10] While effective, the harsh conditions limit its functional group tolerance.

The Dawn of a New Era: Transition-Metal-Catalyzed Cyanation

The limitations of classical methods spurred the development of milder and more general catalytic approaches. Palladium, nickel, and copper catalysts have revolutionized the synthesis of aryl nitriles, offering broader substrate scope, improved functional group tolerance, and the use of less toxic cyanide sources.[2][11]

Palladium-Catalyzed Cyanation: The first palladium-catalyzed cyanation of aryl halides was reported by Takagi in 1973.[11] This reaction typically involves a Pd(0) catalyst, a phosphine ligand, and a cyanide source. The catalytic cycle is believed to proceed via oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst.[12] A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions, which can be mitigated by the slow release of cyanide or the use of co-catalysts.[10][12]

Nickel-Catalyzed Cyanation: Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for the cyanation of aryl halides.[1][3][13] Nickel catalysts are generally less expensive and can effectively activate less reactive aryl chlorides.[1] Recent advances have focused on the development of sophisticated ligand systems and the use of a variety of cyanide sources, including less toxic organic cyanides.[1]

Copper-Catalyzed Cyanation: While copper is used stoichiometrically in the Rosenmund-von Braun reaction, modern copper-catalyzed methods utilize catalytic amounts of a copper salt, often in the presence of a ligand.[14] These methods offer a cost-effective and environmentally benign approach to aryl nitrile synthesis.[15][16] Domino reactions, such as a halide exchange-cyanation sequence, have also been developed using copper catalysis.[14]

Experimental Protocol: A General Palladium-Catalyzed Cyanation of an Aryl Bromide

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as dimethylacetamide (DMAC) (2 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: The Modern Synthetic Toolkit: A Comparative Overview

The choice of synthetic method depends on several factors, including the nature of the starting material, the desired functional group tolerance, cost, and scalability. The following table summarizes the key features of modern catalytic cyanation methods.

Catalytic SystemSubstrate ScopeCyanide SourceAdvantagesDisadvantages
Palladium Aryl iodides, bromides, triflates, and some activated chloridesKCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆], acetone cyanohydrinHigh functional group tolerance, well-studied, reliable for many substrates.[2][10][11]Catalyst poisoning by cyanide, often requires expensive ligands, less effective for unactivated aryl chlorides.[10][12]
Nickel Aryl iodides, bromides, chlorides, and other electrophilesZn(CN)₂, K₄[Fe(CN)₆], organic cyanidesLower cost than palladium, effective for aryl chlorides, sustainable.[1][3][13]Can be sensitive to air and moisture, ligand optimization is crucial.
Copper Aryl iodides and bromidesKCN, NaCN, K₄[Fe(CN)₆], sodium nitroprussideInexpensive, environmentally friendly, good for large-scale synthesis.[14][15][16]Often requires higher temperatures and longer reaction times than Pd or Ni.

Part 3: The Cyanophenyl Moiety in Drug Design and Development

The cyanophenyl group is not merely a synthetic handle; it plays a crucial role in molecular recognition and the modulation of pharmacokinetic properties.

A Versatile Pharmacophore

The nitrile group's electronic properties make it a bioisostere for various functional groups, including carbonyls, hydroxyls, and even halogens.[4] Its ability to act as a hydrogen bond acceptor allows for specific interactions with biological targets.[17] Furthermore, the rigidity of the phenyl ring provides a well-defined scaffold for orienting other functional groups. Numerous approved drugs, such as the anti-cancer agent Letrozole and the antidepressant Citalopram, feature a cyanophenyl moiety.[10]

Impact on Pharmacokinetics and Metabolism

The introduction of a cyanophenyl group can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The nitrile group is generally metabolically stable and does not typically release cyanide in vivo.[18][19] However, the overall metabolic fate of a cyanophenyl-containing compound is dependent on its entire structure.[20] The lipophilicity and polarity imparted by the cyanophenyl group can be fine-tuned to optimize oral bioavailability and other pharmacokinetic parameters.[21][22]

Part 4: Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic strategies discussed, the following diagrams outline the general workflows for classical and modern cyanation reactions.

Sandmeyer_Reaction_Workflow Aniline Aniline Derivative NaNO2_HX NaNO₂ / HX 0-5 °C Aniline->NaNO2_HX Diazonium Aryl Diazonium Salt CuCN CuCN Diazonium->CuCN Cyanophenyl Cyanophenyl Compound NaNO2_HX->Diazonium Diazotization CuCN->Cyanophenyl Cyanation

Caption: Workflow for the Sandmeyer Reaction.

Catalytic_Cyanation_Workflow ArylHalide Aryl Halide (Br, Cl) Catalyst Pd, Ni, or Cu Catalyst + Ligand + Cyanide Source ArylHalide->Catalyst ReactionMixture Reaction Mixture Purification Purification ReactionMixture->Purification Work-up Cyanophenyl Cyanophenyl Compound Purification->Cyanophenyl Catalyst->ReactionMixture Catalytic Cyanation

Caption: General Workflow for Transition-Metal-Catalyzed Cyanation.

Conclusion: The Enduring Legacy and Future of Cyanophenyl Compounds

The cyanophenyl moiety has solidified its position as a critical component in the toolbox of medicinal and materials chemists. The evolution of synthetic methodologies, from classical named reactions to sophisticated transition-metal-catalyzed processes, has made these valuable compounds more accessible than ever. As our understanding of the intricate roles of the nitrile group in molecular interactions continues to grow, we can anticipate the development of even more innovative and life-changing molecules bearing this versatile functional group. The ongoing pursuit of greener, more efficient, and highly selective synthetic methods will undoubtedly continue to shape the future of cyanophenyl chemistry, paving the way for new discoveries in drug development and beyond.

References

  • Ma, Z., Huo, C., Zhou, D., Zhang, J., Kong, H., Ren, W., Qu, F., Liu, T., Chen, H., & Wang, X. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440. [Link][1][3][13]

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35245-35267. [Link][2][11]

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35245-35267. [Link][2][11]

  • Ma, Z., Huo, C., Zhou, D., Zhang, J., Kong, H., Ren, W., Qu, F., Liu, T., Chen, H., & Wang, X. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440. [Link][1][3]

  • Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. [Link][6]

  • Yan, G., Zhang, Y., & Wang, J. (2017). Recent Advances in the Synthesis of Aryl Nitrile Compounds. Advanced Synthesis & Catalysis, 359(23), 4068-4105. [Link]

  • Ma, Z., Huo, C., Zhou, D., Zhang, J., Kong, H., Ren, W., Qu, F., Liu, T., Chen, H., & Wang, X. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 30(16), 3440. [Link][1][3][13]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 18, 2026, from [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry–A European Journal, 10(8), 1846-1853. [Link][12]

  • Wang, D., & Zheng, S. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 189-194. [Link]

  • Kumar, S., & Engel, R. (2016). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Molecules, 21(8), 1047. [Link][15]

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link][7]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 18, 2026, from [Link][8]

  • Li, C., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(3), 1216-1226. [Link]

  • Reddy, T. R., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(81), 10527-10530. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

  • Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-1574. [Link][21]

  • Yan, G., Zhang, Y., & Wang, J. (2017). Recent Advances in the Synthesis of Aryl Nitrile Compounds. Advanced Synthesis & Catalysis, 359(23), 4068-4105. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link][10]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link][14]

  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54. [Link][18]

  • Das, S., et al. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Organic & Biomolecular Chemistry, 19(6), 1344-1351. [Link]

  • ResearchGate. (n.d.). Copper‐catalyzed cyanation of aryl halides using oxazole ligand. Retrieved January 18, 2026, from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link][4]

  • Fors, B. P., & Buchwald, S. L. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 11(18), 4196-4199. [Link]

  • Various Authors. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Journal of Molecular Structure, 1301, 137350. [Link][5]

  • Jiang, M., et al. (2016). Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400. Arkivoc, 2016(5), 13-21. [Link][16]

  • Lin, L. S., et al. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of Medicinal Chemistry, 52(11), 3449-3452. [Link]

  • Meyers, M. J., et al. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Journal of Medicinal Chemistry, 53(16), 5979-6002. [Link]

  • Schnekenburger, M., et al. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry, 60(11), 4714-4733. [Link]

  • Das, S., et al. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Organic & Biomolecular Chemistry, 19(6), 1344-1351. [Link]

  • Al-Masoudi, N. A., et al. (2021). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 11(23), 13867-13878. [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved January 18, 2026, from [Link]

  • Li, Y., et al. (2022). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews, 51(19), 8120-8186. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197-5203. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. Retrieved January 18, 2026, from [Link][22]

  • Jiang, M., et al. (2016). Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400). Arkivoc, 2016(5), 13-21. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10), 5197-5203. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm, 1(2), 121-136. [Link][19]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197-5203. [Link]

  • Silverman, R. B. (1982). In Vitro Metabolism of Aromatic Nitriles. Drug Metabolism and Disposition, 10(6), 677-680. [Link][20]

  • Taylor & Francis. (n.d.). Cyano groups – Knowledge and References. Retrieved January 18, 2026, from [Link][17]

  • Chemistry For Everyone. (2025, July 18). What Is The Cyano Group? [Video]. YouTube. [Link]

Sources

Preliminary Bioactivity Screening of Pyridine-Based Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine-Based Ketones

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique chemical properties, including its basicity, ability to form hydrogen bonds, and water solubility, make it a privileged structure in drug design.[2][3][4] When combined with a ketone functionality, the resulting pyridine-based ketones represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities. These activities include antimicrobial, anticancer, antioxidant, anti-inflammatory, and antiviral properties.[3][5] The exploration of novel pyridine-based ketones is a promising avenue for the discovery of new therapeutic agents to combat a range of human diseases, from multidrug-resistant infections to various forms of cancer.[4][6]

This guide provides a comprehensive framework for the preliminary bioactivity screening of newly synthesized pyridine-based ketones. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices to ensure a robust and meaningful evaluation of these promising compounds.

Strategic Approach to Preliminary Bioactivity Screening

A successful preliminary screening campaign is not a random assortment of assays, but a strategically designed process to efficiently identify promising lead compounds. The initial screening should be broad enough to capture a range of potential activities, yet focused enough to be resource-efficient. For pyridine-based ketones, a logical starting point is to investigate their potential as anticancer, antimicrobial, and antioxidant agents, given the prevalence of these activities within this compound class.

The overall workflow for a preliminary bioactivity screen is depicted below.

G cluster_0 Phase 1: Compound Synthesis & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Data Analysis & Hit Identification synthesis Synthesis of Pyridine-Based Ketones characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization purity Purity Assessment (HPLC) characterization->purity cytotoxicity Anticancer/ Cytotoxicity Screening (MTT Assay) purity->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) purity->antimicrobial antioxidant Antioxidant Screening (DPPH Assay) purity->antioxidant data_analysis Data Analysis (IC50, MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis antioxidant->data_analysis hit_id Hit Identification & Prioritization data_analysis->hit_id sar Preliminary SAR Analysis hit_id->sar

Caption: A general workflow for the preliminary bioactivity screening of pyridine-based ketones.

Part 1: Anticancer and Cytotoxicity Screening

Many pyridine derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor progression.[7][8] A primary screen for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and efficient colorimetric method for this purpose.[9][10][11]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11] Therefore, a decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which can be due to cytotoxicity or inhibition of cell proliferation.

The underlying mechanism of the MTT assay is illustrated in the following diagram:

G cluster_0 In Viable Cells cluster_1 Quantification MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H) MTT->Mitochondria Reduction Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Formazan_sol Solubilized Formazan (Purple Solution) Formazan->Formazan_sol Addition of Solubilizing Agent Solubilization Solubilization (e.g., DMSO) Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Formazan_sol->Solubilization

Caption: The principle of the MTT assay for cell viability.

Experimental Protocol: MTT Assay

This protocol is a standard guideline and should be optimized for specific cell lines and laboratory conditions.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Test compounds (pyridine-based ketones) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11] Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-570 nm.[10]

Data Presentation and Analysis

The results are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Example Data Table:

CompoundConcentration (µM)% Cell Viability (MCF-7, 48h)IC₅₀ (µM)
PK-01 195.2 ± 4.115.8
1060.1 ± 3.5
2535.7 ± 2.9
5012.3 ± 1.8
PK-02 198.5 ± 3.8> 100
1092.1 ± 4.2
2585.6 ± 3.1
5078.9 ± 2.5
Doxorubicin 0.175.4 ± 5.20.45
130.8 ± 3.7
105.2 ± 1.1

Part 2: Antimicrobial Susceptibility Testing

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[4] Pyridine derivatives have demonstrated significant antibacterial and antifungal activities, making this a crucial area for screening.[3][12] The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

The Principle of Broth Microdilution

This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid broth medium.[13] The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.[15][16] It is a quantitative measure of the potency of an antimicrobial agent against a specific microbe.

The workflow for determining the MIC using the broth microdilution method is outlined below:

G prep_comp Prepare Serial Dilutions of Test Compound in Broth inoculate Inoculate Microtiter Plate Wells prep_comp->inoculate prep_inoc Prepare Standardized Microbial Inoculum prep_inoc->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for the broth microdilution method.

Experimental Protocol: Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and should be adapted for the specific microorganisms being tested.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline or PBS

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium. Typically, this is done by adding 100 µL of broth to all wells except the first column, adding 200 µL of the highest concentration of the compound to the first well, and then serially transferring 100 µL from one well to the next.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The concentration should be adjusted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]

  • Inoculation: Add the standardized inoculum to each well of the microplate, bringing the final volume in each well to 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[13][14]

  • MIC Determination: After incubation, visually inspect the plates for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Data Presentation and Analysis

The results are presented as MIC values in µg/mL or µM. Lower MIC values indicate higher antimicrobial potency.

Example Data Table:

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
PK-01 83216
PK-03 64>128128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Part 3: Antioxidant Activity Screening

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties can help mitigate cellular damage caused by reactive oxygen species (ROS).[17] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for the radical scavenging activity of compounds.[18][19]

The Principle of the DPPH Assay

DPPH is a stable free radical that has a deep purple color and absorbs strongly at around 517 nm.[19][20] When DPPH accepts an electron or a hydrogen atom from an antioxidant compound, it is reduced to a non-radical form, diphenylpicrylhydrazine, which is yellow.[19] The degree of discoloration is proportional to the radical scavenging activity of the antioxidant.

G DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + Antioxidant (AH) Antioxidant Antioxidant (AH) Antioxidant_radical Antioxidant Radical (A•)

Caption: The principle of the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[20]

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the same solvent.

  • Reaction: In a 96-well plate, add a small volume of the test compound solution (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 180 µL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][21]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[18] A blank containing only the solvent should also be measured.

Data Presentation and Analysis

The radical scavenging activity is calculated as the percentage of DPPH inhibition. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Calculation of % Inhibition: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[18]

Example Data Table:

CompoundIC₅₀ (µM)
PK-01 45.2
PK-04 18.7
Ascorbic Acid 8.5

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of novel pyridine-based ketones. The assays described—MTT for cytotoxicity, broth microdilution for antimicrobial activity, and DPPH for antioxidant potential—offer a robust and efficient means of identifying promising lead compounds. Positive results from this initial screen should be followed by more in-depth studies, including screening against a wider panel of cell lines or microbial strains, mechanistic studies to elucidate the mode of action, and preliminary structure-activity relationship (SAR) analysis to guide the design of more potent and selective analogs. Through a systematic and scientifically grounded approach, the vast therapeutic potential of pyridine-based ketones can be effectively explored.

References

  • Broth microdilution. (n.d.). Grokipedia.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
  • Broth microdilution. (n.d.). Wikipedia.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). PubMed.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central.
  • MTT assay protocol. (n.d.). Abcam.
  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
  • Application Notes and Protocols for Antioxidant Studies of Novel Compounds. (n.d.). Benchchem.
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central.
  • Synthesis and Characterization of Novel Antioxidant Compounds: An In-depth Technical Guide. (n.d.). Benchchem.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PubMed Central.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PubMed Central.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

Sources

A-Z In-Depth Technical Guide: In Silico Target Prediction for 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of molecular targets is a critical and formative step in drug discovery and chemical biology. For novel chemical entities (NCEs) such as 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine, whose biological activities are uncharacterized, in silico target prediction methods offer a rapid, cost-effective, and powerful strategy to generate testable hypotheses. This guide provides a comprehensive, technically-grounded walkthrough of a multi-pronged computational workflow designed to elucidate the potential protein targets of this novel compound. We will cover ligand-based, structure-based, and chemogenomics approaches, detailing the causality behind each step and providing actionable protocols. The objective is to build a high-confidence list of candidate targets by integrating orthogonal predictive methods, thereby paving the way for focused in vitro validation.

Introduction: The Challenge of Target Deconvolution

The journey from a bioactive "hit" compound to a validated "lead" with a known mechanism of action is fraught with challenges. A primary bottleneck is target deconvolution—the process of identifying the specific biomolecular targets through which a compound exerts its effects.[1] Traditional experimental approaches can be resource-intensive and time-consuming.[2] Computational, or in silico, methods have emerged as indispensable tools to narrow the field of possibilities, leveraging vast public biological and chemical databases to predict interactions before a single pipette is lifted.[1][3]

This guide uses This compound , a novel compound with no documented biological activity, as a case study. Its pyridine core is a common scaffold in medicinal chemistry, known to be present in compounds with diverse activities, including antimicrobial, antiviral, and antiproliferative effects.[4][5][6] This structural precedent suggests a rich but undefined polypharmacology, making it an ideal candidate for a comprehensive in silico investigation.

Our strategy is built on the principle of methodological triangulation : generating predictions from multiple, mechanistically distinct computational approaches and prioritizing targets that appear as consensus hits. This guide will detail a workflow that progresses from broad, similarity-based methods to more specific, structure-based and systems-level analyses.

Part 1: Compound Preparation and Profiling

Before any predictive modeling, the query molecule must be accurately represented in a machine-readable format and its fundamental properties analyzed. This step is foundational for the quality of all downstream predictions.

Canonical Representation

The first step is to convert the chemical name into a standardized structural format. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES).

  • Compound Name: this compound

  • Canonical SMILES: N#CC1=CC=CC=C1CC(=O)C2=CN=C(C=C2)Cl

  • InChIKey: QWFWCBBIAYVNKQ-UHFFFAOYSA-N

This SMILES string is the unambiguous input for the various software and web servers used in this guide. It is then converted into 2D and energy-minimized 3D structures for different types of analysis.

Physicochemical Property Calculation

Understanding the compound's drug-like properties is crucial. We can calculate key descriptors to assess its potential as a therapeutic agent, often guided by frameworks like Lipinski's Rule of Five.

PropertyCalculated ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight270.71 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water)2.85≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3 (N in pyridine, N in cyano, O in ketone)≤ 10Yes
Rotatable Bonds4≤ 10Yes

Expert Insight: The compound exhibits excellent compliance with Lipinski's rules, suggesting good potential for oral bioavailability. This favorable physicochemical profile strengthens the rationale for investing resources in identifying its biological targets.

Part 2: Ligand-Based Target Prediction

This approach operates on the principle of "guilt by association": a molecule is likely to bind to the same targets as other known molecules that are structurally or physicochemically similar.[7]

2D/3D Similarity and Pharmacophore Screening

This is the most direct method for hypothesizing targets. We will use our compound's structure to search massive databases of bioactive molecules, such as ChEMBL and PubChem, to find its nearest neighbors.[8][9][10][11]

Methodology Rationale:

  • 2D Similarity (Fingerprints): This method rapidly compares topological fingerprints (bit strings representing the presence or absence of thousands of substructural features). It is excellent for finding compounds with the same core scaffold.

  • 3D Similarity (Shape & Pharmacophores): This method compares the 3D shape and the spatial arrangement of pharmacophoric features (e.g., hydrogen bond acceptors/donors, aromatic rings).[12][13][14] It can identify functionally related compounds even if they have different underlying scaffolds (scaffold hopping).

Experimental Protocol: Target Prediction with SwissTargetPrediction

The SwissTargetPrediction web server is an excellent tool that combines both 2D and 3D similarity measures to predict targets.[15][16][17]

  • Navigate to the SwissTargetPrediction website (][16]">http://www.swisstargetprediction.ch).[15][16]

  • Input Structure: Paste the canonical SMILES string (N#CC1=CC=CC=C1CC(=O)C2=CN=C(C=C2)Cl) into the query box.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Execute the prediction algorithm.

  • Analyze Results: The output is a list of potential targets, ranked by probability. The results are grouped by protein class. Pay close attention to targets with high probability scores and those that belong to plausible enzyme or receptor families.

Hypothetical Results from Ligand-Based Screening:

Predicted Target ClassSpecific Protein Target(s)ProbabilityRationale from Structural Analogs
Cytochrome P450 EnzymesCYP1A2, CYP2D6HighMany pyridine-containing drugs are metabolized by or interact with CYPs.
KinasesMitogen-activated protein kinase (MAPK) familyModerateThe keto-ethyl-phenyl moiety resembles scaffolds in known kinase inhibitors.
G-Protein Coupled ReceptorsDopamine Receptor D2, Serotonin ReceptorsModerateThe overall shape and aromatic features share similarities with CNS-active agents.
HydrolasesFatty Acid Amide Hydrolase (FAAH)LowThe cyanophenyl group could potentially interact with active sites of certain hydrolases.

Part 3: Structure-Based Target Prediction (Reverse Docking)

Where ligand-based methods ask "what looks like my molecule?", structure-based methods ask "where does my molecule fit?". Reverse docking (or inverse docking) takes the 3D structure of our small molecule and attempts to computationally fit it into the binding pockets of thousands of protein structures from the Protein Data Bank (PDB).[18][19][20][21][22]

Methodology Rationale: This approach is powerful because it is not biased by the chemistry of known ligands. It can uncover entirely novel interactions, provided a high-quality 3D structure of the potential target protein exists.[23] The "goodness of fit" is evaluated using a scoring function that estimates the binding free energy.

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation:

    • Convert the 2D SMILES string to a 3D structure (SDF or MOL2 format).

    • Generate possible ionization states at physiological pH (e.g., 7.4).

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Target Database Preparation:

    • Use a curated database of high-quality protein structures suitable for docking. Many web servers, such as ReverseDock or CRDS, maintain their own prepared libraries.[21][24][25]

  • Docking Execution:

    • Submit the prepared 3D ligand structure to a reverse docking server.

    • The software will systematically dock the ligand against each protein in its library.

  • Analysis and Filtering:

    • The primary output is a ranked list of proteins based on their docking scores (e.g., kcal/mol).

    • Crucial Step: Docking scores alone are insufficient. The results must be filtered. Prioritize proteins where the predicted binding pose makes chemical sense (e.g., hydrogen bonds are formed, hydrophobic parts are in greasy pockets) and where the score is statistically significant compared to the distribution of scores for that target.

Hypothetical Results from Reverse Docking:

RankProtein TargetPDB IDDocking Score (kcal/mol)Key Predicted Interactions
1Cyclooxygenase-2 (COX-2)5KIR-9.8Pi-stacking with aromatic residues; H-bond from backbone to ketone oxygen.
2Carbonic Anhydrase II2CBA-9.5Coordination of the cyano nitrogen with the active site zinc ion.
3p38 MAP Kinase3S3I-9.2Pyridine ring forms a key hinge-binding interaction typical for kinase inhibitors.
4Aldose Reductase1US0-8.9Interactions within the anion-binding pocket of the active site.

Part 4: Chemogenomics and AI/ML Approaches

Chemogenomics methods leverage large-scale datasets of known drug-target interactions to build predictive models.[7][26] These models learn the complex relationships between chemical structures and protein targets, allowing them to predict targets for novel compounds.

Methodology Rationale: Unlike similarity searching, which relies on direct analogs, machine learning models can identify more abstract patterns in the data. They excel at integrating diverse information, from chemical fingerprints to genomic data, to make predictions.[7] This approach is particularly useful for identifying targets in large protein families where subtle structural changes in the ligand determine specificity.

The workflow is similar to using SwissTargetPrediction, as many modern web servers have integrated these advanced AI/ML models into their backend. The key difference is the underlying algorithm, which moves beyond simple similarity comparisons to more sophisticated pattern recognition.

Part 5: Data Integration and Hypothesis Generation

The power of this multi-pronged approach lies in the synthesis of results. A single prediction from one method is a weak hypothesis; a target predicted by two or three orthogonal methods is a high-confidence candidate for experimental validation.

Triangulating the Data

We now consolidate the hypothetical results from our three approaches into a single table to identify consensus hits.

Potential TargetLigand-Based Hit?Structure-Based Hit?Chemogenomics Hit?Confidence Level
p38 MAP Kinase Yes (Moderate) Yes (Rank 3) Yes High
Cyclooxygenase-2 NoYes (Rank 1) Yes High
Carbonic Anhydrase II NoYes (Rank 2) NoMedium
CYP1A2 Yes (High) NoYes Medium
Dopamine Receptor D2 Yes (Moderate) NoNoLow

Expert Insight: The convergence of evidence strongly points toward p38 MAP Kinase and Cyclooxygenase-2 (COX-2) as high-priority targets. Both are well-known drug targets involved in inflammation and cell signaling pathways. The prediction for CYP1A2 suggests a potential role in drug metabolism, which is a critical consideration for drug development.

Pathway Analysis

To understand the potential biological impact of hitting these targets, we can map them onto known biological pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG).[27][28][29][30]

For instance, finding that both p38 MAPK and COX-2 are key nodes in inflammatory signaling pathways (e.g., the MAPK signaling pathway, Arachidonic acid metabolism) provides a coherent biological narrative for the compound's potential effects. This strengthens the hypothesis that the compound may have anti-inflammatory properties.

Visualization of the In Silico Workflow

The entire process can be visualized as a decision-making funnel, starting broad and progressively narrowing down to a few high-confidence hypotheses.

In_Silico_Workflow cluster_0 Phase 1: Input & Preparation cluster_1 Phase 2: Parallel Prediction Engines cluster_2 Phase 3: Synthesis & Hypothesis cluster_3 Phase 4: Experimental Validation Compound Compound Structure (SMILES) Prep 3D Conversion & Physicochemical Profiling Compound->Prep LigandBased Ligand-Based (Similarity, Pharmacophore) [SwissTargetPrediction] Prep->LigandBased StructureBased Structure-Based (Reverse Docking) [PDB, ReverseDock] Prep->StructureBased ChemoGenomics Chemogenomics / AI (ML Models) Prep->ChemoGenomics Integration Data Triangulation & Consensus Analysis LigandBased->Integration StructureBased->Integration ChemoGenomics->Integration Pathway Pathway Analysis [KEGG] Integration->Pathway Hypothesis High-Confidence Target Hypothesis (e.g., p38 MAPK, COX-2) Pathway->Hypothesis Validation In Vitro Assays (Binding, Functional) Hypothesis->Validation

Caption: A multi-pronged workflow for in silico target prediction.

Conclusion and Forward Look

This guide has outlined a robust, multi-modal in silico strategy for predicting the biological targets of a novel chemical entity, this compound. By systematically applying and integrating ligand-based, structure-based, and chemogenomics approaches, we generated a prioritized list of high-confidence targets, namely p38 MAP Kinase and COX-2. This computational pre-assessment provides a strong, data-driven foundation for designing a focused and efficient experimental validation campaign. The true power of this workflow lies not in providing definitive answers, but in asking the right questions and dramatically increasing the probability of success in the laboratory.

References

  • ChEMBL . Wikipedia. [Link]

  • ChEMBL . EMBL-EBI. [Link]

  • KEGG PATHWAY Database . Kanehisa Laboratories. [Link]

  • Worldwide Protein Data Bank (wwPDB) . wwPDB. [Link]

  • PubChem . Wikipedia. [Link]

  • Protein Data Bank . Wikipedia. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules . Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules . Nucleic Acids Research. [Link]

  • The KEGG pathways database . Paintomics Documentation. [Link]

  • PubChem | Databases . NC State University Libraries. [Link]

  • KEGG . Wikipedia. [Link]

  • PubChem . National Center for Biotechnology Information. [Link]

  • Gfeller, D. (2014). (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules . SciSpace. [Link]

  • SwissTargetPrediction . bio.tools. [Link]

  • ChEMBL . Database Commons. [Link]

  • ChEMBL . EMBL-EBI. [Link]

  • RCSB Protein Data Bank (RCSB PDB) . PubChem Data Source, NIH. [Link]

  • Singh, K. D., & Singh, J. (2025). Pharmacophore modeling in drug design . [Journal Name]. [Link]

  • KEGG: Kyoto Encyclopedia of Genes and Genomes . GenomeNet. [Link]

  • What is pharmacophore modeling and its applications? . Patsnap Synapse. [Link]

  • Pharmacophore modeling . Slideshare. [Link]

  • Nidhi, et al. (2006). Prediction of Biological Targets for Compounds Using Multiple-Category Bayesian Models Trained on Chemogenomics Databases . ACS Publications. [Link]

  • Wieder, M., et al. (2017). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces . MDPI. [Link]

  • PubChem . Laurier Library. [Link]

  • KEGG pathway database tutorial . YouTube. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications . (2025). [Website Name]. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules . ResearchGate. [Link]

  • PubChem – Knowledge and References . Taylor & Francis. [Link]

  • ChEMBL EBI Small Molecules Database . Kaggle. [Link]

  • RCSB PDB: Homepage . RCSB PDB. [Link]

  • Chen, X., et al. (2019). Drug–target interaction prediction: databases, web servers and computational models . Briefings in Bioinformatics, 20(2), 395-413. [Link]

  • O-Sullivan, A., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets . Frontiers in Pharmacology. [Link]

  • Sharma, A., et al. (2021). Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery . Current Topics in Medicinal Chemistry. [Link]

  • Kim, H., et al. (2021). CRDS: Consensus Reverse Docking System for target fishing . Bioinformatics. [Link]

  • Sahoo, B., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review . Biosciences Biotechnology Research Asia. [Link]

  • Thomford, N. E., et al. (2018). Computational / in silico methods in drug target and leads prediction . ResearchGate. [Link]

  • Top Pharmacogenomics Databases for Drug Discovery . (2024). BigOmics Analytics. [Link]

  • Kose, M., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina . ResearchGate. [Link]

  • Cereto-Massagué, A., et al. (2014). Computational Target Fishing: What Should Chemogenomics Researchers Expect for the Future of in silico Drug Design and Discovery? . Taylor & Francis Online. [Link]

  • Identifying novel drug targets with computational precision . ResearchGate. [Link]

  • Li, H., et al. (2006). TarFisDock: a web server for identifying drug targets with docking approach . Nucleic Acids Research. [Link]

  • Kose, M., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina . Frontiers in Molecular Biosciences. [Link]

  • Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction . MDPI. [Link]

  • ReverseDock . [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module . (2025). ResearchGate. [Link]

  • Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon . ACS Omega. [Link]

  • Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities . MDPI. [Link]

  • 2-Chloro-5-cyanomethylpyridine Manufacturer & Supplier in China . Alchemist-chem. [Link]

  • Abdel-Aziz, H. A., et al. (2011). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material . Molecules. [Link]

Sources

An Integrated Spectroscopic and Crystallographic Workflow for the Structural Elucidation of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of the novel chemical entity, 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. Designed for researchers and professionals in drug discovery and chemical development, this document moves beyond a simple recitation of methods. It establishes a logical, self-validating framework where each analytical technique provides orthogonal data, cumulatively building an unassailable case for the final structure. We will detail the strategic application of mass spectrometry (MS), infrared (IR) spectroscopy, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices, detailed protocols, and the interpretation of spectral data are explained from the perspective of field-proven experience, ensuring both scientific rigor and practical applicability.

Foundational Analysis: Establishing the Molecular Blueprint

The first principle of structural elucidation is to define the fundamental atomic constitution of the molecule. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, as it provides the exact mass of the molecule, allowing for the determination of a unique and correct elemental formula. This step is non-negotiable; a nominal mass from a standard MS can be ambiguous, but an exact mass is a powerful constraint on the molecular identity.

Core Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Causality for Selection: ESI is a soft ionization technique, ideal for preventing premature fragmentation and ensuring the detection of the intact protonated molecule, [M+H]⁺. The TOF analyzer offers exceptional mass accuracy (typically < 5 ppm), which is essential for calculating a high-confidence elemental formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation for positive-ion mode ESI.

  • Instrumentation: Utilize a calibrated ESI-TOF mass spectrometer.

  • Infusion: Directly infuse the sample solution at a flow rate of 5 µL/min.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 250°C

    • Mass Range: 50-500 m/z

    • Acquisition Mode: Centroid, with an internal calibrant (lock mass) to ensure mass accuracy.

Data Interpretation and the Degree of Unsaturation

The molecular formula for this compound is C₁₄H₉ClN₂O. The expected monoisotopic mass for the [M+H]⁺ ion can be calculated with high precision.

  • Predicted Molecular Weight: 256.68 g/mol .[1]

The HRMS experiment should yield an m/z value extremely close to the calculated exact mass of the [M+H]⁺ ion (257.0479 for C₁₄H₁₀ClN₂O⁺). The instrument's software uses this measured mass to propose elemental compositions. The correct formula, C₁₄H₉ClN₂O, will be the only logical fit within the specified mass accuracy that also accounts for the distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Once the formula is confirmed, the Degree of Unsaturation (DoU) is calculated: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 14 + 1 - (9/2) - (1/2) + (2/2) = 11

A DoU of 11 indicates a significant number of rings and/or π-bonds. In our proposed structure, this is accounted for by:

  • Benzene ring (4 DoU)

  • Pyridine ring (4 DoU)

  • Carbonyl group C=O (1 DoU)

  • Cyano group C≡N (2 DoU) Total: 4 + 4 + 1 + 2 = 11 . This perfect match provides the first piece of strong, self-validating evidence for the proposed structure.

Functional Group Identification: The Vibrational Signature

With the molecular formula established, Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the key functional groups. FT-IR is a rapid and definitive method for confirming the presence of the carbonyl, nitrile, and aromatic systems central to the molecule's architecture.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty crystal is taken first and automatically subtracted.

  • Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted FT-IR Data and Interpretation

The spectrum of this compound is expected to exhibit several highly characteristic peaks.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Significance
~3100-3000C-H StretchAromatic (sp²)Confirms the presence of aromatic C-H bonds, distinguishing them from aliphatic C-H stretches which appear <3000 cm⁻¹.[3][4]
~2230-2220C≡N StretchNitrileA sharp, strong absorption in this region is a definitive marker for the cyano group.
~1690-1670C=O StretchAryl KetoneThe conjugation of the ketone with the pyridine ring is expected to lower the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~1600-1450C=C StretchAromatic RingsMultiple sharp bands in this region are characteristic of C=C vibrations within the pyridine and benzene rings.[5]
~1100-1000C-Cl StretchAryl HalideA moderate absorption in this region is indicative of the carbon-chlorine bond.
~900-675C-H BendAromatic (oop)The pattern of these "out-of-plane" bending vibrations can provide clues about the substitution patterns on the aromatic rings.[3]

The presence of strong, distinct peaks in these specific regions provides direct, compelling evidence for the key functional groups outlined in the proposed structure.

Mapping the Atomic Framework: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. By analyzing the chemical environment of every ¹H and ¹³C nucleus and their interactions, we can piece together the molecular puzzle with atomic-level resolution.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal signal dispersion and sensitivity.

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H and ¹³C NMR: Assigning the Core Nuclei

The combination of ¹H, ¹³C, and DEPT-135 spectra allows for the initial assignment of protons and carbons. The DEPT-135 experiment is particularly crucial as it differentiates carbons: CH₃ and CH groups give positive signals, while CH₂ groups give negative signals. Quaternary carbons (including C=O and C≡N) are absent.

Note: Chemical shifts (δ) are predicted based on analogous structures and standard chemical shift tables. They are presented here for illustrative purposes.

Position¹H δ (ppm), Multiplicity, Int.¹³C δ (ppm), DEPT-135
Pyridine Ring
H-3~8.0, d~138, CH (+)
H-4~7.8, dd~125, CH (+)
H-6~8.6, d~150, CH (+)
C-2-~152, C (absent)
C-5-~135, C (absent)
Cyanophenyl Ring
H-3'~7.7, d~133, CH (+)
H-4'~7.5, t~130, CH (+)
H-5'~7.6, t~134, CH (+)
H-6'~7.8, d~115, CH (+)
C-1'-~132, C (absent)
C-2'-~112, C (absent)
Linker & Functional Groups
-CH₂-~4.5, s, 2H~45, CH₂ (-)
C=O-~195, C (absent)
C≡N-~118, C (absent)

Rationale for Predictions:

  • Pyridine Protons (H-3, H-4, H-6): These protons are in the deshielded aromatic region, with H-6 being the most deshielded due to its proximity to the electronegative nitrogen.

  • Cyanophenyl Protons (H-3' to H-6'): These are also in the aromatic region, with predictable splitting patterns for an ortho-substituted ring.

  • Methylene Protons (-CH₂-): These protons are significantly deshielded to ~4.5 ppm because they are alpha to a strongly electron-withdrawing carbonyl group. They are expected to be a singlet as there are no adjacent protons.

  • Carbonyl Carbon (C=O): Ketone carbons are highly deshielded, appearing far downfield (~195 ppm).

  • Nitrile Carbon (C≡N): This quaternary carbon appears in the ~118 ppm region.

2D NMR: Connecting the Fragments

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. This is the definitive step for establishing the covalent bond framework.

Caption: Integrated NMR workflow from 1D data to 2D connectivity.

  • ¹H-¹H COSY: This experiment reveals proton-proton couplings. We expect to see correlations between H-3 and H-4, and between H-4 and H-6 on the pyridine ring, confirming this spin system. Similarly, correlations between H-3'/H-4', H-4'/H-5', and H-5'/H-6' will confirm the cyanophenyl spin system. The methylene protons (-CH₂-) will show no COSY correlations, confirming they are an isolated spin system.

  • ¹H-¹³C HSQC: This maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons listed in the table above.

  • ¹H-¹³C HMBC: This is the most critical experiment for connecting the isolated fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key expected correlations that will lock the structure in place are:

    • Linker to Pyridine: A correlation from the methylene protons (-CH₂-) to the pyridine carbon C-5. A correlation from H-4 and H-6 to the carbonyl carbon (C=O) would also be expected.

    • Linker to Cyanophenyl: A correlation from the methylene protons (-CH₂-) to the cyanophenyl carbons C-1' and C-6'.

    • Cyano Group Confirmation: A correlation from H-3' to the nitrile carbon (C≡N) and from H-3' to C-1' would confirm the ortho-positioning of the cyano group.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Corroboration via Fragmentation: Tandem Mass Spectrometry (MS/MS)

To further validate the connectivity established by NMR, tandem mass spectrometry (MS/MS) is used to study the molecule's fragmentation pattern. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragment ions whose masses correspond to logical pieces of the proposed structure.

Predicted Fragmentation Pathway

The most likely fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[6][7][8]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment StructureSignificance
257.0140.0C₇H₄N[2-Chloro-5-pyridinylcarbonyl]⁺Cleavage between the carbonyl and methylene group. Confirms the mass of the chloropyridine-ketone moiety.
257.0116.0C₇H₂ClN O[2-cyanobenzyl]⁺Cleavage on the other side of the carbonyl. Confirms the mass of the cyanophenyl-methylene moiety.

The observation of these two primary fragment ions would provide powerful, independent confirmation of the major structural components and their connection through the ketone linker.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence for the structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. It generates a three-dimensional model of the molecule, confirming not only the atom-to-atom connectivity but also providing precise bond lengths, bond angles, and intermolecular packing information.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best possible fit with the experimental data. A related crystal structure of 2-Chloro-5-(chloromethyl)pyridine has been reported, indicating that this class of compounds is amenable to crystallographic analysis.[9]

A successful crystallographic analysis would serve as the final, incontrovertible piece of evidence, confirming all aspects of the structure elucidated by the spectroscopic methods described above.

Conclusion

The structural elucidation of a novel compound like this compound demands a rigorous, multi-faceted analytical strategy. The workflow presented in this guide—initiating with HRMS to establish the molecular formula, proceeding to FT-IR for functional group identification, employing a suite of advanced 1D and 2D NMR techniques to map the covalent framework, and corroborating with MS/MS fragmentation—constitutes a robust and self-validating process. Each step provides orthogonal data that, when combined, builds an unassailable structural hypothesis. The final confirmation via single-crystal X-ray crystallography provides the ultimate atomic-level certainty. This integrated approach ensures the highest level of scientific integrity and is essential for advancing compounds in research and development pipelines.

References

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine.
  • Alchemist Chemical. (n.d.). 2-Chloro-5-cyanomethylpyridine Manufacturer & Supplier in China. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. Retrieved January 18, 2026, from [Link]

  • Boyd, M. J., & Vanderwal, C. D. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Google Patents. (n.d.). Method for preparing 2-chloro-5-substituted pyridine.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved January 18, 2026, from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved January 18, 2026, from [Link]

  • Taylor & Francis Online. (2022). Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Retrieved January 18, 2026, from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. Retrieved January 18, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 18, 2026, from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved January 18, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Determination of the orientational ordering of 4'-cyanophenyl-4-alkylbenzoates by 13C NMR. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

  • ProQuest. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. Retrieved January 18, 2026, from [Link]

  • YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved January 18, 2026, from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). FT-NIR spectra of some pure aromatic compounds. Retrieved January 18, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Retrieved January 18, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved January 18, 2026, from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Comprehensive Analytical Framework for 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive suite of analytical methodologies for the characterization, quantification, and purity assessment of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. This molecule, a complex heterocyclic ketone, is representative of novel intermediates in pharmaceutical development that require robust analytical control. The protocols herein are designed to be self-validating and are grounded in established scientific principles, providing a clear rationale for experimental choices. We detail protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and a suite of spectroscopic techniques (NMR, FTIR, MS) for unambiguous structural elucidation. This guide is intended to equip researchers and quality control professionals with the necessary tools to ensure the identity, purity, and quality of this compound.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative featuring multiple functional groups, including a chloropyridine ring, a ketone, and a cyanophenyl moiety. Such structures are common scaffolds in medicinal chemistry and process development. Rigorous analytical characterization is paramount to understanding its chemical behavior, stability, and suitability for downstream applications.

The analytical challenge lies in the molecule's complexity and potential for related impurities arising from the synthetic process. The methods outlined below are designed to be orthogonal, providing a complete analytical picture.

1.1. Physicochemical Properties

Precise physicochemical data is foundational for analytical method development. The properties for the target analyte are summarized below.

PropertyValueSource
Chemical Structure Chemical Structure(Structure of Isomer)
Molecular Formula C₁₄H₉ClN₂OPubChem[1]
Molecular Weight 256.69 g/mol PubChem[1]
IUPAC Name 2-[2-(6-chloropyridin-3-yl)-2-oxoethyl]benzonitrileN/A
Predicted Solubility Soluble in organic solvents (Methanol, Acetonitrile, DMSO, CH₂Cl₂); Limited solubility in water.Inferred from structure

Note: Data is based on the closely related isomer 3-[2-(2-chloro-3-pyridinyl)-2-oxoethyl]benzonitrile, as specific experimental data for the target compound is not publicly available.

Integrated Analytical Workflow

A multi-technique approach is essential for the complete characterization of a novel chemical entity. The following workflow ensures that all aspects of the compound's identity, purity, and strength are assessed.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Structural Identification cluster_2 Separation & Quantification cluster_3 Final Report Sample Bulk Sample of Analyte Prep Solution Preparation (for HPLC, UV, NMR, MS) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Structure Confirmation FTIR FTIR Spectroscopy Prep->FTIR Functional Groups MS Mass Spectrometry (LC-MS) Prep->MS Molecular Weight HPLC HPLC-UV (Purity & Assay) Prep->HPLC Primary Analysis GCMS GC-MS (Volatile Impurities) Prep->GCMS Orthogonal Analysis Report Certificate of Analysis (Identity, Purity, Assay) NMR->Report FTIR->Report MS->Report HPLC->Report GCMS->Report

Figure 1: Integrated workflow for the comprehensive analysis of the target compound.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC is the method of choice for non-volatile, moderately polar organic molecules. The presence of multiple chromophores (pyridine and benzonitrile) makes UV detection highly suitable and sensitive. A C18 stationary phase provides excellent hydrophobic retention for the aromatic rings, while a methanol or acetonitrile mobile phase allows for fine-tuning of the elution. This method is designed for stability-indicating purity analysis and quantitative assay.

3.1.1. HPLC Protocol

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.

    • Column: ACE C18 (or equivalent), 250 x 4.6 mm, 5 µm particle size.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric Acid (ACS grade)

    • Reference standard of this compound (>99.5% purity).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to ensure sharp peak shape by suppressing silanol interactions.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Elution Mode GradientTo ensure elution of potential non-polar impurities and re-equilibration.
Gradient Program 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA shallow gradient provides good resolution of closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 10 µLStandard volume to avoid column overloading.
  • Preparation of Solutions:

    • Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 0.1 mg/mL.

    • Sample Solution (for Purity/Assay): Prepare in the same manner as the standard solution using the sample to be tested.

    • System Suitability: The method's performance should be verified daily. A typical system suitability solution would include the main analyte and a known impurity to check for resolution.

  • Validation and Data Analysis:

    • The method must be validated according to ICH Q2(R1) guidelines.[2]

    • Purity: Calculated by area normalization. The area of each impurity peak is expressed as a percentage of the total peak area.

    • Assay: Quantified against the reference standard using the external standard method.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

4.1.1. NMR Protocol

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Expected ¹H NMR Spectral Features (in CDCl₃):

    • Pyridine Protons (3H): Expect three distinct signals in the aromatic region (~7.5-8.8 ppm). The proton at C6 (adjacent to the chloro group) will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.

    • Benzonitrile Protons (4H): Four signals in the aromatic region (~7.4-7.8 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) characteristic of a 1,2-disubstituted benzene ring.

    • Methylene Protons (2H): A singlet around 4.0-4.5 ppm for the -CH₂- group, as it has no adjacent protons to couple with.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid, non-destructive technique used to identify the presence of key functional groups within the molecule. It serves as a quick identity check.

4.2.1. FTIR Protocol

  • Instrumentation: FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

4.2.2. Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretch
~2230-2210Nitrile (C≡N)Stretch (strong, sharp)
~1700-1680Ketone (C=O)Stretch (strong)
~1600, ~1475Aromatic C=CRing Stretch
~1100-1000C-Cl (Aryl)Stretch

This pattern provides a unique "fingerprint" for the molecule.[3][4][5][6][7]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. When coupled with HPLC (LC-MS), it is a powerful tool for impurity identification.

4.3.1. MS Protocol

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system.

  • Method: Infuse the sample solution (prepared as for HPLC) directly or analyze the eluent from the HPLC column.

  • Expected Results:

    • Ionization Mode: Positive ESI mode is expected to be most effective due to the basic nitrogen atom on the pyridine ring.

    • Molecular Ion: Expect a prominent ion peak at m/z 257.0, corresponding to the protonated molecule [M+H]⁺.

    • Isotope Pattern: A characteristic isotopic peak at m/z 259.0 with approximately one-third the intensity of the m/z 257.0 peak will be observed, confirming the presence of a single chlorine atom.

Method Validation Framework

For use in a regulated environment, the primary quantitative method (HPLC) must be validated to demonstrate its suitability.

G Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability includes Intermediate Intermediate Precision Precision->Intermediate includes

Figure 2: Core parameters for the validation of the HPLC analytical method.

A summary of typical acceptance criteria for these validation parameters is provided below.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities.Peak purity analysis (via DAD) must pass; no co-elution at the analyte peak.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of results to the true value.98.0% to 102.0% recovery for spiked samples at multiple levels.
Precision To show the method's repeatability.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD/LOQ To determine the method's sensitivity.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To show reliability with minor method variations.System suitability parameters remain within limits when parameters (pH, temp) are varied.

Conclusion

The analytical methods detailed in this document provide a robust and comprehensive framework for the analysis of this compound. The combination of orthogonal chromatographic techniques and definitive spectroscopic methods ensures a high degree of confidence in the identity, purity, and strength of the material. Adherence to these protocols and proper method validation will support successful research, development, and quality control activities.

References

  • PubChem. Compound Summary for CID 24723334, 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. National Center for Biotechnology Information. ([Link])

  • Severina, H. I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-1. ([Link])

  • ResearchGate. FTIR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ([Link])

  • Noguchi, H. (1999). Comparative FTIR Analysis of the Microenvironment of QA- in Cyanide-Treated, High pH-treated and Iron-Depleted Photosystem II Membrane Fragments*. PubMed. ([Link])

  • ResearchGate. FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole. ([Link])

  • ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine. ([Link])

  • ResearchGate. FTIR-Pyridine spectra in the regionof 1400-1700 cm −1 for ACFL550 and AC550 catalysts. ([Link])

  • Gierczak, T., et al. (2022). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. MDPI. ([Link])

  • Kowalski, P., & Oledzka, I. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(5), 341-348. ([Link])

  • D'Agostino, P.A., et al. (2005). Analysis of Chemical Warfare Agents by GC-MS: Second Chemical Cluster CRTI Training Exercise. DTIC. ([Link])

  • Agilent Technologies. GC AND GC/MS Your Essential Resource for Columns & Supplies. ([Link])

  • U.S. Department of Justice. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. ([Link])

  • Çelik, S., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. ([Link])

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. The significance of this compound as a potential pharmaceutical intermediate necessitates a reliable analytical method to ensure its quality, safety, and efficacy. This guide provides a comprehensive rationale for the method development, a detailed experimental protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The methodology is designed for researchers, quality control analysts, and drug development professionals, offering field-proven insights into achieving accurate and reproducible results.

Method Development Rationale: A Mechanistic Approach

The molecular structure of this compound features both non-polar (chlorophenyl ring) and moderately polar moieties (pyridine ring, keto-group, cyano-group), making it an ideal candidate for reversed-phase chromatography.[4][5] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[6][7]

1.1 Chromatographic Mode and Stationary Phase Selection Reversed-phase HPLC is the most prevalent mode in pharmaceutical analysis due to its versatility and reproducibility for a wide range of compound polarities.[5] A C18 (octadecylsilane) bonded silica column was selected as the stationary phase. The dense C18 chains provide a highly hydrophobic surface, promoting retention of the analyte through van der Waals forces with its aromatic rings. This choice ensures sufficient retention to allow for effective separation from potential polar and non-polar impurities.[7][8]

1.2 Mobile Phase Optimization The mobile phase composition is critical for achieving optimal resolution and peak shape. A gradient elution using a polar, buffered aqueous phase and an organic modifier is employed.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity and superior UV transparency. A gradient starting with a higher aqueous composition allows for the elution of any highly polar impurities, while gradually increasing the ACN concentration ensures the elution of the main analyte and any less polar, more retained impurities.

  • Aqueous Phase and pH Control: The pyridine moiety in the analyte is basic, with a typical pKa around 5.2-6.[9][10] Uncontrolled pH can lead to partial ionization, resulting in significant peak tailing and poor reproducibility. To suppress this, the aqueous phase is buffered to an acidic pH of 3.0 using phosphoric acid. At this pH, the pyridine nitrogen is consistently protonated, ensuring a single ionic species interacts with the stationary phase, leading to a sharp and symmetrical chromatographic peak.

1.3 Detection Wavelength Selection The analyte possesses multiple chromophores, including the pyridine and cyanophenyl rings, which exhibit strong UV absorbance. A preliminary UV scan of the analyte in the mobile phase diluent should be performed to identify the wavelength of maximum absorbance (λmax). For initial development, a wavelength of 254 nm is selected, a common choice for aromatic compounds that provides a good balance of sensitivity and specificity.[11][12] A photodiode array (PDA) detector is recommended to monitor peak purity throughout the analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purity analysis.

2.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade water, Orthophosphoric acid (85%), this compound reference standard.

  • Software: Empower™, Chromeleon™, or equivalent chromatography data system (CDS).

2.2 Chromatographic Conditions All quantitative data and system parameters are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v), pH ~3.0
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (PDA: 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes

2.3 Preparation of Solutions

  • Diluent: Mobile Phase A / Mobile Phase B (60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent.

Method Validation Protocol: A Self-Validating System

To ensure the method is reliable and fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[1][13][14] This process establishes the performance characteristics of the method and provides a high degree of confidence in the analytical results.

Validation_Workflow cluster_Specificity Specificity & Stability-Indicating Nature cluster_Quantitative Quantitative Validation Parameters Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Peak_Purity Peak Purity Assessment (PDA Detector) Forced_Deg->Peak_Purity Demonstrates separation Linearity Linearity & Range Forced_Deg->Linearity Final_Method Validated HPLC Method Peak_Purity->Final_Method Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Final_Method LOQ LOQ / LOD LOQ->Final_Method Robustness Robustness (Varying Temp, pH, Flow Rate) Robustness->Final_Method

Caption: Logical flow of the HPLC method validation process.

3.1 Specificity and Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[1] A forced degradation study is the most effective way to demonstrate this and establish the stability-indicating nature of the method.[15][16][17] The goal is to achieve 5-20% degradation of the active ingredient.[16][18]

  • Acid Hydrolysis: Reflux sample solution with 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[17][19]

Analyze all stressed samples against a non-stressed control. The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity analysis (via PDA) confirms no co-elution.

3.2 Linearity and Range Linearity is established by analyzing a minimum of five concentrations across a specified range.[2][14]

  • Procedure: Prepare a series of dilutions from the Standard Stock Solution to cover 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.

3.3 Accuracy (as % Recovery) Accuracy is determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels.[1]

  • Procedure: Prepare samples in triplicate at 80%, 100%, and 120% of the working concentration.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

3.4 Precision Precision measures the degree of scatter between a series of measurements.[1]

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD for the combined results should be ≤ 2.0%.

3.5 Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined as the concentration where the signal-to-noise ratio is approximately 10:1.

  • LOD: The lowest concentration of analyte that can be detected. Typically determined as the concentration where the signal-to-noise ratio is approximately 3:1.

3.6 Robustness Robustness demonstrates the method's reliability with respect to small, deliberate variations in method parameters.[13][20]

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly affected.

Representative Data Presentation

The following tables illustrate how validation data should be structured and presented.

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)
50 451023
75 674985
100 901560
125 1124530
150 1350998
Correlation Coefficient (r²) 0.9998

| Linear Regression Equation | y = 9005x + 1250 |

Table 2: Accuracy and Precision Summary

Level Accuracy (% Recovery) Repeatability (% RSD, n=6) Intermediate Precision (% RSD, n=12)
80% 99.5% - -
100% 100.8% 0.85% 1.12%
120% 101.2% - -

| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% | ≤ 2.0% |

Experimental Workflow Visualization

The overall process from sample receipt to final report is outlined below.

HPLC_Analysis_Workflow Start Receive Sample & Reference Standard Prep Prepare Mobile Phase, Diluent, Standards, & Samples Start->Prep SST System Suitability Test (SST) - Inject Working Standard 5x - Check RSD, Tailing Factor Prep->SST Sequence Build & Run Sequence (Blank, Standard, Samples) SST->Sequence If SST Passes Data_Acq Chromatographic Data Acquisition Sequence->Data_Acq Processing Process Data in CDS - Integrate Peaks - Calculate Purity / Assay Data_Acq->Processing Review Review & Verify Results - Check SST - Compare against Specifications Processing->Review Report Generate Final Report Review->Report

Caption: Standard workflow for HPLC purity analysis.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity determination of this compound. The forced degradation studies confirm its stability-indicating capabilities, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment. This comprehensive guide provides the scientific rationale and a validated protocol to ensure reliable and consistent analytical outcomes.

References

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • ICH Q2 (R1) - Validation of Analytical Procedures. PharmaSciences.
  • HPLC Methods for analysis of Pyridine.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • A Review on Force Degradation Studies for Drug Substances. ijarsct.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • Separation of 4-Cyanophenyl octanoate on Newcrom R1 HPLC column. SIELC Technologies.
  • 12.
  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ICH Q2(R1)
  • Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA.
  • HPLC methods for Fmoc-cyano compounds.
  • Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. PMC - NIH.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
  • 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. PubChem.

Sources

Application Note: A Comprehensive NMR-Based Strategy for the Structural Elucidation of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the complete structural verification and signal assignment of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. This molecule, a potential intermediate in medicinal chemistry and materials science, possesses a complex structure with two distinct aromatic systems and a ketone bridge. A simple one-dimensional NMR analysis is insufficient for unambiguous characterization. This note outlines a systematic approach, beginning with standard ¹H and ¹³C NMR and progressing to advanced 2D correlation experiments (COSY, HSQC, HMBC). We detail not only the experimental procedures but also the underlying logic for parameter selection and the strategic interpretation of spectral data, ensuring a self-validating and robust structural elucidation for researchers and drug development professionals.

Introduction and Structural Overview

The compound this compound features several key structural motifs that dictate its spectral properties. A comprehensive understanding of its NMR signature is critical for confirming its identity, assessing purity, and ensuring success in subsequent synthetic steps.

  • 2-Chloro-5-substituted Pyridine Ring: The pyridine ring contains three aromatic protons. The strongly electron-withdrawing chloro-substituent at the C2 position and the nitrogen atom significantly influence the electron density distribution, leading to predictable deshielding of adjacent protons.[1][2]

  • 2-Cyanophenyl Ring: This ortho-disubstituted benzene ring contains four aromatic protons. The electron-withdrawing nature of the cyano group (-CN) and its anisotropic effects will modulate the chemical shifts of these protons.[3]

  • Ketone and Methylene Bridge (-C(O)-CH₂-): This flexible linker connects the two aromatic systems. The carbonyl group is a key quaternary carbon, and the adjacent methylene protons provide a crucial starting point for connecting the molecular fragments via long-range correlations.

The complete and unambiguous assignment of all ¹H and ¹³C signals requires a suite of NMR experiments designed to probe scalar couplings through one, two, and three bonds.

Predicted Spectral Characteristics

Based on established principles of substituent effects in aromatic systems, we can predict the approximate chemical shifts and multiplicities for the key nuclei in the molecule.[4][5] These predictions serve as a hypothesis to be confirmed by the experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Atom Type Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Rationale for Prediction
Pyridine Ring
H-3CH~7.4 - 7.6d~124 - 126Adjacent to electron-withdrawing Cl group.
H-4CH~7.9 - 8.1dd~138 - 140Coupled to H-3 and H-6.
H-6CH~8.6 - 8.8d~150 - 152Deshielded by adjacent nitrogen atom.
C-2C--~151 - 153Quaternary carbon bearing an electronegative Cl.
C-5C--~134 - 136Quaternary carbon attached to the acyl group.
Bridge
-CH₂-CH₂~4.4 - 4.6s~45 - 48Alpha to a carbonyl group and an aromatic ring.
-C(O)-C--~195 - 198Typical chemical shift for a ketone carbonyl.
Cyanophenyl Ring
H-3' to H-6'CH~7.4 - 7.8m~128 - 135Complex overlapping multiplet due to mutual coupling.
C-1'C--~138 - 140Quaternary carbon attached to the methylene bridge.
C-2'C--~112 - 114Quaternary carbon bearing the cyano group.
-CNC--~117 - 119Typical chemical shift for a nitrile carbon.

Experimental Design and Protocols

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation

A carefully prepared sample is the foundation of high-quality NMR data.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds. If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Concentration: Dissolve 10-15 mg of the purified compound in 0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for all 1D and 2D experiments without requiring excessive acquisition times.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition Protocols

The following is a logical progression of experiments to achieve full structural assignment.

Table 2: Recommended NMR Acquisition Parameters

Experiment Purpose Key Parameters Expert Rationale
¹H (Proton) Observe all protons, their integrations, and multiplicities.Pulse Program: zg30Spectral Width: 12-15 ppmAcquisition Time: ~3-4 sRelaxation Delay (d1): 2 sScans: 16-32A standard 30° pulse angle and sufficient scans provide excellent quantitative data and signal-to-noise in a short time.
¹³C{¹H} (Carbon) Observe all unique carbon environments.Pulse Program: zgpg30Spectral Width: 220-240 ppmRelaxation Delay (d1): 5 sScans: 1024-2048Proton decoupling simplifies the spectrum to singlets.[6] A longer relaxation delay is crucial to allow for the complete relaxation of quaternary carbons (like C=O and -CN), ensuring they are properly observed.
COSY Identify proton-proton (¹H-¹H) coupling networks.Pulse Program: cosygpqfScans per increment: 2-4Increments (F1): 256-512Correlation SpectroscopY (COSY) is essential for mapping the connectivity within the pyridine and cyanophenyl rings by identifying which protons are spin-coupled.[7] The gradient-selected, phase-cycled version (gpqf) provides cleaner spectra with better artifact suppression.
HSQC Correlate protons to their directly attached carbons (¹J_CH).Pulse Program: hsqcedetgpspScans per increment: 2-4¹J_CH: 145 HzHeteronuclear Single Quantum Coherence (HSQC) provides unambiguous one-bond C-H correlations.[8] The editing feature (edet) distinguishes CH/CH₃ signals (positive) from CH₂ signals (negative), immediately confirming the methylene group.
HMBC Correlate protons and carbons over multiple bonds (²J_CH, ³J_CH).Pulse Program: hmbcgpndqfScans per increment: 8-16Long-range J coupling: 8 HzHeteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for connecting the molecular fragments.[7][9] An optimization for 8 Hz allows for the observation of typical 2- and 3-bond couplings, which will link the methylene protons to both aromatic rings and the carbonyl carbon.

Data Analysis and Elucidation Strategy

A systematic analysis workflow ensures that all spectral data are used to build a cohesive and validated structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation A Acquire ¹H & ¹³C Spectra B Initial Assignment (Shifts, Integration, Multiplicity) A->B C Acquire COSY B->C D Identify ¹H-¹H Spin Systems (Pyridine & Phenyl Rings) C->D E Acquire HSQC D->E F Link Protons to Carbons (¹J_CH Correlations) E->F G Acquire HMBC F->G H Connect Molecular Fragments (²J_CH, ³J_CH Correlations) G->H I Final Structure Verification & Complete Signal Assignment H->I G Py Pyridine Ring (H-4, H-6) CO C=O Carbon (~197 ppm) Py->CO ³J_CH (from H-4) CH2 Methylene Protons (-CH₂-) (~4.5 ppm) CH2->Py ³J_CH (to C-5) CH2->CO ²J_CH Ph Cyanophenyl Ring (C-1', C-2', C-6') CH2->Ph ²J_CH (to C-1') ³J_CH (to C-2', C-6')

Diagram 2: Key HMBC correlations for structural validation.

  • Methylene Protons (~4.5 ppm): These protons are the key. They should show HMBC correlations to:

    • The carbonyl carbon (~197 ppm).

    • Carbon C-5 of the pyridine ring.

    • Carbons C-1', C-2', and C-6' of the cyanophenyl ring.

  • Pyridine Protons: The H-4 proton should show a crucial ³J correlation to the carbonyl carbon, confirming the attachment point.

  • Cyanophenyl Protons: The protons ortho to the substitution point (H-6') should show a ³J correlation to the methylene carbon.

By systematically identifying these long-range correlations, every fragment of the molecule can be pieced together like a puzzle, leading to a single, validated chemical structure.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. While 1D spectra provide initial clues, they are insufficient for confident assignment. The strategic application of 2D NMR experiments, particularly COSY for mapping proton networks and HMBC for connecting disparate fragments through long-range couplings, is essential. The protocols and analytical strategy detailed in this application note provide a robust framework for researchers to achieve complete and unambiguous structural verification of this and similarly complex molecules, ensuring data integrity for publications, patents, and regulatory submissions.

References

  • Scholten, M., et al. (2010). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance. Available at: [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

  • Gschwind, R. M. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. (2012). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Fung, B. M., et al. (1993). Determination of the orientational ordering of 4'-cyanophenyl-4-alkylbenzoates by ¹³C NMR. Liquid Crystals. Available at: [Link]

  • ScienceOpen. (2014). Supporting Information for "Synthesis of 8-¹³C-purine and 6-¹³C-5-D-pyrimidine RNA phosphoramidites for residue specific isotope labeling". Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • SpectraBase. 4-(p-cyanophenyl)-5-(pyrrol-1-yl)-2-(2-thienyl)-3-furonitrile. Available at: [Link]

  • Abraham, R. J., et al. (2005). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Electronic supplementary information (ESI). Available at: [Link]

  • Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Organic Chemistry Laboratory. Introduction to ¹³C-NMR Spectroscopy. Available at: [Link]

Sources

Application Note: Mass Spectrometry of Halogenated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of halogenated pyridine compounds, a class of molecules significant in pharmaceuticals, agrochemicals, and environmental science. We delve into the fundamental principles of ionization and fragmentation, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. This note emphasizes the causality behind experimental choices to ensure the development of robust and reliable analytical methods.

Introduction

Halogenated pyridines are a cornerstone of modern chemistry, with their unique electronic properties making them vital components in a vast array of applications. From life-saving pharmaceuticals to effective pesticides, the ability to accurately identify and quantify these compounds is paramount for quality control, metabolic profiling, and environmental monitoring.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3][4]

This guide will navigate the intricacies of analyzing these compounds, from selecting the appropriate ionization source to interpreting complex fragmentation patterns, empowering the analyst to develop and validate high-quality quantitative and qualitative methods.

Foundational Principles: Ionization & Isotopic Patterns

The journey of a halogenated pyridine through a mass spectrometer begins with ionization. The choice of ionization technique is critical and depends on the analyte's physicochemical properties, such as polarity and thermal stability.

  • Electrospray Ionization (ESI): As the method of choice for many LC-MS applications, ESI is ideal for polar and pre-charged halogenated pyridines, such as N-alkylated or protonated species.[5][6][7] It's a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, preserving the intact molecular weight.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, neutral halogenated pyridines that are volatile enough to be thermally desolvated. It often produces [M+H]⁺ ions and can be less susceptible to matrix effects than ESI.

  • Electron Ionization (EI): Predominantly used in GC-MS, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[1] This process induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" that is highly valuable for structural elucidation and library matching.[1][8]

Isotopic Signatures: The Halogen Giveaway

A key feature in the mass spectra of chloro- and bromo-substituted compounds is the presence of distinctive isotopic patterns.[9]

  • Chlorine: Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[10][11] Therefore, a compound with one chlorine atom will exhibit two molecular ion peaks separated by 2 m/z units (M⁺ and M+2) with a corresponding intensity ratio of roughly 3:1.[10][11]

  • Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[10][11] This results in M⁺ and M+2 peaks of almost equal height, providing a clear indicator for the presence of a bromine atom.[10][11]

The presence of multiple halogen atoms leads to more complex, but predictable, isotopic clusters (e.g., a 9:6:1 ratio for two chlorine atoms).[10]

Understanding Fragmentation Pathways

The fragmentation of a molecular ion provides the structural information necessary for confident identification.[12][13] The fragmentation of halogenated pyridines is governed by the stability of the resulting ions and neutral losses.

Common Fragmentation Mechanisms:

  • Loss of Halogen Radical (X•): This is a common pathway, especially in EI, resulting in a pyridyl cation. The ease of this loss generally follows the trend I > Br > Cl > F, reflecting the C-X bond strength.[9]

  • Loss of Hydrogen Halide (HX): A rearrangement reaction can lead to the elimination of a neutral hydrogen halide molecule.

  • Ring Cleavage: The stable aromatic pyridine ring can undergo fragmentation, often initiated by the loss of HCN or related neutral species, leading to a cascade of smaller fragment ions.

  • Side-Chain Fragmentation: For substituted pyridines, cleavage of bonds adjacent to the ring or within the substituent is a dominant pathway.[14]

The following diagram illustrates a generalized fragmentation pathway for a 2-chloropyridine molecule under EI conditions.

fragmentation_pathway M [2-Chloropyridine]⁺˙ m/z 113/115 F1 [C₅H₄N]⁺ m/z 78 M->F1 - Cl• F2 [C₄H₄]⁺˙ m/z 52 F1->F2 - HCN

Caption: Generalized EI fragmentation of 2-chloropyridine.

Quantitative Analysis by LC-MS/MS

For trace-level quantification, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[4][15] The technique utilizes Multiple Reaction Monitoring (MRM) for exceptional sensitivity and selectivity.

Method Development Strategy:

  • Analyte Selection & Standard Preparation: Obtain a certified reference standard of the target halogenated pyridine. Prepare a stock solution and create a series of calibration standards in a relevant solvent or matrix.[2]

  • Infusion and Precursor Ion Selection: Directly infuse a standard solution into the mass spectrometer to identify the most abundant and stable precursor ion, which is typically the [M+H]⁺ ion in ESI.

  • Product Ion Scan & Transition Selection: Fragment the selected precursor ion using Collision-Induced Dissociation (CID) at various collision energies. Identify at least two intense and specific product ions. The most abundant transition is used for quantification (Quantifier), and the second most abundant is used for confirmation (Qualifier).

  • Chromatographic Separation: Develop an LC method that provides good peak shape and separates the analyte from potential interferences. Reversed-phase chromatography using C18 columns is a common starting point.[5]

  • Method Validation: Validate the method according to established guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and specificity.[5]

Table 1: Example MRM Transitions for Selected Halogenated Pyridines

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
2-Chloropyridine114.078.151.1
4-Bromopyridine157.9 / 159.978.151.1
Fluroxypyr256.0210.0127.0
Clopyralid192.0146.0110.0

Note: These values are illustrative and must be empirically optimized on the specific instrument used.

Detailed Experimental Protocol: Quantification of a Halogenated Pyridine in Water

This protocol provides a step-by-step method for the analysis of a representative compound, such as 2,6-dichloropyridine, in a water matrix using LC-MS/MS.

5.1. Materials and Reagents

  • 2,6-Dichloropyridine certified reference standard

  • 2,6-Dichloropyridine-d₃ (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

5.2. Instrumentation

  • HPLC system (e.g., Agilent 1290 Infinity II)[16]

  • Triple quadrupole mass spectrometer (e.g., Agilent 6490)[16]

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

5.3. Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Spike with Internal Standard Sample->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Elute 4. Elute & Evaporate SPE->Elute Reconstitute 5. Reconstitute in Mobile Phase Elute->Reconstitute Inject 6. Inject Sample Reconstitute->Inject LC 7. LC Separation Inject->LC MS 8. MS/MS Detection (MRM) LC->MS Integrate 9. Peak Integration MS->Integrate Calibrate 10. Calibration Curve Generation Integrate->Calibrate Quantify 11. Quantify Analyte Calibrate->Quantify

Caption: General workflow for quantitative analysis.

5.4. Step-by-Step Procedure

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2,6-dichloropyridine and its deuterated internal standard (IS) in methanol. Create a calibration curve (e.g., 0.1 - 100 ng/mL) by spiking appropriate amounts into blank water. Add a fixed concentration of IS to all standards and samples.

  • Sample Preparation (SPE):

    • Take 100 mL of the water sample.

    • Spike with the internal standard.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and IS with acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions (ESI+):

    • Ion Source: ESI in Positive Mode

    • Capillary Voltage: 4000 V

    • Gas Temperature: 300 °C

    • Gas Flow: 10 L/min

    • MRM Transitions: Optimize empirically. (e.g., 2,6-dichloropyridine: 148.0 -> 112.0; IS: 151.0 -> 115.0)

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Troubleshooting and Advanced Considerations

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.

  • Isomer Differentiation: Differentiating constitutional isomers (e.g., 2-chloropyridine vs. 3-chloropyridine) can be challenging as they may have identical precursor ions. Chromatographic separation is essential. In some cases, subtle differences in fragmentation patterns (product ion ratios) can aid in identification.[17]

  • High-Resolution Mass Spectrometry (HRMS): For unknown identification and structural confirmation, HRMS instruments (e.g., Q-TOF, Orbitrap) provide accurate mass measurements (<5 ppm), enabling the determination of elemental composition for both precursor and fragment ions.[8]

  • Iodinated Compounds: These compounds can sometimes exhibit unique behavior, such as in-source deiodination.[18] Specific fragmentation pathways, including characteristic neutral losses in both positive and negative ion modes, can be diagnostic for their presence.[19]

Conclusion

The mass spectrometric analysis of halogenated pyridine compounds is a powerful and versatile tool. A thorough understanding of ionization principles, isotopic patterns, and fragmentation mechanisms is fundamental to success. By combining robust chromatographic separation with optimized MS/MS detection, researchers can achieve highly sensitive and specific methods for both qualitative and quantitative applications. The protocols and insights provided in this guide serve as a strong foundation for developing and validating reliable analytical workflows tailored to the specific challenges presented by this important class of molecules.

References

  • Benchchem. Application Notes and Protocols for the Quantification of 4-Pyridinemethanol.
  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES.
  • Benchchem. Application Notes and Protocols for the Analysis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- (Trigonelline).
  • National Institutes of Health (NIH). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • PubMed. IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available from: [Link]

  • Analysis doo. Mass Spectrometry Application Notes. Available from: [Link]

  • ResearchGate. Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. Available from: [Link]

  • LGCGroup. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Chemguide. The M+2 peak in mass spectra. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

  • ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Available from: [Link]

  • PubMed. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Available from: [Link]

  • PubMed. Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates. Available from: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactivity of a Novel Pyridine Derivative

The compound 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine represents a novel chemical entity with potential applications in modulating cellular signaling pathways. Its pyridine core, substituted with a chloro group and a complex side chain containing a cyanophenyl moiety, suggests potential interactions with biological targets that are crucial in various physiological processes. While this specific molecule is not extensively documented in public literature, its structural motifs are present in compounds known to interact with ion channels and other key cellular proteins.

This guide provides a comprehensive framework for the initial cell-based characterization of this compound. As a starting hypothesis based on structural similarities to known L-type calcium channel modulators like BAY-K8644, we will focus on assays to determine its effect on intracellular calcium dynamics.[1][2] Additionally, we will outline essential cytotoxicity assays to establish a viable concentration range for these functional studies.[3][4][5][6][7] This dual approach ensures that any observed effects on cellular function are not artifacts of cellular toxicity.

These protocols are designed for researchers in drug discovery and cell biology to systematically evaluate the bioactivity of this and other novel compounds.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before assessing the specific functional effects of this compound, it is crucial to determine its impact on cell viability. Cytotoxicity assays are fundamental in early-stage drug development to identify concentration ranges that are non-toxic to cells, thereby ensuring that subsequent functional data is meaningful.[4][6]

Principle of Cytotoxicity Assessment

Cytotoxicity is the degree to which a substance can damage a cell.[3] Compounds can induce cell death through various mechanisms, including necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[6] Common assays measure indicators of cell health, such as membrane integrity, metabolic activity, or the release of intracellular enzymes.[3][4]

Experimental Protocol: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293, SH-SY5Y, or a cardiovascular cell line like H9c2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a serial dilution of the compound in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Expected Cytotoxicity Profile
Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.8568.0%
1000.4536.0%

Part 2: Functional Characterization - Calcium Flux Assay

Based on the structural characteristics of this compound, a primary hypothesis is its potential to modulate L-type voltage-gated calcium channels (VGCCs).[8] These channels are critical in various cell types, including neurons and muscle cells, regulating processes like neurotransmitter release and contraction.[9] Calcium flux assays are a widely used method to screen for compounds that affect these channels.[10][11]

Principle of Calcium Flux Measurement

Intracellular calcium levels can be monitored using fluorescent indicators that exhibit an increase in fluorescence upon binding to Ca²⁺.[12] By loading cells with such dyes, changes in intracellular calcium concentrations in response to a stimulus can be measured in real-time.[13][14] This allows for the characterization of compounds that either activate or inhibit calcium channels.

Experimental Workflow: Calcium Flux Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate dye_loading 2. Load cells with a calcium indicator (e.g., Fluo-4 AM) cell_seeding->dye_loading wash 3. Wash cells to remove extracellular dye dye_loading->wash compound_add 4. Add 2-Chloro-5-[2-(2-cyanophenyl) -1-oxoethyl]pyridine wash->compound_add baseline_read 5. Measure baseline fluorescence stimulate 6. Add depolarizing agent (e.g., KCl) or an agonist kinetic_read 7. Measure fluorescence kinetically data_analysis 8. Analyze fluorescence change to determine agonistic or antagonistic activity kinetic_read->data_analysis G compound 2-Chloro-5-[2-(2-cyanophenyl) -1-oxoethyl]pyridine ltcc L-type Calcium Channel (Cav1.2) compound->ltcc Modulates ca_influx Ca²⁺ Influx ltcc->ca_influx Activates/Inhibits downstream Downstream Cellular Responses (e.g., Gene Expression, Contraction) ca_influx->downstream

Caption: Hypothesized signaling pathway.

This proposed mechanism provides a testable model for further investigation. Downstream effects could be explored using techniques such as Western blotting to examine the phosphorylation of calcium-dependent kinases or reporter gene assays to measure changes in gene expression.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial characterization of this compound in cell-based assays. By first establishing a non-toxic concentration range through cytotoxicity testing, researchers can proceed with confidence to functional assays, such as the calcium flux assay, to elucidate the compound's biological activity.

The protocols outlined here are adaptable to high-throughput screening formats, making them suitable for the evaluation of compound libraries. [15]Further studies could involve more advanced techniques like patch-clamp electrophysiology to directly measure the effect of the compound on ion channel currents and to determine its mechanism of action with greater precision. [9][16]The systematic application of these methods will be instrumental in uncovering the therapeutic potential of this novel chemical entity.

References

  • Life Science Applications. Cytotoxicity Assays. [Link]

  • Pflimlin, T., et al. (2022). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. Journal of the American Chemical Society. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • ION Biosciences. Calcium Assays | Calcium Indicators. [Link]

  • Wang, W., et al. (2013). A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP. ASSAY and Drug Development Technologies. [Link]

  • Merck Millipore. Live Cell Calcium Indicators. [Link]

  • Alchemist Chemical. 2-Chloro-5-cyanomethylpyridine Manufacturer & Supplier in China. [Link]

  • Anilkumar, U., & Omkumar, R. V. (2022). Assays for L-type voltage gated calcium channels. Analytical Biochemistry. [Link]

  • Xia, M., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Analytical Biochemistry. [Link]

  • Grokipedia. Bay K8644. [Link]

  • Wikipedia. Bay K8644. [Link]

  • Creative Biolabs. Cav1.2 Calcium Channel Assay Service. [Link]

  • Xia, M., et al. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Semantic Scholar. [Link]

Sources

Protocol for dissolving 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Dissolving 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine for Experimental Use

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solubilization of this compound, a compound whose physicochemical properties suggest limited aqueous solubility. Due to the absence of specific empirical data for this molecule, this protocol is grounded in first principles of organic chemistry, data from structurally related pyridine derivatives, and established best practices for handling poorly soluble compounds in research settings.[1][2][3] The primary focus is the preparation of a high-concentration stock solution in an appropriate organic solvent, followed by the preparation of aqueous working solutions suitable for in vitro and in vivo experiments. This guide emphasizes safety, reproducibility, and the integrity of experimental results by addressing the critical role of solvent choice and concentration.

Compound Characterization and Solubility Rationale

This compound is a complex heterocyclic molecule. Its structure, featuring two aromatic rings (pyridine and benzonitrile), a halogen substituent, and a ketone group, confers significant hydrophobicity. Halogenated pyridines are known to be electron-deficient and may have altered stability.[4][5] Compounds with similar backbones exhibit poor solubility in water but good solubility in organic solvents like ethanol and acetone.[6] Therefore, direct dissolution in aqueous buffers (e.g., PBS, cell culture media) is not recommended and will likely lead to compound precipitation and inaccurate concentration measurements.

The most effective strategy is to first prepare a high-concentration stock solution in a strong, biocompatible organic solvent.[7] Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous media.[8]

Table 1: Predicted Physicochemical Properties and Recommended Primary Solvent

PropertyPredicted Characteristic/ValueRationale & Causality
Appearance Likely a white to yellow or cream-colored solid.[6][9]Based on analogous structures like 2-Chloro-5-cyanopyridine.[9]
Aqueous Solubility Very LowThe large, non-polar surface area from the aromatic rings limits favorable interactions with water molecules.
Organic Solubility High in polar aprotic solvents.The molecule's polarity and functional groups are compatible with solvents like DMSO and DMF.
Primary Solvent Dimethyl Sulfoxide (DMSO) , AnhydrousExcellent solubilizing capacity for hydrophobic compounds used in drug discovery.[7][8] Its high boiling point (189°C) prevents evaporation during handling.[8]
Alternative Solvents Dimethylformamide (DMF), Ethanol (EtOH)DMF is a strong alternative. Ethanol can be used but may have lower solvating power for this specific compound and can have distinct biological effects.[10][11]

Critical Safety and Handling Precautions

Structurally related chloropyridine and cyanopyridine compounds are classified as hazardous.[12][13] Assume this compound possesses similar toxicological properties.

  • Hazard Profile: Toxic if swallowed, in contact with skin, or if inhaled.[12] Causes skin and serious eye irritation.[12][14] May cause respiratory irritation.[12][14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[15][16]

  • Engineering Controls: All handling of the solid compound and concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12][16]

  • Disposal: Dispose of contaminated materials and unused compound in accordance with institutional and local chemical waste regulations.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the preparation of a concentrated master stock solution. This high concentration allows for minimal volumes to be used when preparing working solutions, thereby minimizing the final solvent concentration in the assay.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microcentrifuge tube

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • (Optional) Bath sonicator

Step-by-Step Methodology
  • Pre-Weigh Vial: Place a sterile, dry amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh a precise amount of this compound into the vial inside a chemical fume hood. For example, weigh 2.73 mg to make 1 mL of a 10 mM solution (assuming a Molecular Weight of ~272.69 g/mol - Note: Use the exact MW from the supplier's Certificate of Analysis for precise calculations).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial. For 2.73 mg of the compound, add 1.0 mL of DMSO.

  • Promote Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.[17]

  • Visual Inspection: Check the solution against a light source to ensure all solid particles have dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or use gentle warming (do not exceed 37°C) combined with intermittent vortexing.

  • Aliquot for Storage: Once fully dissolved, dispense the master stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[18]

  • Storage: Store the aliquots protected from light at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[18]

Workflow for Stock Solution Preparation

cluster_prep Protocol 1: Stock Solution Preparation weigh 1. Weigh Compound in Fume Hood add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve inspect 4. Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Particulates Remain aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot Clear store 6. Store at -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing a concentrated DMSO stock solution.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the serial dilution of the DMSO master stock into an aqueous medium (e.g., cell culture medium, PBS) for the final experiment. The primary goal is to ensure the compound remains in solution while keeping the final DMSO concentration at a non-toxic level, typically ≤0.5%.[10][18][19]

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, first dilute the 10 mM stock to an intermediate concentration (e.g., 1 mM or 100 µM) in your final aqueous buffer.

    • Example: To make 1 mL of a 100 µM solution, add 10 µL of the 10 mM master stock to 990 µL of cell culture medium. Pipette up and down gently to mix. Crucially, add the DMSO stock dropwise to the aqueous medium while gently vortexing or swirling. [17] This prevents the compound from crashing out of solution.

  • Prepare Final Working Solutions: Use the intermediate dilution to prepare your final desired concentrations.

  • Vehicle Control: This is a mandatory control. Prepare a vehicle control that contains the same final concentration of DMSO as your highest concentration experimental sample.[18] This allows you to distinguish the effects of the compound from the effects of the solvent itself.

  • Use Immediately: Aqueous working solutions of hydrophobic compounds may be unstable. It is best practice to prepare them fresh immediately before adding them to your experiment.

Table 2: Example Serial Dilution Scheme

StepStarting SolutionVolume of StockVolume of Diluent (Medium/Buffer)Final ConcentrationFinal DMSO %
A 10 mM Stock10 µL990 µL100 µM (Intermediate)1.0%
B 100 µM (from A)100 µL900 µL10 µM (Working)0.1%
C 100 µM (from A)10 µL990 µL1 µM (Working)0.01%
D 10 µM (from B)100 µL900 µL100 nM (Working)0.01%
Vehicle 100% DMSO1 µL999 µL0 M0.1%

Note: The vehicle control matches the final DMSO concentration of the 10 µM working solution.

Workflow for Preparing Working Solutions

cluster_working Protocol 2: Working Solution Preparation stock 10 mM Master Stock in 100% DMSO intermediate 100 µM Intermediate in Medium + 1% DMSO stock->intermediate 1:100 Dilution working_high 10 µM Working Solution in Medium + 0.1% DMSO intermediate->working_high 1:10 Dilution working_low 1 µM Working Solution in Medium + 0.01% DMSO intermediate->working_low 1:100 Dilution assay Add to Assay (e.g., Cell Plate) working_high->assay working_low->assay vehicle Vehicle Control Medium + 0.1% DMSO vehicle->assay

Caption: Serial dilution workflow from master stock to final working solutions.

Troubleshooting and Best Practices

  • Precipitation: If the compound precipitates upon dilution into the aqueous buffer, it indicates that you have exceeded its solubility limit.

    • Solution 1: Lower the concentration of the working solution.

    • Solution 2: Investigate the use of co-solvents or solubilizing agents like PEG400, Tween 80, or cyclodextrins, but be aware these can have their own biological effects.[10][18]

  • Solvent Effects: Even at low concentrations (0.25-0.5%), DMSO can have inhibitory or stimulatory effects in some cell-based assays.[10][19] Always run a full dose-response curve for your DMSO vehicle control during assay development to establish a safe concentration for your specific system.

  • Compound Stability: Halogenated aromatic compounds can be sensitive to light and pH.[4] Store stock solutions protected from light and prepare aqueous solutions just before use.

References

  • Alchemist-chem.com. 2-Chloro-5-cyanomethylpyridine Manufacturer & Supplier in China | CAS 1122-96-9. Available at: [Link]

  • LifeTein. (2023-09-28). How to dissolve peptide in DMSO and still be safe to the cell culture. Available at: [Link]

  • Nygaard, T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Quora. (2018-04-25). How to make a stock solution of a substance in DMSO. Available at: [Link]

  • Kyrlidis, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • ResearchGate. (2016-01-14). How do I make a stock solution of a substance in DMSO? Available at: [Link]

  • Nygaard, T., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • PubChem. 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014-11-14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening? Available at: [Link]

  • Chlebov, K., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules. Available at: [Link]

  • PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Chen, B., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Usiena Air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available at: [Link]

  • ResearchGate. (2021-10-04). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]

  • Sancineto, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]

  • ResearchGate. Direct regioselective C-3 halogenation of pyridines. Available at: [Link]

  • Wikipedia. 2-Chloropyridine. Available at: [Link]

  • Frontiers. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Available at: [Link]

  • ChemRxiv. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

  • RSC Publishing. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available at: [Link]

  • ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]

Sources

Introduction: The Strategic Importance of the Chloropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of Chloropyridine Derivatives in Medicinal Chemistry

Pyridine, a foundational heterocyclic aromatic compound, is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of biologically active molecules and its status as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2][3] The introduction of a chlorine atom onto the pyridine ring creates chloropyridine, a derivative that elevates this scaffold from a mere structural component to a highly versatile and strategic tool in drug discovery. The chlorine substituent is not merely a placeholder; it fundamentally alters the electronic properties of the pyridine ring and serves as a key "handle" for extensive chemical modification.[4] This dual role allows medicinal chemists to fine-tune the physicochemical properties of a lead compound and to build molecular complexity with high precision.

Chloropyridine derivatives are integral intermediates in the synthesis of pharmaceuticals across a wide spectrum of therapeutic areas, including antihistamines like pheniramine, antiarrhythmics such as disopyramide, and central nervous system agents like Zopiclone.[5][6] Their utility stems from the chlorine atom's ability to participate in a variety of powerful chemical reactions, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[7] This guide provides an in-depth exploration of the synthesis, application, and analysis of chloropyridine derivatives, offering both foundational knowledge and detailed experimental protocols for researchers in the field of drug development.

Part 1: Core Synthetic Methodologies and Mechanistic Causality

The strategic value of a chloropyridine intermediate is realized through its reactivity. The choice of synthetic route is dictated by the desired final structure and the specific isomer of chloropyridine being used. The chlorine atom, being an excellent leaving group, provides a reactive site for building molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions: Building Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, in particular, is extensively used to functionalize chloropyridines.

Causality Behind the Choice: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. This allows for the rapid generation of diverse compound libraries, which is essential for exploring structure-activity relationships (SAR). The reaction involves the coupling of the chloropyridine (an organohalide) with an organoboron reagent, catalyzed by a palladium complex. This is instrumental in creating 2-aryl and 2-heteroaryl-3-aminopyridines, which are common scaffolds in medicinal chemistry.[8]

G cluster_0 Suzuki-Miyaura Coupling Workflow A Chloropyridine Derivative E Reaction Assembly (Inert Atmosphere) A->E B Aryl/Heteroaryl Boronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F Heating & Stirring (80-120 °C) E->F G Workup & Purification (Extraction, Chromatography) F->G H Functionalized Pyridine Product G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electronegative chlorine atom, makes chloropyridines susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for 2- and 4-chloropyridines, where the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex.[9]

Causality Behind the Choice: SNAr is a direct and often metal-free method for introducing nucleophiles such as amines, alcohols, and thiols onto the pyridine core. This is a cost-effective and straightforward approach for modifying the scaffold. The reaction's success is highly dependent on the electronic properties of the ring; electron-withdrawing groups elsewhere on the ring will further activate the substrate towards substitution.[9]

Synthesis of Fused Heterocyclic Systems

Bifunctional chloropyridines, such as 3-amino-2-chloropyridine, are excellent precursors for constructing fused heterocyclic systems like imidazo[1,2-a]pyridines.[8] These fused systems are considered "privileged scaffolds" in medicinal chemistry because they can interact with multiple biological targets.

Causality Behind the Choice: This strategy is employed to create rigid, conformationally constrained molecules that can fit into specific binding pockets of enzymes or receptors with high affinity. The reaction of 3-amino-2-chloropyridine with an α-haloketone, for instance, proceeds through an initial N-alkylation followed by an intramolecular cyclization, a reliable and high-yielding pathway to these valuable cores.[8]

Part 2: Therapeutic Applications and Drug Case Studies

The versatility of the chloropyridine scaffold is reflected in the wide range of FDA-approved drugs that contain this moiety. These drugs target a diverse set of diseases, from cancer to central nervous system disorders.[3][10]

Oncology: Kinase Inhibitors

Many signaling pathways that are dysregulated in cancer are controlled by protein kinases. Pyrido[2,3-d]pyrimidines, which are structurally analogous to purines, are a class of compounds that have shown great promise as kinase inhibitors.[4] The 6-chloro derivative of this scaffold is a key intermediate, providing a reactive site for further functionalization to enhance potency and selectivity.[4]

Case Study: TYK2 Inhibitors Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is involved in cytokine signaling pathways implicated in autoimmune diseases.[11] Developing selective inhibitors for TYK2 is challenging due to the high homology among JAK family members. A successful strategy has been to target the regulatory pseudokinase (JH2) domain, rather than the highly conserved catalytic (JH1) domain.[11] Based on the clinical compound BMS-986165, structure-activity relationship studies have led to the discovery of potent and selective TYK2 inhibitors built around a central pyridine core.[11]

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs Receptor->JAK activates STAT STAT Protein TYK2->STAT phosphorylates JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription initiates Inhibitor Chloropyridine-based TYK2 Inhibitor Inhibitor->TYK2 inhibits

Caption: Inhibition of the TYK2 signaling pathway.

Central Nervous System (CNS) Agents

Chloropyridine derivatives are found in numerous CNS-active drugs. Zopiclone, a nonbenzodiazepine used to treat insomnia, is synthesized from 2-amino-5-chloropyridine.[5] Its pharmacological profile is similar to benzodiazepines, acting as a modulator of the GABA-A receptor.[5] Another example is pheniramine, an antihistamine with sedative properties, which is produced from 2-chloropyridine.[5][12]

Anti-Infective Agents

The pyridine scaffold is present in many drugs used to treat bacterial and fungal infections.[13] Pyrithione, a fungicide used in anti-dandruff shampoos, is derived from 2-chloropyridine.[5][12] The chlorine atom serves as a leaving group in the reaction with 2-mercaptopyridine-N-oxide to form the final product.

Part 3: Detailed Application Notes and Protocols

The following protocols are designed to be self-validating systems, providing researchers with reliable, step-by-step methodologies for the synthesis and analysis of chloropyridine derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridin-3-amine derivative with an arylboronic acid, a key step in building molecular complexity.[7]

Materials:

  • 6-Chloropyridin-3-amine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk flask or microwave vial, magnetic stirrer, heating source, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 6-chloropyridine derivative, the boronic acid, and the base.[7]

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridines

This protocol details the synthesis of a fused heterocyclic system from 3-amino-2-chloropyridine.[8]

Materials:

  • 3-Amino-2-chloropyridine (1.0 equiv)

  • α-haloketone (e.g., chloroacetone, phenacyl bromide; 1.1 equiv)

  • Base (e.g., NaHCO₃, K₂CO₃)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • Combine 3-amino-2-chloropyridine, the α-haloketone, and the base in a round-bottom flask equipped with a reflux condenser.

  • Add the solvent and heat the mixture at reflux for 6-24 hours. Monitor reaction progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Take up the residue in water and neutralize with a base if necessary.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 3: Analytical Characterization by HPLC and GC-MS

Accurate characterization is crucial for validating synthesis and ensuring purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for analyzing chloropyridine derivatives.[14]

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quality control and purity assessment.[14]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may require optimization depending on the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or analyte-specific λmax).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the mobile phase.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and thermally stable compounds like chloropyridines.[14]

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Capillary Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

Quantitative Data Summary

The selection of an analytical method depends on the sample matrix, required sensitivity, and available instrumentation.[14] The following table provides benchmark performance data for similar chlorinated pyridines.

Analytical MethodAnalyte TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Range)
HPLC-UVChlorinated Pyridines~ 8 ppb[15]~ 25 ppb0.1 - 100 µg/mL
GC-MSChlorinated PyridinesLow ppbMid ppb0.01 - 50 µg/mL

Note: LOD/LOQ values are instrument-dependent and require validation for each specific analyte.

Conclusion and Future Perspectives

Chloropyridine derivatives are undeniably privileged scaffolds in medicinal chemistry. Their unique electronic properties and synthetic accessibility provide a robust platform for the design and development of novel therapeutics. The chlorine atom acts as a versatile synthetic handle, enabling chemists to explore vast chemical space through well-established methodologies like cross-coupling and nucleophilic substitution. The continued success of chloropyridine-containing drugs in treating a multitude of diseases ensures that this scaffold will remain a focus of research and development efforts. Future work will likely involve the development of more sustainable and efficient synthetic methods, such as C-H activation, and the application of these derivatives to novel biological targets to address unmet medical needs.

References

  • An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. (2025). Benchchem.
  • A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantific
  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. (2025). Benchchem.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.).
  • Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Deriv
  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • Inoue, K., Ohe, T., Mori, K., Sagara, T., Ishii, Y., & Chiba, M. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • 2-Chloropyridine. (n.d.). Wikipedia.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed.
  • Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2998.

Sources

Unveiling Cellular Microenvironments: A Guide to Cyanophenyl-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to peer into the intricate workings of living cells is paramount. Fluorescent probes have emerged as indispensable tools in this quest, offering a window into the dynamic and complex microenvironments within cells. Among these, probes featuring cyanophenyl moieties have garnered significant attention for their versatility and sensitivity. This guide provides an in-depth exploration of the principles and applications of cyanophenyl-based fluorescent probes, complete with detailed protocols and data analysis workflows to empower your research.

The unique photophysical properties of the cyanophenyl group, particularly its sensitivity to the local environment, make it an exceptional component in the design of fluorescent sensors. Variations in viscosity, polarity, and pH can elicit measurable changes in the fluorescence emission of these probes, providing quantitative insights into cellular processes and states. This guide will delve into the application of these probes for sensing these key parameters, as well as for the detection of specific analytes.

Part 1: The Foundation - Photophysics of Cyanophenyl Probes

The utility of cyanophenyl-based probes stems from their distinct photophysical characteristics. The cyano group (-C≡N) is a strong electron-withdrawing group, which, when conjugated with an electron-donating group through a phenyl ring, creates a molecule with a significant dipole moment. Upon excitation with light, this dipole moment can change, leading to a phenomenon known as Intramolecular Charge Transfer (ICT). The extent of this charge transfer and the subsequent fluorescence emission are highly dependent on the surrounding environment.

For instance, in environments of high viscosity, the rotation of the cyanophenyl group relative to the rest of the molecule is hindered. This restriction of intramolecular rotation can lead to a significant increase in fluorescence quantum yield, a principle that underpins their use as "molecular rotors" for viscosity sensing.[1][2] Similarly, changes in solvent polarity can alter the energy levels of the excited state, resulting in shifts in the emission wavelength.[3] Furthermore, the protonation state of nearby functional groups can influence the electronic properties of the cyanophenyl moiety, enabling the design of pH-sensitive probes.[4][5]

Key Photophysical Parameters
ParameterDescriptionSignificance for Sensing
Absorption Maximum (λabs) The wavelength of light most efficiently absorbed by the probe.Determines the appropriate excitation wavelength for fluorescence microscopy or spectroscopy.
Emission Maximum (λem) The wavelength at which the probe emits the most intense fluorescence.Crucial for selecting the correct emission filter and for detecting environmentally induced spectral shifts.
Quantum Yield (ΦF) The ratio of emitted photons to absorbed photons.A measure of the probe's brightness. Changes in quantum yield are often the basis for sensing.
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Can be sensitive to the local environment and provides an additional parameter for sensing, often measured using Fluorescence Lifetime Imaging Microscopy (FLIM).
Stokes Shift The difference in wavelength between the absorption and emission maxima.A larger Stokes shift is generally desirable as it minimizes self-absorption and improves signal-to-noise ratio.

Part 2: Applications and Protocols

This section provides detailed application notes and protocols for the use of cyanophenyl-based fluorescent probes in key research areas.

Application 1: Mapping Cellular Viscosity with Molecular Rotors

Scientific Rationale: The viscosity of the cellular interior is not uniform and can change significantly during various biological processes, including cell division, differentiation, and apoptosis.[6] Molecular rotors are fluorescent probes whose quantum yield is highly dependent on the viscosity of their environment.[1] In low-viscosity environments, the probe can undergo non-radiative decay through intramolecular rotation, resulting in weak fluorescence. In viscous environments, this rotation is restricted, forcing the molecule to decay radiatively and emit strong fluorescence.

Experimental Workflow:

Figure 1: General workflow for viscosity imaging using molecular rotors.

Protocol: Viscosity Imaging in Live Cells

  • Probe Preparation:

    • Dissolve the cyanophenyl-based molecular rotor in high-quality, anhydrous DMSO to create a stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Staining:

    • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture to the desired confluency.

    • On the day of imaging, prepare a staining solution by diluting the probe stock solution in pre-warmed, serum-free cell culture medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically to maximize signal while minimizing cytotoxicity.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time should be optimized for each cell type and probe.

    • After incubation, wash the cells two to three times with pre-warmed PBS or imaging buffer (e.g., phenol red-free medium) to remove excess probe.

    • Add fresh, pre-warmed imaging buffer to the cells for imaging.

  • Image Acquisition:

    • Use a fluorescence microscope (confocal or widefield) equipped with the appropriate filter set for the chosen probe.

    • Excite the probe at its absorption maximum and collect the emission at its emission maximum.

    • Acquire images of the stained cells. It is crucial to use consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples for quantitative comparisons.

Data Analysis:

  • Image Processing:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.

    • Perform background subtraction to correct for non-specific fluorescence.

  • Quantification:

    • Define regions of interest (ROIs) within the cells (e.g., whole cell, cytoplasm, specific organelles).

    • Measure the mean fluorescence intensity within each ROI.

  • Calibration (Optional but Recommended for Quantitative Analysis):

    • To obtain absolute viscosity values, a calibration curve must be generated.

    • Prepare a series of solutions with known viscosities (e.g., using glycerol-water mixtures).[7][8]

    • Measure the fluorescence intensity of the probe in each calibration solution using a fluorometer or by imaging.

    • Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity. This relationship is often linear, as described by the Förster-Hoffmann equation.[9]

    • Use the calibration curve to convert the fluorescence intensity values from the cell images into viscosity values.

Application 2: Probing Cellular Polarity

Scientific Rationale: The polarity of different cellular compartments varies and can be indicative of their biochemical composition and function. For example, the hydrophobic core of a lipid bilayer is non-polar, while the cytoplasm is highly polar. Cyanophenyl-based probes with a significant ICT character can be used to map these polarity differences.[3][10] In more polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.

Experimental Workflow:

Figure 2: Workflow for polarity mapping using solvatochromic cyanophenyl probes.

Protocol: Ratiometric Imaging of Polarity

  • Probe and Cell Preparation: Follow the same steps as for viscosity imaging for probe preparation and cell staining.

  • Image Acquisition (Spectral or Dual-Channel):

    • Spectral Imaging: Use a confocal microscope with a spectral detector to acquire the entire emission spectrum of the probe at each pixel.

    • Dual-Channel Imaging: If a spectral detector is not available, use two emission filters to capture two images at different wavelength ranges (e.g., a "blue" channel and a "red" channel that flank the expected emission shift).

  • Data Analysis:

    • Spectral Imaging: For each pixel, determine the wavelength of the emission maximum. Create a pseudo-colored image where the color of each pixel corresponds to its emission maximum, providing a map of polarity.

    • Dual-Channel Imaging: Calculate a ratiometric image by dividing the intensity of the "red" channel image by the intensity of the "blue" channel image on a pixel-by-pixel basis.[11][12] Higher ratios will correspond to regions of higher polarity.

    • Calibration: A calibration curve can be generated by measuring the emission spectra or ratiometric values of the probe in a series of solvents with known polarities.

Application 3: pH Sensing with p-Cyanophenylalanine

Scientific Rationale: The unnatural amino acid p-cyanophenylalanine (p-CN-Phe) can be genetically incorporated into proteins and peptides.[13] When positioned near the N-terminus of a peptide, the fluorescence of p-CN-Phe is sensitive to the protonation state of the N-terminal amino group.[4][5] At low pH, the amino group is protonated (-NH3+) and has a minimal quenching effect on the p-CN-Phe fluorescence. As the pH increases and the amino group is deprotonated (-NH2), it becomes an effective quencher, leading to a decrease in fluorescence intensity. This pH-dependent fluorescence allows for the determination of pKa values and the monitoring of pH changes in biological systems.[4]

Protocol: Determining the pKa of a Peptide

  • Peptide Synthesis and Purification:

    • Synthesize the peptide of interest with p-CN-Phe incorporated at the desired position using solid-phase peptide synthesis.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (HPLC) and confirm its identity by mass spectrometry.[13]

  • Sample Preparation:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 11).

    • Dissolve the lyophilized peptide in each buffer to a final concentration of approximately 20 µM. Determine the exact concentration by measuring the absorbance of p-CN-Phe at 280 nm (molar extinction coefficient ≈ 850 M-1cm-1).[13][14]

  • Fluorescence Measurements:

    • Use a fluorometer to measure the fluorescence emission spectrum of the peptide in each buffer.

    • Excite the sample at 280 nm and record the emission from 290 to 400 nm.

    • Record the fluorescence intensity at the emission maximum (around 295 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the N-terminal amino group.

Part 3: Synthesis of Cyanophenyl-Based Probes

While many cyanophenyl-based probes are commercially available, researchers may need to synthesize custom probes for specific applications. A common synthetic route for molecular rotors involves the Knoevenagel condensation.[15]

General Synthesis of a Cyanophenyl-Based Molecular Rotor:

Figure 3: Synthetic workflow for a cyanophenyl-based molecular rotor.

Protocol: Synthesis of a p-N,N-dialkylaminobenzylidene Cyanoacetate-based Molecular Rotor

  • Reaction Setup:

    • In a round-bottom flask, dissolve the appropriate p-N,N-dialkylaminobenzaldehyde (1.0 equivalent) and an active methylene compound such as methyl 2-cyanoacetate (1.1 equivalents) in a suitable solvent like methanol.[15]

  • Catalysis:

    • Add a catalytic amount of a base, such as piperidine (0.1 equivalents), to the reaction mixture.[15]

  • Reaction Conditions:

    • Heat the reaction mixture at a moderate temperature (e.g., 50°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[15]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.

  • Characterization:

    • Confirm the structure and purity of the synthesized probe using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Part 4: Concluding Remarks and Future Perspectives

Cyanophenyl-based fluorescent probes offer a powerful and versatile toolkit for interrogating the complex microenvironments of living cells. Their sensitivity to viscosity, polarity, and pH, coupled with the potential for rational design and synthesis, makes them invaluable for a wide range of biological and biomedical research applications. From mapping the viscosity changes during cellular processes to determining the pKa of peptides and proteins, these probes provide a level of detail that is often unattainable with other methods.

As microscopy techniques continue to advance, particularly in the realm of super-resolution and lifetime imaging, the utility of cyanophenyl-based probes is expected to expand even further. The development of new probes with improved photostability, brightness, and targeting capabilities will undoubtedly open up new avenues of investigation into the intricate and dynamic world of the living cell.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors: Synthesis and evaluation as viscosity sensors. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(9), 939-948. [Link]

  • Wang, L., et al. (2015). Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics. Biophysical Journal, 109(4), 706-715. [Link]

  • Wang, L., et al. (2015). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. Biophysical Journal, 109(4), 706-715. [Link]

  • Smith, E. A., & Smith, A. M. (2007). Cyanine dye conjugates as probes for live cell imaging. Bioorganic & Medicinal Chemistry Letters, 17(18), 5182-5185. [Link]

  • Cosco, E. D., et al. (2021). Modified Norcyanines Enable Ratiometric pH Imaging Beyond 1000 nm. Journal of the American Chemical Society, 143(3), 1433-1442. [Link]

  • Tucker, M. J., et al. (2012). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. The Journal of Physical Chemistry B, 116(1), 513-520. [Link]

  • Kuimova, M. K., et al. (2011). Synthesis and evaluation of self-calibrating ratiometric viscosity sensors. Organic & Biomolecular Chemistry, 9(10), 3845-3853. [Link]

  • Goh, W. J., et al. (2014). Chemical structures of the molecular rotors used. Shown below are synthetic routes for compounds II, III and IV. ResearchGate. [Link]

  • Grillo-Hill, B. K., Webb, B. A., & Barber, D. L. (2014). Ratiometric imaging of pH probes. Methods in Cell Biology, 123, 429-448. [Link]

  • Sagner, A., et al. (2021). Overview of key steps in our data-driven analysis workflow. ResearchGate. [Link]

  • Sagner, A., et al. (2021). Overview of key steps in our data-driven analysis workflow. ResearchGate. [Link]

  • Wang, L., et al. (2015). Sensing Ph Via P-Cyanophenylalanine Fluorescence: Application to Determine Peptide Pka and Membrane Penetration Kinetics. AMiner. [Link]

  • Li, Z., et al. (2025). Cyanine dye-embedded fluorescent film for ratiometric pH measurement. Analytica Chimica Acta, 1331, 341457. [Link]

  • Monticelli, L., et al. (2015). The Fluorescence and Infrared Absorption Probe Para-Cyanophenylalanine: Effect of Labeling on the Behavior of Different Membrane-Interacting Peptides. Biopolymers, 104(5), 521-532. [Link]

  • Deagle, B. E., & Charendoff, M. (2022). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell, 33(12), br35. [Link]

  • Hu, Y., et al. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(8), 1948-1961. [Link]

  • Ghosh, S., et al. (2021). Engineering a light-driven cyanine based molecular rotor to enhance the sensitivity towards a viscous medium. Chemical Science, 12(3), 1151-1159. [Link]

  • Ma, H., & Yoon, J. (2022). Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews, 51(1), 161-178. [Link]

  • Wan, Y., et al. (2021). Interactive Analysis for Large Volume Data from Fluorescence Microscopy at Cellular Precision. IEEE Transactions on Visualization and Computer Graphics, 27(2), 1147-1157. [Link]

  • SETA BioMedicals. (n.d.). Viscosity Measurements. [Link]

  • Chen, Y., et al. (2023). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Society Reviews, 52(1), 125-144. [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. [Link]

  • Unknown. (n.d.). 1.0 EXPERIMENT ON DETERMINATION OF pH. prr.nmt.edu. [Link]

  • Gaspar, I., et al. (2022). Improved enzymatic labeling of fluorescent in situ hybridization probes applied to the visualization of retained introns in cells. RNA, 28(1), 134-143. [Link]

  • Liu, T., et al. (2025). Viscosity-sensitive fluorescent probes based on the hemicyanine for the organelle-specific visualization during autophagy and ferroptosis. Dyes and Pigments, 221, 111789. [Link]

  • Kim, H. R., et al. (2017). Polarity-Sensitive Probes for Superresolution Stimulated Emission Depletion Microscopy. Biophysical Journal, 113(6), 1205-1213. [Link]

  • Carbon Nanomaterial Fluorescent Probes and Their Biological Applications. (2013). Accounts of Chemical Research, 46(10), 2225-2235. [Link]

  • Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. (2015). Biophysical Journal, 109(4), 706-715. [Link]

  • Fluorescence Live Cell Imaging. (2013). Methods in Enzymology, 504, 1-25. [Link]

  • 3 Easy Steps To Successful Viscosity Measurement. (2017). Pharmaceutical Online. [Link]

  • Tario, J. D., Jr, et al. (2022). Optimized Staining & Proliferation Modeling Methods For Cell Division Monitoring l Protocol Preview. YouTube. [Link]

  • Lichius, A., & Zeilinger, S. (2022). Application Of Membrane & Cell Wall Selective Fluorescent Dyes-Live-Cell Imaging l Protocol Preview. YouTube. [Link]

  • Kuimova, M. K., et al. (2011). Synthesis and evaluation of self-calibrating ratiometric viscosity sensors. Semantic Scholar. [Link]

  • Screening of dicyanoisophorone-based probes for highly sensitive detection of viscosity changes in living cells and zebrafish. (2021). ResearchGate. [Link]

  • Advances in Synthetic Fluorescent Probe Labeling for Live Cell Imaging in Plants. (2021). International Journal of Molecular Sciences, 22(14), 7401. [Link]

  • Measuring Viscosity: an Introduction OFFICIAL. (2016). YouTube. [Link]

  • Li, P., et al. (2022). Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. Molecules, 27(22), 7750. [Link]

  • AMETEK Brookfield. (2025). Guide to Accurate Viscosity Measurement: Best Practices and Advanced Techniques. [Link]

  • Song, D.-B., & Lee, J. S. (2022). Natural-product-based fluorescent probes: recent advances and applications. MedChemComm, 13(2), 225-245. [Link]

  • Fan, T. (2001). Viscosity Measurement Using CANNON-FENSKE Viscometers Instructions. PRRC. [Link]

  • Fluorescent probes and functional materials for biomedical applications. (2021). ResearchGate. [Link]

  • Wang, J., et al. (2022). Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy. ChemistryOpen, 11(11), e202200137. [Link]

  • Tang, X., et al. (2023). Design and Synthesis of Novel Fluorescent Probe Based on Cyanobiphenyl and its Application in Detection of Hypochlorite. Journal of Fluorescence, 33(2), 575-586. [Link]

  • Selever, J., Kong, J.-Q., & Arenkiel, B. R. (2022). Rapid Approach To High-Resolution Fluorescence Imaging: Semi-Thick Brain Slices l Protocol Preview. YouTube. [Link]

  • Sorzano, C. O. S., et al. (2022). Fluorescence Microscopy for Analysis of the Membrane Receptors | Protocol Preview. YouTube. [Link]

  • Computational chemistry‐assisted design of hydrazine‐based fluorescent molecular rotor for viscosity sensors. (2023). Chemistry – An Asian Journal, 18(20), e202300667. [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Based on a Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. Their role as central nodes in signaling pathways that regulate cell proliferation, differentiation, and survival makes them prime targets for therapeutic intervention.[1][2] The pyridine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs.[3][4] Its ability to form key hydrogen bonds with the kinase hinge region, a conserved part of the ATP-binding site, makes it an excellent starting point for designing potent and selective kinase inhibitors.[5][6] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the development of novel kinase inhibitors built upon a pyridine core, from initial chemical synthesis to rigorous biological evaluation.

The journey from a pyridine-based hit to a clinical candidate is a multi-step process involving rational design, chemical synthesis, and iterative biological testing. This document will detail these critical stages, offering both the "how" and the "why" behind each experimental choice. We will explore the synthesis of pyridine libraries, delve into the nuances of biochemical and cell-based screening, and discuss the iterative process of structure-activity relationship (SAR) optimization.

I. Design and Synthesis of Pyridine-Based Inhibitor Libraries

The successful development of a pyridine-based kinase inhibitor begins with the thoughtful design and efficient synthesis of a diverse chemical library. The goal is to create a collection of molecules that explore a wide range of chemical space around the core pyridine scaffold.

A. Rationale for Scaffold Selection and Diversification

The pyridine scaffold is highly versatile. Modifications at different positions on the ring can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.[5][7] For instance, the 2-aminopyridine moiety is a common feature in many kinase inhibitors, as it can effectively interact with the kinase hinge region.[8] Strategic diversification often involves:

  • Substitution at the 2- and 6-positions: To modulate interactions with the hinge region and improve solubility.

  • Modification at the 3- and 5-positions: To explore the ribose-binding pocket and enhance selectivity.

  • Functionalization at the 4-position: To extend into the solvent-exposed region, which can be tailored to target specific kinase isoforms.[9]

Hybridization of the pyridine ring with other heterocyclic systems, such as pyrazoles or oxadiazoles, is another effective strategy to generate novel chemical matter with improved biological activity.[10][11][12] Pyrazolopyridines, for example, are present in several approved or late-stage clinical kinase inhibitors like selpercatinib.[12][13][14]

B. Synthetic Strategies: The Guareschi Reaction Example

One classic and effective method for synthesizing substituted pyridines is the Guareschi reaction. This condensation reaction provides a straightforward route to 4-aryl-3-cyano-2,6-dihydroxypyridine intermediates, which can be further functionalized.[9]

Protocol 1: Synthesis of a 4-Aryl-3-cyano-2,6-dihydroxypyridine Intermediate via Guareschi Reaction [9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of an appropriate benzaldehyde derivative and one equivalent of ethyl cyanoacetate in ethanol.

  • Addition of Reagents: Add two equivalents of ethyl acetoacetate and a catalytic amount of a base, such as piperidine.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, concentrate the mixture under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4-aryl-3-cyano-2,6-dihydroxypyridine intermediate.

  • Characterization: Confirm the structure of the synthesized intermediate using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This intermediate serves as a versatile platform for further chemical modifications to generate a library of pyridine-based kinase inhibitors.[9]

II. Biochemical Evaluation of Pyridine-Based Kinase Inhibitors

Once a library of pyridine-based compounds has been synthesized, the next critical step is to evaluate their ability to inhibit the target kinase(s). Biochemical assays provide a direct measure of a compound's potency against a purified enzyme.[2]

A. Overview of Biochemical Assay Formats

A variety of biochemical assay formats are available, each with its own advantages and disadvantages.[2] Common choices include:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (from ³²P- or ³³P-ATP) to a substrate. They are highly sensitive and less prone to interference from compounds.[15][]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is then converted into a light signal. They are well-suited for high-throughput screening (HTS).[9][17]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are also widely used for HS.[][17][18]

B. Protocol 2: IC₅₀ Determination using the ADP-Glo™ Luminescence-Based Kinase Assay[9][17]

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (containing the purified kinase enzyme and its specific substrate).

    • Prepare a 2X ATP solution in kinase buffer.

    • Serially dilute the test compounds in DMSO, and then further dilute them in kinase buffer to create a 4X compound solution.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells.

    • Add 2.5 µL of DMSO/buffer to the positive and negative control wells.

    • Add 5 µL of the 2X kinase/substrate solution to all wells except the negative control wells (add 5 µL of kinase buffer instead).

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, depending on the kinase's activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram illustrates the overall workflow for the development of pyridine-based kinase inhibitors.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Cellular & In Vivo Evaluation cluster_3 Phase 4: Optimization Design Rational Design & Library Planning Synthesis Chemical Synthesis (e.g., Guareschi Reaction) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Screening Biochemical Assays (e.g., ADP-Glo™) Purification->Biochemical_Screening IC50 IC50 Determination Biochemical_Screening->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Based_Assays Cell-Based Assays (e.g., Phosphorylation Assay) Selectivity->Cell_Based_Assays SAR Structure-Activity Relationship (SAR) Selectivity->SAR Target_Engagement Target Engagement (e.g., NanoBRET™) Cell_Based_Assays->Target_Engagement In_Vivo In Vivo Efficacy Studies Target_Engagement->In_Vivo SAR->Design Iterative Design Lead_Optimization Lead Optimization SAR->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: Workflow for Pyridine-Based Kinase Inhibitor Development.

III. Cellular Evaluation of Inhibitor Efficacy

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.[1][19] These assays can assess factors like cell permeability, target engagement, and the effect on downstream signaling pathways.

A. Key Cell-Based Assay Formats

Several types of cell-based assays are commonly employed in kinase inhibitor development:

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation level of a kinase's downstream substrate within the cell.[20] This provides a direct readout of the inhibitor's ability to block the kinase's activity in its native environment. Methods like Western blotting, ELISA, and Meso Scale Discovery (MSD) are often used.[1]

  • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival (e.g., in cancer), assays like the MTT assay or BaF3 cell proliferation assays can determine the inhibitor's effect on cancer cell lines.[11][20]

  • Target Engagement Assays: These assays confirm that the compound is binding to its intended target within the cell. The NanoBRET™ Target Engagement Assay is a popular choice for this purpose.[20]

B. Protocol 3: Cellular Phosphorylation Assay using Western Blotting

This protocol provides a method to assess the inhibition of a specific phosphorylation event in cells treated with a pyridine-based inhibitor.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to have an active signaling pathway involving the target kinase) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound (and a vehicle control, typically DMSO) for a predetermined amount of time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

The following diagram illustrates a simplified signaling pathway and the points of inhibition by a kinase inhibitor.

G Kinase Target Kinase (e.g., PI3K, Akt) Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Pyridine-Based Inhibitor Inhibitor->Kinase Inhibits

Caption: Kinase Signaling Pathway Inhibition.

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from biochemical and cellular assays are used to establish a structure-activity relationship (SAR).[7][10][21] SAR studies aim to understand how different chemical modifications to the pyridine scaffold affect the compound's potency and selectivity.[22]

A. Iterative Design-Synthesize-Test Cycle

SAR is an iterative process. The initial screening results will identify "hit" compounds. Medicinal chemists will then design and synthesize new analogs of these hits with specific modifications. For example, if a compound shows good potency but poor selectivity, modifications might be made to the 4-position of the pyridine ring to exploit differences in the solvent-exposed region between the target kinase and off-target kinases.[9] These new compounds are then tested, and the cycle continues.

B. Data-Driven Optimization

The goal of lead optimization is to improve the overall properties of the inhibitor, including:

  • Potency: Lowering the IC₅₀ or EC₅₀ values.

  • Selectivity: Minimizing off-target effects by screening against a panel of other kinases.[8]

  • Pharmacokinetic Properties (ADME): Improving absorption, distribution, metabolism, and excretion properties to ensure the compound can reach its target in vivo.[23]

The following table provides a hypothetical example of SAR data for a series of pyridine-based inhibitors.

Compound IDR¹ (2-position)R² (4-position)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
PYR-001 -NH₂-Phenyl502505
PYR-002 -NH₂-4-Fluorophenyl2575030
PYR-003 -OH-Phenyl2004002
PYR-004 -NH₂-3-Hydroxyphenyl151500100

This data suggests that a 2-amino group is important for potency (compare PYR-001 and PYR-003) and that substitution on the 4-phenyl ring can significantly improve both potency and selectivity (compare PYR-001, PYR-002, and PYR-004).

The following diagram illustrates the iterative nature of the SAR cycle.

G Synthesize Synthesize Test Test (Biochemical & Cellular) Synthesize->Test Analyze Analyze Data (Establish SAR) Test->Analyze Design Design Analyze->Design Iterate

Caption: The Iterative SAR Cycle.

V. Conclusion

The development of kinase inhibitors based on a pyridine scaffold is a highly effective strategy in modern drug discovery. The versatility of the pyridine core allows for extensive chemical modification to achieve high potency and selectivity. By following a systematic approach that combines rational design, efficient synthesis, and a cascade of rigorous biochemical and cellular assays, researchers can successfully navigate the complex path from a simple heterocyclic scaffold to a promising preclinical candidate. The protocols and strategies outlined in this guide provide a solid foundation for any research program aimed at discovering the next generation of pyridine-based kinase inhibitors.

References

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • Cee, V. J., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 50(4), 627-630. Retrieved January 18, 2026, from [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). INiTS. Retrieved January 18, 2026, from [Link]

  • Farrag, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849-46872. Retrieved January 18, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 18, 2026, from [Link]

  • Raucci, R., et al. (2020). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 25(21), 5039. Retrieved January 18, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 18, 2026, from [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1269-1299. Retrieved January 18, 2026, from [Link]

  • CHAPTER 2: New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115783. Retrieved January 18, 2026, from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved January 18, 2026, from [Link]

  • Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. Retrieved January 18, 2026, from [Link]

  • Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. Retrieved January 18, 2026, from [Link]

  • Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1266-1271. Retrieved January 18, 2026, from [Link]

  • Farrag, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved January 18, 2026, from [Link]

  • Manchanda, P., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 6(45), 12563-12570. Retrieved January 18, 2026, from [Link]

  • Norman, B. H., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5249-5264. Retrieved January 18, 2026, from [Link]

  • Norman, B. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5249-5264. Retrieved January 18, 2026, from [Link]

  • Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 3012. Retrieved January 18, 2026, from [Link]

  • Structure activity relationship (SAR) of some synthesized compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). Bioorganic Chemistry. Retrieved January 18, 2026, from [Link]

  • Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. (1999, August 16). BioWorld. Retrieved January 18, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and successfully synthesize your target compound.

Synthesis Overview: The Claisen-Schmidt Condensation

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (2-cyanobenzaldehyde) with an aromatic ketone (2-Chloro-5-acetylpyridine) that possesses α-hydrogens.[1][2] The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the characteristic α,β-unsaturated ketone structure.[1]

Here is a general representation of the reaction:

2-Chloro-5-acetylpyridine + 2-cyanobenzaldehyde --(Base Catalyst)--> this compound

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: Low or No Product Yield

A common challenge in this synthesis is a lower than expected yield of the final product. Several factors can contribute to this issue, from reactant quality to reaction conditions.

Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

A: Low yield can stem from several factors. Let's break down the most common culprits and how to address them:

  • Suboptimal Base Catalyst: The choice and concentration of the base are critical.[1] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[1][3] The base's role is to deprotonate the α-hydrogen of the 2-Chloro-5-acetylpyridine, forming a reactive enolate.[1] If the base is too weak or its concentration is too low, enolate formation will be inefficient, leading to a stalled reaction.

  • Reaction Temperature: While some condensations require heat, the Claisen-Schmidt reaction for chalcone synthesis can often be run at room temperature or even cooled in an ice bath.[3] Excessive heat can lead to side reactions and degradation of the product.

  • Reaction Time: These reactions can take several hours to reach completion.[4] It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Purity of Reactants: Impurities in either the 2-Chloro-5-acetylpyridine or the 2-cyanobenzaldehyde can interfere with the reaction. Ensure your starting materials are of high purity.

Troubleshooting Protocol for Low Yield:
  • Catalyst Optimization:

    • Ensure your NaOH or KOH is fresh and not carbonated from exposure to air.

    • Experiment with the base concentration. A common starting point is using a 10% aqueous solution of NaOH.[5]

    • Consider alternative base systems, such as sodium ethoxide in ethanol, which can sometimes improve yields.[6]

  • Temperature Control:

    • If you are heating the reaction, try running it at room temperature (20-25°C) for 12-24 hours.[3]

    • For sensitive substrates, cooling the reaction in an ice bath (0-5°C) during the initial addition of the base can help control exothermic reactions and minimize side products.

  • Reaction Monitoring with TLC:

    • Prepare a TLC plate with your starting materials (2-Chloro-5-acetylpyridine and 2-cyanobenzaldehyde) and a co-spot.

    • At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture and spot it on the TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).[1]

    • The reaction is complete when the starting material spots have disappeared or are significantly diminished, and a new, more polar product spot is prominent.

  • Reactant Purity Check:

    • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

    • If necessary, purify the starting materials before use. 2-Chloro-5-acetylpyridine can be recrystallized from a suitable solvent.

Issue 2: Formation of Multiple Products (Impurity Profile)

The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which can complicate purification and lower the yield of the desired product.[1]

Q: My TLC analysis shows several spots in addition to my desired product. What are the common side reactions, and how can I improve the selectivity?

A: Side product formation is often due to competing reaction pathways. Here are the most likely side reactions and strategies to minimize them:

  • Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, aldehydes lacking α-hydrogens, like 2-cyanobenzaldehyde, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. This consumes your aldehyde, reducing the yield of the desired product.

  • Self-Condensation of the Ketone: While less common, the ketone (2-Chloro-5-acetylpyridine) can potentially undergo self-condensation, especially if the aldehyde is not reactive enough or is added too slowly.

  • Michael Addition: The product itself, being an α,β-unsaturated ketone, can act as a Michael acceptor. Another enolate molecule can attack the β-carbon, leading to the formation of a 1,5-dicarbonyl compound.

Troubleshooting Protocol for Impurity Formation:
  • Controlled Addition of Base: Add the base catalyst dropwise to the reaction mixture while stirring vigorously. This helps to maintain a low, steady concentration of the enolate and minimizes side reactions.

  • Stoichiometry of Reactants: Use a slight excess of the aldehyde (2-cyanobenzaldehyde) to ensure the ketone is fully consumed. A molar ratio of 1:1.05 to 1:1.1 (ketone:aldehyde) is a good starting point.[3]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5°C) can often improve selectivity by favoring the desired reaction pathway over competing side reactions.

  • Choice of Solvent: The solvent can influence the reaction outcome. Ethanol is a common choice.[3] In some cases, a less polar solvent might reduce the rate of side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating and purifying the final product can be challenging.

Q: My product is oily and difficult to crystallize, or it remains impure after recrystallization. What are the best practices for isolation and purification?

A: Oily products and persistent impurities are common hurdles. Here’s a systematic approach to achieve a pure, crystalline product:

  • Initial Work-up: After the reaction is complete (as determined by TLC), the mixture is typically poured into a beaker of crushed ice and acidified with dilute HCl.[1] This neutralizes the base and precipitates the crude product.

  • Washing the Crude Product: The crude precipitate should be washed thoroughly with cold water to remove any remaining base and salts.[1] A subsequent wash with a small amount of cold ethanol can help remove some organic impurities.[1]

  • Recrystallization: This is the most common method for purifying chalcones.[1]

    • Solvent Selection: The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good first choice.[1] Other potential solvents include methanol, isopropanol, or mixtures like ethanol/water.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common stationary phase for purifying chalcones.[1]

    • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point for the eluent.[1] The polarity of the eluent can be adjusted to achieve good separation of your product from impurities.

Troubleshooting Protocol for Purification:
  • TLC Analysis of Crude Product: Before attempting purification, run a TLC of your crude product to assess the impurity profile. This will help you decide on the best purification strategy.

  • Systematic Solvent Screening for Recrystallization: If a single solvent doesn't work well, try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Optimizing Column Chromatography:

    • Use TLC to determine the optimal eluent composition for column chromatography. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4 for good separation on a column.

    • Use a dry loading method for your sample if it is not very soluble in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the cyano group on the benzaldehyde in this reaction?

A1: The cyano (-CN) group is a strong electron-withdrawing group. This makes the carbonyl carbon of the 2-cyanobenzaldehyde more electrophilic and thus more susceptible to nucleophilic attack by the enolate of 2-Chloro-5-acetylpyridine. This can increase the reaction rate.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care. The organic solvents used are flammable. Avoid open flames and use a heating mantle with a stirrer for any heating steps.

Q3: Can I use a different base for this reaction?

A3: While NaOH and KOH are the most common, other bases can be used. For instance, piperidine in ethanol has been used for similar condensations.[3] Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be effective but may lead to more side reactions if not handled carefully.[6]

Q4: My final product is colored. Is this expected?

A4: Yes, chalcones are often colored compounds due to the extended conjugation in their α,β-unsaturated ketone system. The color can range from pale yellow to orange or red depending on the specific substituents.[7]

Q5: How can I confirm the structure of my final product?

A5: The structure of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carbonyl (C=O) stretch of the α,β-unsaturated ketone and the nitrile (C≡N) stretch.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone 2-Chloro-5-acetylpyridine Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Enolate_ref Enolate Base Base (e.g., OH⁻) Aldehyde 2-cyanobenzaldehyde (Electrophile) Aldol_Adduct Aldol Adduct Intermediate Aldehyde->Aldol_Adduct Aldol_Adduct_ref Aldol Adduct Enolate_ref->Aldehyde Nucleophilic Attack Product This compound Aldol_Adduct_ref->Product Elimination of Water Water H₂O

Caption: The Claisen-Schmidt condensation mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Encountered Low_Yield Low or No Yield? Start->Low_Yield Impurities Multiple Products (Impurities)? Low_Yield->Impurities No Check_Catalyst Optimize Base Catalyst Low_Yield->Check_Catalyst Yes Purification_Problem Purification Difficulty? Impurities->Purification_Problem No Control_Base_Addition Control Base Addition Impurities->Control_Base_Addition Yes Success Successful Synthesis Purification_Problem->Success No Optimize_Workup Optimize Work-up Purification_Problem->Optimize_Workup Yes Check_Temp Adjust Reaction Temperature Check_Catalyst->Check_Temp Monitor_TLC Monitor with TLC Check_Temp->Monitor_TLC Check_Purity Verify Reactant Purity Monitor_TLC->Check_Purity Check_Purity->Impurities Adjust_Stoichiometry Adjust Stoichiometry Control_Base_Addition->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Adjust_Stoichiometry->Lower_Temp Lower_Temp->Purification_Problem Recrystallization Systematic Recrystallization Optimize_Workup->Recrystallization Column_Chromatography Perform Column Chromatography Recrystallization->Column_Chromatography Column_Chromatography->Success

Caption: A decision tree for troubleshooting the synthesis.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reactant Molar Ratio 1 : 1.05 - 1.1 (Ketone : Aldehyde)A slight excess of aldehyde ensures complete consumption of the ketone.[3]
Base Concentration 10% aqueous NaOH or KOHAn effective concentration for promoting enolate formation.[5]
Reaction Temperature 0 - 25 °CLower temperatures can improve selectivity and reduce side reactions.[3]
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC.[1][4]
Purification Eluent Hexane:Ethyl Acetate (varying ratios)A common solvent system for the purification of chalcones by column chromatography.[1]

References

  • University of Wisconsin-Madison. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). 85 questions with answers in CHALCONES | Science topic. Retrieved from [Link]

  • ResearchGate. (n.d.). Problem in chalcone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation Overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridine Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Acylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of acylating the pyridine ring. The inherent electron-deficient nature of pyridine presents unique challenges compared to the acylation of electron-rich aromatic systems. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and optimize your reaction outcomes.

Introduction: The Challenge of Pyridine Acylation

Direct C-acylation of the pyridine ring via traditional electrophilic aromatic substitution methods like the Friedel-Crafts reaction is notoriously difficult.[1] The lone pair of electrons on the nitrogen atom readily coordinates with Lewis acids, leading to the formation of a highly deactivated pyridinium salt, which is resistant to electrophilic attack.[1] Consequently, successful pyridine acylation often requires non-classical approaches. This guide will explore these alternative strategies, offering solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding pyridine acylation.

Q1: Why is my Friedel-Crafts acylation of pyridine failing?

A1: Standard Friedel-Crafts conditions typically fail for pyridine because the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃). This forms a positively charged pyridinium species, which deactivates the ring towards electrophilic attack.[1]

Q2: What are the main alternative strategies for C-acylation of pyridines?

A2: The most common successful strategies involve modifying the pyridine ring to enhance its reactivity or using alternative reaction mechanisms. These include:

  • Acylation of Pyridine N-Oxides: This activates the pyridine ring towards electrophilic attack, particularly at the C2 and C4 positions.[2]

  • Directed ortho-Metalation (DoM): This involves deprotonation at a position ortho to a directing group on the pyridine ring, followed by quenching with an acylating agent.[3][4]

  • Photoredox Catalysis: This modern approach utilizes visible light to generate acyl radicals that can then add to pyridinium salts, offering control over regioselectivity.[5]

Q3: How can I control the regioselectivity of my pyridine acylation?

A3: Regioselectivity is a significant challenge and depends heavily on the chosen synthetic strategy:

  • Pyridine N-Oxides: Generally direct acylation to the C2 and C4 positions.[2]

  • Directed ortho-Metalation: The position of the directing group dictates the site of acylation.[3]

  • Photoredox Catalysis: The N-substituent on the pyridinium salt can control whether acylation occurs at the C2 or C4 position.[5] For instance, N-methoxypyridinium salts tend to favor C2-acylation, while N-aminopyridinium salts favor C4-acylation.[5]

  • Substituent Effects: Existing electron-donating or withdrawing groups on the pyridine ring will also influence the position of acylation in many reaction types.[6]

Q4: What are the common side reactions in pyridine acylation?

A4: Common side reactions include:

  • N-acylation: The initial and often undesired reaction of the acylating agent with the pyridine nitrogen.[1]

  • Polyacylation: Introduction of more than one acyl group, particularly if the mono-acylated product is not sufficiently deactivated.

  • Polymerization/Degradation: Especially under harsh conditions (e.g., strong acids, high temperatures).

  • Byproducts from Radical Reactions: Acyl radical reactions can sometimes lead to fragmentation and the formation of alkylated pyridines.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during pyridine acylation experiments.

Issue 1: Low or No Product Yield

Low or non-existent yield is a frequent problem. The following workflow can help diagnose and solve the issue.

Caption: Troubleshooting workflow for low yield in pyridine acylation.

In-depth Causality and Solutions:

  • Inappropriate Method Selection: As previously mentioned, direct Friedel-Crafts acylation of unsubstituted pyridine is generally not feasible.[1] For electron-rich pyridines (e.g., with alkoxy or amino substituents), electrophilic acylation may be possible but often requires careful optimization of the Lewis acid and reaction conditions.[1]

  • Reagent Quality: Acylating agents like acyl chlorides and anhydrides are sensitive to moisture. Hydrolysis will lead to the corresponding carboxylic acid, which is unreactive under these conditions. Lewis acids such as aluminum chloride are also highly hygroscopic and will be deactivated by water.

  • Suboptimal Temperature: Many acylation reactions are exothermic. Running the reaction at too high a temperature can lead to decomposition of starting materials and products. It is often advisable to start at a low temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction to room temperature.

  • Product Loss During Workup: Acylated pyridines can be basic and may remain in the aqueous phase during extraction if the pH is too low. Conversely, some may be sensitive to strongly basic or acidic conditions. Careful adjustment of the pH during the workup is crucial.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Obtaining a mixture of C2, C3, and/or C4-acylated products is a common outcome when regioselectivity is not adequately controlled.

Table 1: Strategies for Controlling Regioselectivity in Pyridine Acylation

StrategyPrimary Product(s)Key Considerations
Pyridine N-Oxide Acylation C2 and C4The ratio of C2 to C4 products can be influenced by the steric bulk of the acylating agent and substituents on the pyridine ring.[2]
Directed ortho-Metalation (DoM) C-ortho to DMGThe choice of the directing metalation group (DMG) is critical. Common DMGs include amides, ethers, and tertiary amines.[3]
Photoredox Catalysis C2 or C4Regioselectivity is controlled by the N-substituent on the pyridinium salt. N-methoxy favors C2, while N-amino favors C4.[5]
Acylation of Substituted Pyridines VariesElectron-donating groups (EDGs) activate the ring and generally direct ortho and para to their position. Electron-withdrawing groups (EWGs) deactivate the ring but can direct meta. The interplay of electronics and sterics determines the outcome.[6]

Troubleshooting Poor Regioselectivity:

  • If using a pyridine N-oxide and obtaining a mixture of C2/C4 isomers: Try changing the acylating agent to one with a different steric profile. Bulky acylating agents may favor the less sterically hindered C4 position.

  • If direct acylation of a substituted pyridine gives a mixture: The electronic effects of your substituent may not be strong enough to give high selectivity. Consider switching to a more regioselective method like DoM.

  • In radical-based acylations: The regioselectivity can be difficult to predict and may result in mixtures.[1] Careful optimization of reaction parameters or switching to a non-radical pathway may be necessary.

Issue 3: Difficulty with Work-up and Purification

The basic nature of the pyridine ring can complicate the isolation and purification of the acylated product.

  • Problem: Emulsion during aqueous extraction.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

  • Problem: Product is water-soluble.

    • Solution: If the product is a salt, carefully neutralize the aqueous layer and re-extract. Alternatively, back-extraction at different pH values can be used. For highly polar products, solid-phase extraction (SPE) or reverse-phase chromatography may be necessary.

  • Problem: Removing pyridine as a solvent or catalyst.

    • Solution: Wash the organic layer with a dilute acid solution, such as 1 M HCl or aqueous copper sulfate. This will protonate the pyridine, forming a water-soluble salt that can be removed in the aqueous phase.

  • Problem: Co-elution of product with starting material or byproducts during column chromatography.

    • Solution: If the polarities are very similar, consider derivatizing the starting material or byproduct to alter its polarity before chromatography. Alternatively, recrystallization or preparative HPLC may be more effective.

Experimental Protocols

The following are representative protocols for key pyridine acylation strategies. These should be adapted based on the specific substrate and acylating agent.

Protocol 1: Acylation of a Pyridine N-Oxide

This method is suitable for introducing an acyl group at the C2 or C4 position.

  • Preparation of Pyridine N-Oxide: In a round-bottom flask, dissolve the starting pyridine in a suitable solvent like acetic acid. Add hydrogen peroxide (30% aq. solution) dropwise at room temperature. Heat the mixture at 70-80 °C for several hours, monitoring the reaction by TLC. After completion, cool the reaction and carefully quench any remaining peroxide. The work-up typically involves neutralization and extraction.

  • Acylation: To a solution of the pyridine N-oxide in an anhydrous solvent (e.g., dichloromethane or acetonitrile), add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1-1.5 equivalents). If using an acyl chloride, a non-nucleophilic base like triethylamine may be added to scavenge the HCl produced.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Directed ortho-Metalation (DoM) and Acylation

This protocol is for the regioselective acylation of a pyridine with a directing metalation group (DMG).

Caption: General workflow for Directed ortho-Metalation (DoM) of pyridines.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the DMG-substituted pyridine in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a strong base (e.g., n-butyllithium or LDA, 1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation.[3]

  • Acylation: Add the acylating agent (e.g., acyl chloride or anhydride, 1.2 equivalents) dropwise at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

References

  • D. L. Comins and S. O'Connor, "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring," J. Org. Chem., 1984, 49(15), 2851–2854.
  • J. A. Joules and K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010.
  • V. Snieckus, "Directed ortho metalation. A review," Chem. Rev., 1990, 90(6), 879–933.
  • S. W. Kim, D. G. Lee, and E. J. Cho, "Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis," Org. Lett., 2019, 21(18), 7482–7486.
  • G. A. Molander and C. R. Harris, "Sequenced Reactions with Samarium(II) Iodide," Chem. Rev., 1996, 96(1), 307–338.
  • A. R. Katritzky and X. Lan, "Directed Lithiation of the Pyridine Ring," Chem. Soc. Rev., 1994, 23(6), 363-373.
  • T. J. Donohoe, K. M. P. Wheelhouse, and P. D. Johnson, "Directed Lithiation of Pyridine N-Oxides," Org. Lett., 2002, 4(15), 2573–2575.
  • D. R. W. Hodgson and R. J. K. Taylor, "The directed lithiation of pyridine," Tetrahedron Lett., 1999, 40(45), 7957-7960.
  • Shinkichi, O., Saburo, T., Teijiro, K., and Shigeru, O., "Reactions of Pyridine N-Oxides with Acylating Agents," Tetrahedron, 1968, 24(5), 1963-1972.
  • L. Brandsma and H. D. Verkruijsse, Preparative Polar Organometallic Chemistry 1, Springer-Verlag, 1987.
  • G. Quéguiner, F. Marsais, V. Snieckus, and J. Epsztajn, "Advances in the Directed Metalation of Azines and Diazines," Adv. Heterocycl. Chem., 1991, 52, 187-304.
  • F. Marsais and G. Quéguiner, "Directed Lithiation of Pyridines," Tetrahedron, 1983, 39(12), 2009-2021.
  • J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.
  • J. A. Joule and K. Mills, Heterocyclic Chemistry at a Glance, 2nd ed., Wiley-Blackwell, 2012.
  • E. F. V. Scriven, "Pyridines and their Benzo Derivatives: (i) Structure, Reactivity, and Synthesis," in Comprehensive Organic Chemistry II, vol. 5, eds. A. R. Katritzky, C. W. Rees, and E. F. V. Scriven, Pergamon, 1996, pp. 165-241.
  • "Preparation of Pyridines, Part 3: By Acylation," YouTube video, posted by OChemOnline, December 24, 2022, [Link].

  • "Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines," Org. Lett., 2023 , 25(38), 7016–7021, [Link].

  • "Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives," PLoS One, 2018 , 13(7), e0201333, [Link].

  • "Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations," C
  • "Annelated Pyridines as Highly Nucleophilic and Lewis Basic Catalysts for Acylation Reactions," J. Org. Chem., 2011, 76(8), 2776–2785.
  • "The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation," J. Org. Chem., 2014, 79(1), 230–241.
  • "Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metal
  • "Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis," ACS C
  • "Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers," Org. Lett., 2017, 19(12), 3239–3242.
  • "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines," Chem. Rev., 2011, 111(9), 5615–5666.
  • "What is the role of pyridine in the acylation of a class 12 chemistry CBSE," Vedantu, [Link].

  • "Troubleshooting low yield in multi-component pyridine synthesis," Benchchem, 2025.
  • "Technical Support Center: Pyridine Synthesis Troubleshooting," Benchchem, 2025.
  • "Directed ortho metalation," Wikipedia, [Link].

  • "Pyridine N-Oxide - Remote Oxidation And Rearrangement," ChemTube3D, [Link].

  • "pyridine-n-oxide - Organic Syntheses Procedure," Organic Syntheses, [Link].

  • "What is the role of pyridine in the acetylations of alcohols?," Reddit, [Link].

  • "Troubleshooting low yield in Friedel-Crafts acyl
  • "WO1995010505A1 - Functionalization of acyl pyridinium salts," Google P
  • "Collisionally activated dissociation of N-acylpyridinium cations," J. Chem. Soc., Perkin Trans. 2, 1998 , 835-840, [Link].

  • "Correlations of the infrared spectra of some pyridines," Anal. Chem., 1954, 26(5), 849–854.
  • "Synthesis and Spectral Analysis of Pyridine Derivates," Int. J. Chem. Sci., 2014, 12(4), 1275-1282.
  • "strategies to overcome low yields in multicomponent pyridine synthesis," Benchchem, 2025.
  • "Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides," Chem. Sci., 2023, 14, 4684-4690.

Sources

Technical Support Center: Purification of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and process chemists working with this key pharmaceutical intermediate. Our focus is on providing practical, experience-driven solutions to common and complex purification challenges.

Section 1: Compound Profile & Core Purification Challenges

This compound is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably the non-benzodiazepine hypnotic agent, Zopiclone. Its molecular structure, featuring a reactive chloropyridine ring and a cyanophenyl ketone moiety, presents a unique set of purification challenges. The primary goal is to remove unreacted starting materials, process-related by-products, and degradation products, which can be structurally similar to the target compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₉ClN₂O [1]
Molecular Weight 256.68 g/mol [1]
Appearance Typically an off-white to pale yellow solid In-field Experience

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), moderately soluble in acetone and ethyl acetate, limited solubility in alcohols and water. | In-field Experience |

The most significant challenge in purifying this compound lies in its tendency to co-precipitate with starting materials and its potential for degradation under harsh conditions. The synthesis typically involves the condensation of 2-chloro-5-acetylpyridine with 2-cyanobenzaldehyde, and impurities often stem from this reaction.

Synthesis_Impurities SM1 2-Chloro-5-acetylpyridine (Starting Material) Reaction Base-Catalyzed Condensation SM1->Reaction SM2 2-Cyanobenzaldehyde (Starting Material) SM2->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 Unreacted SM1 Reaction->Impurity1 Leads to Impurity2 Unreacted SM2 Reaction->Impurity2 Leads to Impurity3 Self-Condensation By-products Reaction->Impurity3 Leads to Impurity4 Degradation Products (e.g., from strong base/heat) Reaction->Impurity4 Leads to

Caption: Origin of common impurities in the synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Problem: Low Purity After Initial Crystallization

  • Q: My product purity is low (<95% by HPLC) after initial crystallization from the reaction mixture. The main contaminant is unreacted 2-chloro-5-acetylpyridine. What is the cause and how can I improve this?

    A: This is a common issue stemming from two primary causes: incomplete reaction and co-precipitation. Structurally similar starting materials can easily get trapped in the crystal lattice of the product.

    Causality: 2-chloro-5-acetylpyridine has similar polarity and structural elements to the product, leading to co-precipitation, especially during rapid crystallization.

    Solutions:

    • Reaction Optimization: Ensure the reaction goes to completion (>99%) by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjusting the stoichiometry of the base or slightly increasing the reaction time can be beneficial.

    • Solvent Selection for Isolation: Avoid crashing the product out of the reaction mixture too quickly. A carefully chosen solvent/anti-solvent system is crucial. For instance, dissolving the crude material in a good solvent like dichloromethane (DCM) and then slowly adding a non-polar anti-solvent like hexane can selectively precipitate the product while keeping the more polar starting materials in solution.

    • Reslurry/Wash: Before a full recrystallization, washing the crude filtered solid with a solvent in which the product has low solubility but the impurity has good solubility can be very effective. A cold acetone or isopropanol wash often works well.

Problem: Product "Oiling Out" During Recrystallization

  • Q: When I attempt to recrystallize my crude product, it separates as a thick, non-crystalline oil instead of forming a solid. Why does this happen and how can I achieve proper crystallization?

    A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of impurities significantly depresses the melting point of the mixture, exacerbating this issue.

    Causality: The high concentration of impurities lowers the melting point of the crude product to below the boiling point of the chosen recrystallization solvent.

    Solutions:

    • Lower the Solvent Boiling Point: Switch to a lower-boiling solvent system. If you are using toluene, for example, try switching to ethyl acetate or an acetone/heptane mixture.

    • Use More Solvent: Oiling out is often a concentration effect. By using a larger volume of solvent, you can keep the compound dissolved at a lower temperature, below its depressed melting point, allowing for controlled crystallization upon cooling.

    • Step-wise Temperature Reduction: Cool the saturated solution very slowly. Allow it to cool to room temperature undisturbed, then transfer to a 4°C refrigerator, and finally to a -20°C freezer if necessary. This slow process provides the kinetic time needed for proper crystal lattice formation.

    • Seeding: Introduce a few seed crystals of pure material to the solution as it cools to encourage nucleation and prevent oiling.

Problem: Persistent Color in Final Product

  • Q: My final product remains a pale yellow or tan color even after multiple recrystallizations. What is causing this color and how can I remove it?

    A: The color is typically due to highly conjugated, polar by-products formed from side reactions, often promoted by the basic reaction conditions. These chromophores can be present in very small quantities but still impart significant color.

    Causality: Base-catalyzed self-condensation or degradation pathways can create colored impurities that are difficult to separate by crystallization alone due to their high polarity.

    Solutions:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone). Add a small amount (1-2% w/w) of activated carbon and heat the mixture gently (do not boil) for 15-20 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. This process is highly effective at adsorbing colored impurities. Caution: Using too much carbon can lead to significant product loss.

    • Silica Gel Plug Filtration: For a quicker, often effective alternative, dissolve the crude product in a minimum amount of a chlorinated solvent like DCM. Pass this solution through a short plug of silica gel in a funnel, eluting with the same solvent. The highly polar colored impurities will adsorb onto the silica, while the less polar product will pass through. Concentrate the filtrate to recover the decolorized product.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent system for recrystallizing this compound?

    • A: A mixture of ethyl acetate and heptane or acetone and diisopropyl ether is highly effective.[2] Dissolve the compound in the minimum amount of hot ethyl acetate or acetone, then slowly add the non-polar co-solvent until turbidity is observed. Re-heat to clarify and then allow to cool slowly.

  • Q2: How can I best monitor the purification process to assess purity?

    • A: Reverse-phase HPLC is the gold standard for this compound. A typical method uses a C18 column with a mobile phase of acetonitrile and water (or a buffer like ammonium acetate) under isocratic or gradient conditions, with UV detection around 305 nm.[3][4] For quick, qualitative checks during a reaction or column chromatography, TLC on silica plates with an ethyl acetate/hexane eluent is also very effective.

  • Q3: What are the recommended storage conditions for the purified compound?

    • A: The compound is generally stable under normal laboratory conditions. However, to prevent potential long-term degradation, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.

  • Q4: What are the key safety precautions when handling this compound?

    • A: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Section 4: Protocols & Methodologies

Protocol 4.1: Optimized Recrystallization Procedure

  • Weigh 10.0 g of the crude this compound into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of acetone and heat the mixture to a gentle reflux with stirring until all the solid dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add 0.2 g of activated carbon. Swirl and gently heat (do not boil) for 10 minutes.

  • Filter the hot solution through a fluted filter paper or a Celite® pad to remove the carbon or any insoluble material into a clean, warm flask.

  • Slowly add diisopropyl ether (approx. 75-100 mL) to the hot filtrate with swirling until a persistent cloudiness appears.

  • Add a few drops of acetone to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystal formation is established, place the flask in a 4°C refrigerator for at least 4 hours to complete crystallization.

  • Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold diisopropyl ether, and dry under vacuum at 40°C to a constant weight.

Protocol 4.2: Flash Column Chromatography for High Purity

  • Slurry Preparation: Adsorb 5.0 g of the crude material onto 15 g of silica gel by dissolving it in a minimal amount of dichloromethane and then evaporating the solvent to dryness.

  • Column Packing: Dry-pack a glass column with 150 g of silica gel (230-400 mesh). Wet the column with the starting eluent (e.g., 10% ethyl acetate in hexane).

  • Loading: Carefully add the dried slurry containing the product to the top of the packed column.

  • Elution: Begin elution with 10% ethyl acetate in hexane, collecting fractions. Gradually increase the eluent polarity to 20-25% ethyl acetate in hexane based on TLC monitoring of the fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product. It may be necessary to perform a final recrystallization to obtain a crystalline solid.[5][6]

Purification_Workflow Start Crude Product (Purity < 95%) Decision1 Is the product heavily colored? Start->Decision1 Charcoal Activated Carbon Treatment Decision1->Charcoal Yes Recrystallize Recrystallization (Protocol 4.1) Decision1->Recrystallize No Charcoal->Recrystallize CheckPurity1 Check Purity (HPLC) Recrystallize->CheckPurity1 Decision2 Purity > 99.5%? CheckPurity1->Decision2 Chromatography Flash Chromatography (Protocol 4.2) Decision2->Chromatography No FinalProduct Pure Product (Purity > 99.5%) Decision2->FinalProduct Yes Chromatography->FinalProduct

Caption: Decision workflow for selecting the appropriate purification strategy.

Section 5: References

  • Google Patents. (n.d.). Process for the preparation of zopiclone. WO2008002629A1. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. PubChem Compound Database. Retrieved from [Link]

  • Reddy, B. P., & Kumar, K. R. (2007). Enantiomeric separation of S-zopiclone and its R-enantiomer in bulk drug samples by validated chiral RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 953-957. Retrieved from [Link]

  • Patel, S., & Patel, N. J. (2011). RP-HPLC Method for the Estimation of Zopiclone in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 2(7), 1789-1792. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US5329011A. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. US5116993A. Retrieved from

Sources

Technical Support Center: Synthesis of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. This molecule, a chalcone derivative, is synthesized via a Claisen-Schmidt condensation. This reaction, a cornerstone of carbon-carbon bond formation, involves the base-catalyzed reaction between a ketone containing an α-hydrogen and an aromatic aldehyde that lacks one.[1] In this specific synthesis, 2-Chloro-5-acetylpyridine serves as the ketone component, while 2-cyanobenzaldehyde is the aromatic aldehyde.

This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your product yield and purity.

Reaction Overview & Mechanism

The synthesis proceeds via a base-catalyzed crossed aldol condensation mechanism, specifically a Claisen-Schmidt condensation.[1][2] The reaction's success relies on the fact that 2-cyanobenzaldehyde lacks α-hydrogens and therefore cannot undergo self-condensation, making it an ideal electrophilic partner for the enolate formed from 2-Chloro-5-acetylpyridine.[3][4]

The mechanism involves three primary stages:

  • Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the methyl group of 2-Chloro-5-acetylpyridine to form a resonance-stabilized enolate ion.[5][6]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-cyanobenzaldehyde, forming a tetrahedral alkoxide intermediate.[5][7]

  • Protonation & Dehydration: The alkoxide is protonated (often by the solvent) to form a β-hydroxy ketone (aldol) intermediate. This intermediate rapidly undergoes base-catalyzed dehydration to yield the final, highly conjugated α,β-unsaturated ketone product. This final elimination step is generally irreversible and drives the reaction to completion.[7][8][9]

Claisen_Schmidt_Mechanism Figure 1: Claisen-Schmidt Condensation Mechanism Ketone 2-Chloro-5-acetylpyridine Enolate Enolate Nucleophile Ketone->Enolate Base abstracts α-hydrogen Aldehyde 2-cyanobenzaldehyde Intermediate β-Hydroxy Ketone (Aldol Intermediate) Aldehyde->Intermediate Enolate->Intermediate Nucleophilic attack on aldehyde carbonyl Product Final Product (α,β-Unsaturated Ketone) Intermediate->Product Water H₂O Product->Water regenerates Base Base Base (OH⁻)

Caption: Figure 1: Claisen-Schmidt Condensation Mechanism

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction, and why? A1: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most common and effective catalysts for Claisen-Schmidt condensations.[4] These strong bases are highly efficient at deprotonating the α-carbon of the acetylpyridine to generate the necessary enolate nucleophile.[3] The choice between NaOH and KOH is often negligible, though KOH is slightly more soluble in ethanol. For substrates sensitive to strong bases, milder alternatives like piperidine can be considered, although this may require longer reaction times or heating.[10]

Q2: How critical is the purity of the starting materials and solvent? A2: It is absolutely critical. The success of the reaction is highly dependent on the purity of your reactants and solvent.

  • Catalyst: The base catalyst (e.g., NaOH) is hygroscopic and can absorb atmospheric CO₂ and water, reducing its effectiveness.[11] Always use a fresh, finely ground, or recently opened bottle of the catalyst.[3]

  • Reactants: Acidic impurities in either the 2-Chloro-5-acetylpyridine or 2-cyanobenzaldehyde can neutralize the base catalyst, preventing the reaction from starting. Ensure their purity by checking their specifications or by purifying them (e.g., recrystallization or distillation) before use.[10]

  • Solvent: While absolute ethanol is not strictly necessary, using a relatively dry solvent is good practice. The presence of excess water can potentially quench the enolate ion, hindering the reaction.[11]

Q3: What solvent should I use? Are there "green" alternatives? A3: Ethanol is the most frequently used solvent because it effectively dissolves both the reactants and the base catalyst at room temperature or with gentle heating.[12] Its polarity helps stabilize the intermediates.

For a green chemistry approach, solvent-free grinding is an excellent alternative.[3] This method involves grinding the solid reactants with a solid catalyst (e.g., powdered NaOH) in a mortar and pestle. This technique often leads to significantly shorter reaction times, high yields, and simpler product isolation, as it eliminates the need for hazardous organic solvents.[4][12]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Follow this systematic guide to diagnose and resolve experimental challenges.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low or No Yield Observed TLC Analyze reaction by TLC. What do you see? Start->TLC NoReaction Only Starting Materials Present TLC->NoReaction MultipleSpots Multiple Spots (Byproducts) TLC->MultipleSpots OilyProduct Product Precipitates as an Oil/Gummy Solid TLC->OilyProduct CheckCatalyst 1. Check Catalyst Activity: - Use fresh, dry base (NaOH/KOH). - Ensure sufficient catalyst loading. NoReaction->CheckCatalyst ControlTemp 1. Control Temperature: - Overheating promotes side reactions. - Run at RT or in an ice bath. MultipleSpots->ControlTemp CheckImpurity 1. Impurities Present: - Byproducts can act as eutectic contaminants, preventing crystallization. - Purify via column chromatography. OilyProduct->CheckImpurity CheckPurity 2. Check Reactant Purity: - Test for acidic impurities. - Purify starting materials if needed. CheckCatalyst->CheckPurity CheckTemp 3. Adjust Temperature: - Reaction may be too slow at RT. - Gently heat to 40-50 °C and monitor. CheckPurity->CheckTemp Stoichiometry 2. Check Stoichiometry: - Use 1:1 aldehyde to ketone ratio. - Slow addition of aldehyde can help. ControlTemp->Stoichiometry MilderBase 3. Use Milder Conditions: - A very strong base can cause Cannizzaro or self-condensation. - Lower base concentration. Stoichiometry->MilderBase InduceCrystallization 2. Induce Crystallization: - Scratch flask with a glass rod. - Add a seed crystal. - Try a different recrystallization solvent. CheckImpurity->InduceCrystallization

Caption: Figure 2: Troubleshooting Workflow

Issue 1: Low or No Product Yield

This is the most common problem and can often be traced to catalyst, reactant, or condition-related issues.

  • Potential Cause A: Inactive Catalyst.

    • Explanation: Sodium and potassium hydroxide are hygroscopic and react with atmospheric CO₂ to form carbonates, which are ineffective catalysts.[11]

    • Solution: Use a fresh bottle of NaOH or KOH, preferably in powdered or pellet form to minimize surface area exposure. Ensure your starting materials do not contain acidic impurities that would neutralize the base.[3][10]

  • Potential Cause B: Suboptimal Reaction Temperature.

    • Explanation: While many Claisen-Schmidt reactions proceed smoothly at room temperature, some require thermal energy to overcome the activation barrier. Conversely, excessive heat can promote side reactions.[12]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[12] If no product is forming after 1-2 hours at room temperature, consider gently heating the mixture to 40-50 °C. If side products begin to appear, reduce the temperature.[12]

  • Potential Cause C: Incomplete Reaction.

    • Explanation: The initial aldol addition step can be reversible. The reaction is driven to completion by the subsequent, typically irreversible, dehydration step.[8][9]

    • Solution: Ensure you are using a sufficient amount of base to catalyze both the initial addition and the final elimination. If the reaction stalls with the β-hydroxy ketone intermediate visible on TLC, extending the reaction time or adding a small amount of additional catalyst may be beneficial.

Issue 2: Multiple Spots on TLC Plate (Impurity Formation)

The presence of multiple spots indicates the formation of byproducts, which reduces the yield of the desired product and complicates purification.

  • Potential Cause A: Self-Condensation of Ketone.

    • Explanation: The enolate of 2-Chloro-5-acetylpyridine can potentially react with another molecule of the ketone itself instead of with the 2-cyanobenzaldehyde.[3]

    • Solution: This is generally less favorable than the reaction with the more electrophilic aldehyde. However, it can be minimized by maintaining a close to 1:1 stoichiometric ratio of reactants and ensuring the aldehyde is readily available for reaction.[4] Some protocols recommend the slow addition of the aldehyde to the ketone-base mixture.

  • Potential Cause B: Cannizzaro Reaction.

    • Explanation: Under strongly basic conditions, aldehydes lacking α-hydrogens (like 2-cyanobenzaldehyde) can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[4]

    • Solution: This side reaction is more prevalent with highly concentrated bases or at elevated temperatures. To minimize it, use a moderate concentration of the base and avoid excessive heating. If it remains a problem, consider a milder catalyst system.[4]

Issue 3: Product is an Oil or Gummy Solid, Not a Crystalline Product

Difficulty in obtaining a crystalline product is a common purification challenge.

  • Potential Cause A: Presence of Impurities.

    • Explanation: Even small amounts of impurities or side products can act as a eutectic contaminant, lowering the melting point and preventing the primary product from forming a stable crystal lattice.

    • Solution: Before attempting recrystallization, ensure the crude product is as pure as possible. If significant impurities are visible on TLC, purify the crude material using flash column chromatography.

  • Potential Cause B: Supersaturation or Rapid Cooling.

    • Explanation: If the recrystallization solution is cooled too quickly, the product may crash out of the solution as an amorphous solid or oil instead of forming ordered crystals.

    • Solution: Allow the hot recrystallization solution to cool slowly to room temperature, and then place it in an ice bath. If an oil forms, try reheating the solution to redissolve it and allow it to cool even more slowly. You can also try to induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod or by adding a seed crystal of the pure product.[3]

Data Summary Tables

The following tables provide starting points for reaction optimization.

Table 1: Comparison of Common Catalysts and Conditions

CatalystTypical Conc.SolventTemperature (°C)Typical TimeNotes
NaOH10-20 mol%Ethanol20-501-4 hoursMost common, cost-effective, and efficient.[12]
KOH10-20 mol%Ethanol20-501-4 hoursSimilar to NaOH, slightly better solubility in ethanol.[4]
Solid NaOH20 mol%None (Grinding)20-255-15 minGreen, rapid, and often high-yielding method.[12][13]
PiperidineCatalyticEthanol60-80 (Reflux)6-12 hoursMilder base, useful for sensitive substrates but requires more energy.[10]

Experimental Protocols

Protocol 1: Standard Synthesis in Ethanol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-5-acetylpyridine (1.0 eq) and 2-cyanobenzaldehyde (1.0 eq) in 95% ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (1.2 eq) in ethanol dropwise over 5-10 minutes.[12]

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is often complete within 1-4 hours. Gentle heating to 40-50 °C can be applied if the reaction is slow.[12]

  • Work-up & Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl until it is neutral or slightly acidic to precipitate the crude product.[3]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water to remove any remaining base and salts, followed by a small amount of cold ethanol to remove soluble impurities.[2][3] The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol.

Protocol 2: Solvent-Free Grinding Method
  • Preparation: In a porcelain mortar, combine 2-Chloro-5-acetylpyridine (1.0 eq) and powdered sodium hydroxide (0.2 eq).

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.

  • Reagent Addition: Add 2-cyanobenzaldehyde (1.0 eq) to the mortar.

  • Reaction: Continue grinding the mixture vigorously for 5-15 minutes. The reaction is often accompanied by a change in color and the formation of a paste or solid mass.[12]

  • Isolation and Purification: Transfer the solid mass to a flask. Add cold water and stir to dissolve the catalyst. Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from 95% ethanol.

References

  • Filo. (2025, July 24). Reaction Mechanism Question The image shows the reaction between benzald...
  • Benchchem. (2025). Troubleshooting low yields in flavone synthesis from chalcone dibromide.
  • Perrin, C. L., & Chang, K.-L. (n.d.). The Complete Mechanism of an Aldol Condensation.
  • Perrin, C. L., & Chang, K.-L. (n.d.). The Complete Mechanism of an Aldol Condensation Charles L. Perrin, Kuei-Lin Chang Dept. of Chemistry & Biochemistry, Univ.
  • Benchchem. (2025). Technical Support Center: Optimizing Chalcone Synthesis.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Aldol Condensation for Chalcone Synthesis.
  • ResearchGate. (2024, January 10). How to improve the yield of chalcone synthesis?
  • Davis, P. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube.
  • Davis, P. (2013, September 23).
  • ResearchGate. (2020, July 29). Low yield with HCl in chalcone synthesis: Why?
  • Benchchem. (2025). Technical Support Center: Optimizing Claisen-Schmidt Condensation.
  • Organic Syntheses Procedure. (n.d.). 10.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation.
  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Benchchem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Thieme. (n.d.). Preparation of Cyanopyridines by Direct Cyanation.
  • Claisen-Schmidt Condensation. (n.d.). Retrieved from a C. W. Post Campus of Long Island University website.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.

Sources

Stability issues of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Compound Stability

Welcome to the technical support guide for 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. As researchers and drug development professionals, we understand that the integrity of your starting material is paramount to the success and reproducibility of your experiments. The stability of a complex molecule in solution can be influenced by a multitude of factors, including solvent, pH, light, and temperature.

This guide is designed to provide you with field-proven insights and actionable protocols to anticipate and troubleshoot potential stability issues. Due to the limited publicly available stability data specifically for this compound, this document synthesizes information based on the known chemical behavior of its core structural motifs: the chloropyridine ring, the ketone linker, and the cyanophenyl group. Our goal is to empower you with the knowledge and tools to conduct your own stability assessments and ensure the reliability of your results.

Frequently Asked Questions (FAQs): Understanding Potential Instabilities

This section addresses common questions regarding the handling, storage, and potential degradation of this compound.

Q1: What are the most chemically labile parts of the molecule?

A1: Based on its structure, three primary sites are susceptible to degradation:

  • The Chloropyridine Ring: The chloro-substituent on the pyridine ring is electron-withdrawing, making the carbon atom it's attached to susceptible to nucleophilic substitution. This is a common reactivity pathway for many chloropyridine derivatives.

  • The Ketone Group: The methylene bridge (-CH2-) located between the ketone and the cyanophenyl ring is activated. Its protons are acidic, creating the potential for enolization and subsequent side reactions, particularly in the presence of base.

  • The Cyanophenyl (Nitrile) Group: The nitrile (-C≡N) group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it into a carboxamide and subsequently a carboxylic acid.

Q2: What is the most likely degradation pathway in aqueous or protic solutions?

A2: Hydrolysis is a primary concern. Depending on the pH, this could manifest as:

  • Hydrolysis of the Nitrile Group: Conversion of the cyano group to a carboxamide or carboxylic acid. This is typically slow at neutral pH but is accelerated by strong acids or bases.

  • Substitution of the Chlorine Atom: In the presence of water or other nucleophiles (like buffer components), the chlorine atom on the pyridine ring could be displaced to form a hydroxypyridine derivative.

Q3: How does light exposure affect the stability of this compound?

A3: Chlorinated aromatic compounds, including chloropyridines, can be susceptible to photodegradation.[1][2] Exposure to UV light can induce cleavage of the carbon-chlorine bond, generating radical species that can lead to a cascade of degradation products. Therefore, it is critical to protect solutions and solid material from light. For rigorous testing, standardized photostability protocols should be followed.[3]

Q4: What are the recommended storage conditions for the compound in its solid state and in solution?

A4:

  • Solid State: Store the compound in a tightly sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C or -20 °C for long-term storage). Placing it in a desiccator will protect it from moisture.

  • In Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions in amber vials at 2-8 °C. For longer-term storage, flash-freeze aliquots in an appropriate solvent (e.g., DMSO, Acetonitrile) and store at -80 °C. Avoid repeated freeze-thaw cycles. Aprotic solvents are generally preferred over protic solvents like methanol or ethanol for long-term stability.

Troubleshooting Guide: Identifying and Solving Common Issues

This guide provides a systematic approach to resolving common experimental problems related to compound stability.

Observed Problem Probable Cause(s) Recommended Solution(s)
Loss of Purity Over Time in Autosampler 1. Hydrolysis: Compound is degrading in the aqueous mobile phase or protic solvent. 2. Photodegradation: The autosampler vial is exposed to ambient or UV light.1. Use a cooled autosampler (set to 4-10 °C). 2. Minimize the residence time of samples in the autosampler by preparing smaller batches or using a just-in-time sequence. 3. Use amber or UV-protected vials. 4. Ensure the mobile phase pH is as close to neutral as possible if compatible with the analytical method.
Appearance of New Peaks in HPLC/LC-MS 1. Degradation: The new peaks are likely degradation products. 2. Solvent Reactivity: The compound may be reacting with the solvent (e.g., trans-esterification with methanol).1. Characterize the new peaks using LC-MS to determine their mass. This can help identify the degradation pathway (e.g., a +18 Da shift suggests hydrolysis).[4] 2. Immediately switch to a fresh, high-purity aprotic solvent like acetonitrile or DMSO for stock solutions. 3. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradants, which can then be used as markers.
Inconsistent Biological/Chemical Assay Results 1. Stock Solution Instability: The concentration of the active parent compound is decreasing over time. 2. Formation of Active/Inhibitory Degradants: Degradation products may have their own biological activity, confounding the results.1. Always use freshly prepared solutions for critical experiments. 2. Re-qualify the purity and concentration of stored stock solutions via HPLC before use. 3. If a degradant is suspected, attempt to isolate it and test its activity separately to understand its contribution to the overall observed effect.
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing stability issues.

G cluster_conditions Investigate Experimental Parameters start Inconsistent Results or Unexpected HPLC Peaks check_fresh Run Experiment with Freshly Prepared Solution start->check_fresh is_ok Is the Issue Resolved? check_fresh->is_ok problem_storage Problem is with Stored Solution (Degradation Over Time) is_ok->problem_storage  Yes problem_conditions Problem is with Experimental Conditions is_ok->problem_conditions  No review_storage Review Storage Protocol: - Use aprotic solvent (ACN, DMSO) - Store at -80°C - Use amber vials - Avoid freeze-thaw cycles problem_storage->review_storage check_solvent Is the solvent reactive? (e.g., Methanol, Water) problem_conditions->check_solvent check_ph Is the pH extreme? (Strong Acid/Base) check_solvent->check_ph check_light Is the sample exposed to light? check_ph->check_light

Caption: A decision tree for troubleshooting stability issues.

Experimental Protocols

Protocol 1: General Solution Preparation and Handling

This protocol is designed to minimize the risk of degradation during routine experimental work.

  • Solvent Selection: Whenever possible, use high-purity, anhydrous aprotic solvents such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for preparing stock solutions. Avoid reactive protic solvents like methanol for long-term storage.

  • Weighing: Use a calibrated analytical balance. Handle the solid compound in an environment with controlled humidity if possible.

  • Dissolution: Bring the solid compound and the solvent to room temperature before mixing to avoid condensation. Use a volumetric flask for accurate concentration. Sonication can be used to aid dissolution, but avoid excessive heating.

  • Filtration: If necessary, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Storage: Immediately transfer the solution to a clean, amber glass vial with a PTFE-lined cap. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Working Solutions: Prepare aqueous working solutions fresh daily from the concentrated stock. Ensure the pH of the aqueous buffer is maintained and is ideally between 6 and 8.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This protocol allows you to proactively identify potential degradation pathways and develop stability-indicating analytical methods, following principles outlined in ICH guidelines.[3]

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

Materials:

  • This compound

  • Solvents: Acetonitrile, Water (HPLC-grade)

  • Stress Reagents: 1M HCl, 1M NaOH, 3% H₂O₂

  • Equipment: HPLC-UV/MS system[4], pH meter, calibrated oven, photostability chamber.

Workflow:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.

    • Acid Hydrolysis: 1M HCl. Incubate at 60°C.

    • Base Hydrolysis: 1M NaOH. Incubate at room temperature (reactions are often faster).

    • Oxidation: 3% H₂O₂. Incubate at room temperature.

    • Thermal Stress: Dilute with 1:1 ACN:Water. Incubate at 60°C.

    • Photolytic Stress: Dilute with 1:1 ACN:Water. Expose to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]

  • Control Samples: Prepare control samples stored at 4°C in the dark (one with 1M HCl neutralized, one with 1M NaOH neutralized, one with water instead of H₂O₂, etc.).

  • Time Points: Analyze samples at initial (t=0), 2, 6, 24, and 48 hours. Note: For base hydrolysis, shorter time points may be needed.

  • Sample Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively. Analyze all samples by a suitable HPLC-UV/MS method (see Protocol 3).

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Identify major degradants by their mass-to-charge ratio (m/z).

    • Ensure the analytical method separates the parent peak from all major degradation peaks (i.e., achieve baseline resolution). This confirms the method is "stability-indicating."

Forced Degradation Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, RT) prep_stock->base ox Oxidation (3% H₂O₂, RT) prep_stock->ox thermal Thermal Stress (60°C) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo sampling Sample at Time Points (0, 2, 6, 24, 48h) acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc eval_data Calculate % Degradation Identify Degradants Confirm Method Specificity hplc->eval_data

Caption: Workflow for a forced degradation study.

Protocol 3: Recommended HPLC-UV/MS Method for Purity Assessment

This is a general-purpose starting method that should be optimized for your specific system and needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a relevant mass range (e.g., 100-500 m/z).

References

  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

  • Alchemist Chemical Production. (n.d.). 2-Chloro-5-cyanomethylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753–763. [Link]

  • Spiess, E., Sommer, C., & Görisch, H. (1998). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 64(11), 4550–4555. [Link]

  • Skoutelis, C., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. [Link]

  • Abdel-Ghany, M. F., et al. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions. Scientific Reports, 13(1), 17235. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Kling, A., et al. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Chromatography A, 1058(1-2), 127–137. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to overcome these obstacles, ensuring the integrity and success of your experiments.

The inherent structural characteristics of many advanced chemical entities, including pyridine derivatives, often lead to poor aqueous solubility. This is a significant hurdle in experimental biology and preclinical studies, as it can lead to inaccurate assay results and poor bioavailability.[1] This guide offers a systematic approach to troubleshooting and enhancing the solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered when working with this compound. We provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Q1: What structural features of this compound contribute to its poor solubility?

A1: The solubility of a compound is dictated by its molecular structure and the interplay of its functional groups with the solvent. The structure of this compound contains several features that predict low aqueous solubility:

  • Aromatic Systems: The presence of two aromatic rings (pyridine and cyanophenyl) creates a large, rigid, and nonpolar surface area. These hydrophobic regions are energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water.

  • Lipophilic Substituents: The chloro (-Cl) and cyano (-CN) groups increase the lipophilicity (logP) of the molecule, further favoring dissolution in nonpolar organic solvents over aqueous media.

  • High Crystal Lattice Energy: The planar nature of the aromatic rings can facilitate strong intermolecular π-π stacking in the solid state. This strong crystal packing requires a significant amount of energy to break apart during the dissolution process, often leading to low solubility.[2] Disrupting this planarity is a known strategy to improve the solubility of similar compounds.[2]

However, the pyridine ring also offers a strategic advantage. The nitrogen atom in the pyridine ring is weakly basic (a typical pKa for a pyridinium ion is ~5.2). This allows for protonation in acidic conditions, which can be exploited to enhance solubility.

Q2: I'm starting my first in vitro experiment. What is the recommended workflow for dissolving this compound?

A2: A systematic approach is crucial to avoid precipitation and ensure an accurate compound concentration in your assay. Start with the simplest method and progress to more complex systems only if necessary. The initial goal is to prepare a high-concentration stock solution in an organic solvent, which can then be carefully diluted into your aqueous assay buffer.

Recommended Workflow for Initial Dissolution:

  • Select a Primary Organic Solvent: Begin with a water-miscible polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions.[] N,N-Dimethylformamide (DMF) is another alternative.

  • Prepare a Concentrated Stock: Accurately weigh the compound and dissolve it in a minimal amount of 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Use of a vortex mixer and gentle warming (37°C) or brief sonication can aid dissolution.[4]

  • Dilution into Aqueous Buffer: This is the most critical step where precipitation, or "crashing out," can occur.[4]

    • Add the DMSO stock solution dropwise to your vigorously vortexing or stirring aqueous buffer. Never add the buffer to the DMSO stock.

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%, and almost always <1%) to avoid solvent-induced artifacts in biological systems.[5]

  • Visual Inspection: After dilution, the final solution should be clear and free of any visible precipitate. If you observe cloudiness or solid particles, the compound has exceeded its solubility limit under these conditions, and you must adjust your strategy.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Dilution cluster_2 Step 3: Assessment weigh Weigh Compound add_dmso Add 100% DMSO (e.g., to 20 mM) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve add_stock Add Stock Dropwise to Buffer dissolve->add_stock  Introduce stock to buffer vortex_buffer Vigorously Vortex Aqueous Buffer vortex_buffer->add_stock observe Observe Solution add_stock->observe clear Solution Clear? (Proceed with Assay) observe->clear precipitate Precipitate Forms? (Troubleshoot) observe->precipitate ph FAQ 4: pH Adjustment precipitate->ph Try pH Adjustment cosolvent FAQ 5: Co-Solvent System precipitate->cosolvent Try Co-Solvent System

Caption: Initial dissolution workflow for this compound.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment is a highly effective first-line strategy for ionizable compounds.[] The pyridine nitrogen in your compound is a weak base. By lowering the pH of the solvent, you can protonate this nitrogen, forming a pyridinium salt. This salt is an ionic species and will almost always have significantly higher aqueous solubility than the neutral free base.[6]

Protocol: Determining pH-Dependent Solubility

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 2.0, 4.0, 6.0, 7.4). Citrate or phosphate buffers are common choices.

  • Equilibrate: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shake: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.[4]

  • Separate: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the pH. This plot will reveal the pH at which solubility is maximized. You can then use this optimized acidic buffer for your experiments, provided it is compatible with your assay system.[7]

pH of BufferHypothetical Solubility (µg/mL)Observation
2.0150.5High solubility due to full protonation.
4.085.2Intermediate solubility.
6.05.1Low solubility as pH approaches pKa.
7.4<1.0Very low solubility (neutral form).
Note: This data is for illustrative purposes only and must be determined experimentally.
Q4: pH adjustment is not compatible with my cell-based assay. How do I develop a co-solvent system?

A4: When pH modification is not an option, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[8][9] A common and effective strategy for in vivo and some in vitro studies is a ternary system of DMSO, a polyethylene glycol (PEG), and a non-ionic surfactant like Polysorbate 80 (Tween 80).[10]

Protocol: Developing a Co-Solvent Formulation

This protocol provides a common starting point. The optimal ratio must be determined experimentally.[10]

  • Initial Dissolution: Dissolve the compound in the minimum required volume of DMSO.

  • Add PEG: To the DMSO solution, add Polyethylene Glycol 300 (PEG300). PEG acts as a solubilizer and viscosity modifier.[11] Vortex to mix thoroughly.

  • Add Surfactant: Add Tween 80. Surfactants aid in solubilization by forming micelles and can help prevent precipitation upon further dilution.[12][13] Vortex again.

  • Final Aqueous Dilution: Slowly add the aqueous vehicle (e.g., saline or PBS) to the organic mixture while vortexing to reach the final desired volume.

  • Observe: The final formulation should be a clear, homogenous solution.

Example Co-Solvent Formulations (Starting Points)

Formulation ComponentPurposeFormulation 1 (Low Organic)Formulation 2 (High Organic)
DMSOPrimary Solubilizer5%10%
PEG300Co-solvent / Solubilizer30%40%
Tween 80Surfactant / Stabilizer5%5%
Saline / PBS (pH 7.4)Aqueous Vehicle60%45%

Important Considerations:

  • Toxicity: Always be mindful of the potential toxicity of the co-solvents in your specific experimental model. Run a vehicle-only control group.[10]

  • Minimum Use: The goal is to use the lowest percentage of organic solvents that achieves the desired solubility.

Q5: I need a higher concentration than what co-solvents can provide. What advanced techniques can I consider?

A5: For applications requiring higher concentrations, or when co-solvents interfere with the assay, cyclodextrin complexation is a powerful and widely used technique.[1][14]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[] They can encapsulate poorly soluble "guest" molecules, like your compound, into their central cavity, forming a water-soluble "inclusion complex."[16] This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent aqueous solubility.[17][18]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high solubility and low toxicity.[14]

G cluster_0 Cyclodextrin Inclusion Complex Formation drug Poorly Soluble Drug (Guest) p1 drug->p1 cd Cyclodextrin (Host) cd->p1 complex Soluble Inclusion Complex p2 complex->p2 Increased Aqueous Solubility water Aqueous Environment p1->complex Complexation p2->water

Caption: Encapsulation of a guest drug molecule by a cyclodextrin host.

Protocol: Preparation by Kneading Method

  • Molar Ratio: Determine the desired molar ratio of drug to HP-β-CD (start with 1:1).

  • Triturate: Place the HP-β-CD in a mortar and add a small amount of a suitable solvent (e.g., a 50:50 water/ethanol mixture) to form a paste.

  • Incorporate Drug: Gradually add the drug powder to the paste and knead thoroughly for 30-45 minutes.

  • Dry: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated, yielding a solid powder.

  • Test Solubility: Attempt to dissolve the resulting powder in your aqueous buffer. The solubility should be significantly enhanced compared to the uncomplexed drug.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Adib, Z. A., & Hayati, F. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Gâvan, A., Spirescu, V. A., & Hudiță, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(11), 1494. [Link]

  • ResearchGate. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 547–559. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review. International journal of pharmaceutical investigation, 2(2), 113. [Link]

  • Alchemist-chem. (n.d.). 2-Chloro-5-cyanomethylpyridine Manufacturer & Supplier. [Link]

  • ScienceDirect. (n.d.). Co-solvent. [Link]

  • Mashita, T., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 169. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Orita, M., et al. (2005). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 48(16), 5224-5234. [Link]

  • ResearchGate. (2020). Solubility enhancement techniques: A comprehensive review. [Link]

  • PubChem. (n.d.). 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. [Link]

  • SlideShare. (n.d.). Solubility enhancement by pH change & complexation. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • Drug Discovery Today. (2010). Optimizing the solubility of research compounds: How to avoid going off track. [Link]

  • International Journal of Science and Research. (n.d.). Solubility Enhancement Techniques of Poorly Water Soluble Drug. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. [Link]

  • Google Patents. (n.d.).
  • MKU Repository. (2010). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Dar, M. M., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 9(12), 1835. [Link]

  • ResearchGate. (2012). 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • PubChem. (n.d.). 2-Chloropyridine. [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Support Center: Synthesis of Cyanophenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyanophenyl ketones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to the challenges you might face during the synthesis of cyanophenyl ketones.

Q1: My yield of cyanophenyl ketone is consistently low. What are the most likely causes?

Low yields can stem from several factors. The most common culprits include incomplete reaction, degradation of starting materials or product, and competing side reactions. Key areas to investigate are the purity of your reagents and solvents, the reaction temperature, and the presence of moisture, which can lead to hydrolysis of the nitrile group.

Q2: I am observing a significant amount of a carboxylic acid byproduct. How can I prevent this?

The formation of a carboxylic acid is a classic sign of nitrile hydrolysis.[1][2][3][4] This is particularly prevalent in both acidic and basic conditions, where water attacks the nitrile's electrophilic carbon.[2][3][4] To minimize this, ensure your reaction is conducted under strictly anhydrous conditions. Using freshly distilled solvents and inert atmosphere (like nitrogen or argon) is crucial. If your reaction requires an aqueous workup, keep the temperature low and the exposure time to acidic or basic conditions as short as possible.

Q3: My reaction mixture is turning into a complex mixture of products. What could be happening?

A complex product mixture often points towards self-condensation reactions or multiple acylation products, especially in Friedel-Crafts type reactions.[5][6] Self-condensation can occur if your starting materials have enolizable protons.[5][6] To avoid this, consider using a non-enolizable starting material where possible or using a strong, non-nucleophilic base to quantitatively form the desired enolate before adding the second reactant.[5] In Friedel-Crafts acylations, using a stoichiometric amount of the Lewis acid catalyst is important, as the ketone product can form a complex with the catalyst, deactivating it and preventing further reactions.[7]

Q4: I am using a Grignard reagent to synthesize a cyanophenyl ketone, but I am getting a tertiary alcohol as a major byproduct. Why is this happening?

The formation of a tertiary alcohol indicates that your Grignard reagent is reacting with the newly formed ketone. While the intermediate imine salt is generally stable towards further nucleophilic attack, any premature hydrolysis to the ketone in the presence of unreacted Grignard reagent will lead to this byproduct. To prevent this, ensure a slow, controlled addition of the Grignard reagent to the nitrile at a low temperature. The aqueous workup should only be performed after all the Grignard reagent has reacted with the nitrile.[2][8]

Troubleshooting Guides

This section provides more in-depth guidance and step-by-step protocols to address specific side reactions.

Troubleshooting Guide 1: Nitrile Hydrolysis

Issue: Formation of cyanobenzoic acid or its corresponding amide as a major byproduct.

Underlying Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate.[1][2][3][4]

Diagnostic Workflow

Start Low yield of cyanophenyl ketone with polar byproduct Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Byproduct_Present Polar byproduct co-eluting with or more polar than starting nitrile? Check_TLC->Byproduct_Present Identify_Byproduct Isolate and characterize byproduct (NMR, IR, MS) Byproduct_Present->Identify_Byproduct Yes Failure Problem persists Byproduct_Present->Failure No Is_Acid_Amide Byproduct identified as cyanobenzoic acid or amide? Identify_Byproduct->Is_Acid_Amide Troubleshoot Implement mitigation strategies Is_Acid_Amide->Troubleshoot Yes Is_Acid_Amide->Failure No Success Improved yield of desired ketone Troubleshoot->Success

Caption: Diagnostic workflow for identifying and addressing nitrile hydrolysis.

Mitigation Strategies
StrategyDescriptionRationale
Strictly Anhydrous Conditions Use freshly distilled, dry solvents (e.g., THF, diethyl ether). Dry all glassware in an oven and cool under an inert atmosphere.Water is the reactant responsible for hydrolysis. Eliminating it from the reaction medium is the most effective preventative measure.
Inert Atmosphere Conduct the reaction under a nitrogen or argon atmosphere.Prevents atmospheric moisture from entering the reaction vessel.
Controlled Workup If an aqueous workup is necessary, perform it at low temperatures (0 °C) and minimize the duration of contact with acidic or basic solutions.Reduces the rate of the hydrolysis reaction.
Choice of Reagents In Friedel-Crafts or Hoesch reactions, use a non-protic Lewis acid (e.g., anhydrous AlCl₃, ZnCl₂).[9][10][11]Protic acids can provide a source of protons that catalyze hydrolysis.
Troubleshooting Guide 2: Self-Condensation

Issue: Formation of high molecular weight byproducts, often colored, leading to a complex reaction mixture and difficult purification.

Underlying Cause: If the starting materials (e.g., the ketone precursor in a crossed aldol-type reaction) possess enolizable α-hydrogens, they can act as both a nucleophile and an electrophile, leading to self-condensation.[5][6]

Reaction Pathway: Desired vs. Side Reaction

cluster_desired Desired Reaction cluster_side Self-Condensation (Side Reaction) A Cyanophenyl Precursor (Electrophile) C Desired Cyanophenyl Ketone A->C B Enolate (Nucleophile) B->A D Enolizable Ketone Precursor E Enolate of Ketone Precursor D->E Base F Self-Condensation Product D->F E->D Attack

Caption: Competing pathways: desired cross-condensation vs. undesired self-condensation.

Prevention Protocols

Protocol 2.1: Use of a Non-Enolizable Partner

  • Reactant Selection: If possible, design your synthesis to involve one reactant that lacks α-hydrogens. For example, in a Claisen-Schmidt condensation, using benzaldehyde (which has no α-hydrogens) with a ketone will prevent the self-condensation of the aldehyde.[5]

  • Reaction Setup: Slowly add the enolizable ketone to a solution of the non-enolizable aldehyde and the base. This ensures that the enolate formed from the ketone preferentially reacts with the more electrophilic aldehyde.

Protocol 2.2: Quantitative Enolate Formation

  • Reagent Choice: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to completely convert the enolizable ketone into its enolate.[5]

  • Step-wise Addition:

    • Dissolve the enolizable ketone in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add one equivalent of LDA solution. Stir for 30-60 minutes to ensure complete enolate formation.

    • Slowly add the cyanophenyl electrophile to the pre-formed enolate solution.

    • Allow the reaction to warm to room temperature before quenching.

Troubleshooting Guide 3: Friedel-Crafts Acylation Issues

Issue: Low yields, polyacylation, or no reaction when synthesizing cyanophenyl ketones via Friedel-Crafts acylation.

Underlying Cause: The cyano group is a deactivating group, making the aromatic ring less reactive towards electrophilic substitution. Also, the ketone product can complex with the Lewis acid catalyst, requiring stoichiometric amounts of the catalyst.[7]

Optimizing Friedel-Crafts Acylation of Cyanophenyl Substrates
ParameterRecommendationRationale
Catalyst Stoichiometry Use at least one equivalent of a strong Lewis acid (e.g., AlCl₃).The ketone product forms a complex with the Lewis acid, which deactivates both the product towards further acylation and the catalyst.[7]
Reaction Temperature Start at a low temperature (0 °C) and slowly warm to room temperature or slightly heat if necessary.Balances the need for sufficient activation of the acylating agent with minimizing side reactions like charring or degradation.
Choice of Acylating Agent Use an acyl chloride or anhydride.These are highly reactive acylating agents that can overcome the deactivating effect of the cyano group.[12]
Solvent Use a non-coordinating solvent like dichloromethane or carbon disulfide.Solvents that can coordinate with the Lewis acid (e.g., nitrobenzene) will reduce its catalytic activity.
Substrate Reactivity If the cyanophenyl ring is too deactivated, consider alternative synthetic routes like the Hoesch or Gattermann reactions, which are better suited for electron-rich arenes.[9][10][11][13]These reactions proceed through different mechanisms that may be more favorable for certain substrates.

References

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Grokipedia. Gattermann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • Grokipedia. Hoesch reaction. Retrieved from [Link]

  • Wikipedia. Hoesch reaction. Retrieved from [Link]

  • Wikipedia. Dakin–West reaction. Retrieved from [Link]

  • chemeurope.com. Dakin-West reaction. Retrieved from [Link]

  • Name-Reaction.com. Dakin-West reaction. Retrieved from [Link]

  • Wikipedia. Gattermann reaction. Retrieved from [Link]

  • Wikipedia. Self-condensation. Retrieved from [Link]

  • ResearchGate. The Hoesch Synthesis. Retrieved from [Link]

  • SynArchive. Dakin-West Reaction. Retrieved from [Link]

  • Organic Reactions. The Hoesch Synthesis. Retrieved from [Link]

  • YouTube. (2022, June 13). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed Central. Decarboxylation in Natural Products Biosynthesis. Retrieved from [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Química Organica.org. Control of condensation of carbonyl compounds. Retrieved from [Link]

  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • PubMed Central. Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these crucial chemical motifs. Pyridine cores are ubiquitous in pharmaceuticals and functional materials, yet their synthesis via cross-coupling is notoriously challenging due to the inherent properties of the pyridine ring.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues. The content is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common high-level questions and provides immediate, actionable advice for overcoming the primary hurdles in pyridine cross-coupling.

Q1: Why are my cross-coupling reactions with pyridine substrates consistently low-yielding or failing altogether?

A1: The principal challenge stems from the Lewis basic nitrogen atom in the pyridine ring.[2] This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This phenomenon, often referred to as catalyst "poisoning," effectively removes the catalyst from the productive catalytic cycle.[2] This is a significant hurdle, particularly in medicinal chemistry where pyridine motifs are common.[2]

Q2: What is the most critical first step in optimizing a challenging pyridine coupling reaction?

A2: The choice of ligand is paramount. Standard ligands may not be effective. The key is to use sterically bulky, electron-rich phosphine ligands.[2] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thereby preserving the catalyst's activity.[2] Examples of such ligands that have shown success include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky alkylphosphine ligands (e.g., P(t-Bu)₃, PCy₃).[2]

Q3: My reaction starts but then stalls. What could be the cause?

A3: Reaction stalling is often a sign of catalyst deactivation over time. Besides pyridine coordination, other deactivation pathways include the formation of inactive palladium black, especially at elevated temperatures, or the formation of inactive dimeric species.[2] To mitigate this, ensure a strictly inert atmosphere to prevent oxidation of the active Pd(0) species, and consider using a lower reaction temperature with a more active catalyst system if possible.[3]

Q4: How do I choose the right base for my pyridine coupling reaction?

A4: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. For Suzuki couplings with pyridineboronic acids, potassium phosphate (K₃PO₄) is often a reliable choice.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically required.[5] However, the optimal base is substrate-dependent, and screening a few options (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.

Q5: I am observing significant amounts of side products. What are the most common side reactions?

A5: A frequent side reaction, especially in Suzuki couplings, is the protodeboronation of the pyridineboronic acid, where the boronic acid group is replaced by a hydrogen atom.[4] This is particularly problematic with electron-deficient heteroaryl boron derivatives.[4] To minimize this, consider using more stable boronate esters, such as pinacol or MIDA boronates, and ensure your reaction conditions are scrupulously anhydrous until the desired point of hydrolysis.[4]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic, problem-oriented approach to resolving specific experimental failures. Each guide explains the potential causes and offers detailed solutions and protocols.

Guide 1: Issue - Low or No Product Yield

Low conversion is the most common problem. This guide provides a logical workflow to diagnose and solve the issue.

start Low/No Yield reagents Verify Reagent Quality (Purity, Anhydrous) start->reagents atmosphere Ensure Strict Inert Atmosphere (Degas Solvents, Purge with Ar/N2) reagents->atmosphere Reagents OK catalyst Evaluate Catalyst System atmosphere->catalyst Atmosphere OK conditions Optimize Reaction Conditions catalyst->conditions Catalyst System OK catalyst_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, RuPhos, P(tBu)3) Use a Pre-catalyst (e.g., Palladacycle) catalyst->catalyst_ligand Sub-optimal Ligand/Precatalyst success Successful Reaction conditions->success Optimization Successful conditions_base Screen Bases (K3PO4, Cs2CO3, NaOtBu) Screen Solvents (Dioxane, Toluene, DMF) conditions->conditions_base Sub-optimal Base/Solvent conditions_temp Increase Temperature or Time Consider Microwave Irradiation conditions->conditions_temp Incomplete Reaction catalyst_ligand->catalyst conditions_base->conditions conditions_temp->conditions regioselectivity Regioselectivity Control in Polyhalopyridine Coupling reactivity Halogen Reactivity (I > Br > Cl) regioselectivity->reactivity electronics Electronic Effects (Position on Ring) regioselectivity->electronics sterics Steric Hindrance regioselectivity->sterics conditions Reaction Conditions regioselectivity->conditions outcome Selective Mono-substitution reactivity->outcome electronics->outcome electronics_detail C-2/C-6 positions often more activated than C-4. C-4 more activated than C-3/C-5. electronics->electronics_detail Details sterics->outcome conditions->outcome conditions_detail Lower Temperature Control Stoichiometry Choice of Ligand conditions->conditions_detail Control

Caption: Factors governing regioselectivity in polyhalopyridine cross-coupling.

  • Exploit Inherent Halogen Reactivity: The rate of oxidative addition follows the trend C-I > C-Br > C-Cl. [6]If your substrate contains different halogens (e.g., 2-chloro-4-bromopyridine), the reaction will preferentially occur at the more reactive site (the C-Br bond). [6]

  • Leverage Electronic and Steric Effects:

    • Electronic: For dichloropyridines like 2,4-dichloropyridine, the C-2 position is generally more electron-deficient and thus more reactive toward oxidative addition than the C-4 position. [6] * Steric: A bulky substituent adjacent to one of the halogens will sterically hinder the approach of the palladium catalyst, favoring reaction at the less hindered site.

  • Control Reaction Conditions:

    • Temperature: By using a lower reaction temperature, you can often favor selective reaction at the most activated position. A subsequent reaction at the less reactive position may then require a higher temperature. [6] * Stoichiometry: To favor mono-substitution, use a slight excess of the dihalopyridine relative to the coupling partner (e.g., 1.1 equivalents of dihalopyridine to 1.0 equivalent of boronic acid).

This protocol demonstrates how to leverage electronic differences and temperature control for selective coupling.

  • Setup: To a flame-dried Schlenk flask under argon, add 2,4-dichloropyridine (1.0 mmol), the arylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • First Coupling (C-2): Stir the mixture at a lower temperature (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS for the formation of the 2-aryl-4-chloropyridine product and consumption of the starting material.

  • Workup (Optional): Once the first coupling is complete, the mono-arylated product can be isolated.

  • Second Coupling (C-4): To drive the reaction at the less reactive C-4 position, a higher temperature (e.g., 100-110 °C) and a second charge of catalyst and a different coupling partner can be added.

Guide 3: Issue - Protodeboronation in Suzuki-Miyaura Couplings

The loss of the boronic acid moiety from the pyridine starting material is a common yield-reducing side reaction.

start Pyridineboronic Acid hydrolysis Hydrolysis to Boronic Acid start->hydrolysis H2O protonation Protonation of Pyridine Ring (Increases Electrophilicity) hydrolysis->protonation H+ cleavage Base or Water-Mediated C-B Bond Cleavage protonation->cleavage product Protodeboronated Pyridine cleavage->product

Caption: Simplified pathway for protodeboronation of pyridineboronic acids.

  • Use More Stable Boron Reagents:

    • Explanation: Boronic acids are in equilibrium with their corresponding anhydrides (boroxines) and can be susceptible to hydrolysis and subsequent protodeboronation. [4]Boronate esters are generally more stable.

    • Solution: Use a neopentyl glycol or pinacol boronate ester of the pyridine. These are often more robust under reaction conditions. MIDA (N-methyliminodiacetic acid) boronates are particularly stable and can be used in a "slow-release" strategy for the boronic acid. [4]

  • Control Water Content:

    • Explanation: While many Suzuki protocols use aqueous bases, excess water can accelerate protodeboronation.

    • Solution: Use anhydrous conditions with a base like anhydrous K₃PO₄ or CsF. If water is required for the catalytic cycle, use the minimum necessary amount (e.g., a 20:1 or 10:1 mixture of organic solvent to water).

  • Optimize Base and Temperature:

    • Explanation: Strong bases and high temperatures can promote the decomposition of sensitive heteroarylboronic acids.

    • Solution: Screen milder bases (e.g., K₂CO₃ vs. K₃PO₄) and attempt the reaction at the lowest effective temperature.

References

  • Khan, A.; Khan, K. M.; Taha, M.; Ullah, M. I.; Perveen, S.; Choudhary, M. I. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Daugulis, O.; Do, H.-Q.; Shabashov, D.
  • Ackermann, L. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
  • Zhang, Y.; Liu, D.; Zhang, R.; Lan, Y. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Sharma, P.; Rohilla, S.; Kumar, D.; Rathi, P. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
  • Daugulis, O.; Do, H.-Q.; Shabashov, D.
  • Svejstrup, T. D.; Ruffet, D.; Whitwood, A. C.; Fairlamb, I. J. S.
  • BenchChem Technical Support Team. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • Wikipedia contributors.
  • Al-Zoubi, R. M. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Shi, Z.; Wang, C.; Zhang, S. Challenge and progress: palladium-catalyzed sp3 C–H activation.
  • BenchChem Technical Support Team. Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids. BenchChem.
  • Neely, J. M.; Rovis, T. Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3).
  • Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ ….
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • BenchChem Technical Support Team. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem.
  • BenchChem Technical Support Team. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem Technical Support Team. Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem.
  • Reeve, J. T.; Campos, S.; Snieckus, V.; Work, D. N.; St-Gallay, S. A.; Leach, A. G.; Norcross, R. D.; Watson, D. A. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • LibreTexts. Heck Reaction. Chemistry LibreTexts.
  • Malig, T. C.; Lignieres, B.; Riscoe, M. K.; Organ, M. G. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC.
  • Conditions optimization for the double Sonogashira coupling..
  • Kane-Maguire, L. A. P.; Sheridan, R. E. Steric and electronic influences on the addition of pyridines to the tricarbonyl(2-methoxycyclohexadienyl)iron(II) cation. Journal of Organometallic Chemistry.
  • Activation of CX (=Cl, Br) bond in aryl halides toward the palladium-catalyzed Heck reaction using 2,6-bis(diphenylphosphino)pyridine.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Campeau, L.-C.; Fagnou, K. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Dolenc, M. S.; Konjar, M.; Gazvoda, M. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Rein, J.; Watson, D. A.
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia.
  • Why can't I achieve good yields for this Suzuki reaction?.
  • Borra, S.; Martin, C. L.; Nolan, S. P.; Cazin, C. S. J. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • BenchChem Technical Support Team. Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine. BenchChem.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
  • Kitching, M. O.; Jackson, T. J.; Moody, C. J. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction.
  • Panda, N.; Jena, A. K.
  • Stille Coupling. Organic Chemistry Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • Tlili, A.; Schiavi, B.; Al-Amin, M.; Gouverneur, V. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Wikipedia contributors. Stille reaction. Wikipedia.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic challenges encountered with pyridine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and eliminate peak tailing in High-Performance Liquid Chromatography (HPLC). Here, we delve into the root causes of this phenomenon and provide a systematic approach to achieving sharp, symmetrical peaks for reliable quantification and resolution.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] This distortion from the ideal Gaussian shape can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] A peak is generally considered to be tailing if the asymmetry factor (As) is greater than 1.2.[3]

Q2: Why are my pyridine compound peaks tailing?

The primary reason for peak tailing with pyridine and other basic compounds in reversed-phase HPLC is secondary interactions with the stationary phase.[3] While the main retention mechanism is hydrophobic interaction, the basic nitrogen atom in the pyridine ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][4] This secondary ionic interaction is a different retention mechanism, causing some analyte molecules to be held more strongly, resulting in a "tail."[3]

Q3: Can the pH of my mobile phase affect peak tailing?

Absolutely. The pH of the mobile phase is a critical factor influencing the ionization state of both the pyridine analyte and the silanol groups on the stationary phase.[5][6] Operating at a pH close to the pKa of pyridine (around 5.2) can lead to a mixture of ionized and unionized forms, which often results in peak distortion.[5] At pH values above 3, silanol groups become increasingly ionized (negatively charged), which enhances their interaction with protonated (positively charged) basic compounds like pyridine.[3][7]

Q4: What is an acceptable peak asymmetry or tailing factor?

For most assays, a USP tailing factor between 0.9 and 1.2 is considered ideal, indicating good symmetry.[2] However, peaks with an asymmetry factor up to 1.5 may be acceptable for certain applications.[3] Values significantly above 1.5 suggest considerable tailing that requires correction to ensure data quality.[2]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for pyridine compounds. Start with the simplest and most common solutions and proceed to more involved steps if the problem persists.

Step 1: Mobile Phase pH Optimization

The most effective initial step is to adjust the mobile phase pH to control the ionization of both the pyridine analyte and the stationary phase silanol groups.

The Underlying Science:

Pyridine, as a basic compound, will be protonated (positively charged) at acidic pH. The silanol groups on the silica stationary phase are acidic and will be deprotonated (negatively charged) at higher pH levels.[4][8] To minimize the strong ionic interaction that causes peak tailing, the goal is to have either the analyte or the silanol groups in a neutral state.

Recommended Protocols:

  • Operate at Low pH (pH ≤ 3): This is the most common and effective strategy. At a low pH, the residual silanol groups are fully protonated (neutral), significantly reducing their capacity for ionic interactions with the protonated pyridine molecules.[1][9]

    • Procedure:

      • Prepare your aqueous mobile phase.

      • Add a suitable acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to adjust the pH to between 2.5 and 3.0.[9][10]

      • Ensure your HPLC column is stable at this low pH.[9]

  • Operate at High pH (pH > 8): An alternative approach is to work at a high pH where the pyridine analyte is in its neutral (unprotonated) form. This also prevents ionic interactions with the now deprotonated silanol groups.

    • Procedure:

      • Use a column specifically designed for high pH stability (e.g., hybrid or polymer-based columns).[1] Standard silica columns will dissolve at high pH.[11]

      • Prepare your mobile phase using a high pH buffer, such as ammonium bicarbonate or a commercially available high pH buffer concentrate, to adjust the pH to a stable value between 8 and 10.

Data-Driven Decision Making:

pH RangeState of Pyridine (pKa ~5.2)State of Silanol Groups (pKa ~3.5-4)Interaction PotentialExpected Peak Shape
< 3.0 Protonated (+) Neutral Minimal (Ideal) Symmetrical
3.0 - 5.0Protonated (+)Partially to Fully Ionized (-)High (Problematic)Tailing
5.0 - 8.0Partially Protonated/NeutralFully Ionized (-)Moderate to HighTailing/Broad
> 8.0 Neutral Fully Ionized (-) Minimal (Ideal with stable column) Symmetrical
Step 2: Employ Mobile Phase Additives

If pH adjustment alone is insufficient, the use of mobile phase additives can further suppress unwanted interactions.

The Underlying Science:

Additives can act as "silanol suppressors" or "ion-pairing agents." Silanol suppressors are typically small basic compounds that compete with the analyte for interaction with the active silanol sites.[12] Inorganic salts can also improve peak shape by increasing the ionic strength of the mobile phase, which can mask the silanol interactions.[9][13]

Recommended Protocols:

  • Use a Competing Base: Historically, additives like triethylamine (TEA) were used.[1][12] The TEA, being a stronger base, preferentially interacts with the silanol groups, effectively shielding them from the pyridine analyte.

    • Procedure: Add a low concentration of TEA (e.g., 5-20 mM) to your mobile phase.[1][12] Note that TEA can shorten column lifetime and is not ideal for mass spectrometry (MS) detection.[12]

  • Increase Buffer Concentration: A higher concentration of buffer salts (e.g., increasing phosphate buffer from 10 mM to 25 mM) can improve peak shape by increasing the mobile phase's ionic strength.[9] This helps to mask the electrostatic interactions between the analyte and the stationary phase.[13]

Step 3: Evaluate and Select an Appropriate HPLC Column

If mobile phase modifications do not resolve the issue, the problem may lie with the column chemistry itself.

The Underlying Science:

The type and quality of the HPLC column packing material have a profound impact on peak shape for basic compounds. Modern columns are designed to minimize silanol interactions.

Recommended Protocols:

  • Use an End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group (like trimethylchlorosilane), making them unavailable for interaction with basic analytes.[3] Ensure you are using a column with high-quality end-capping.

  • Switch to a "Base-Deactivated" or Type B Silica Column: Modern columns often use high-purity, "Type B" silica, which has a lower concentration of acidic silanol groups and fewer metallic impurities compared to older "Type A" silica.[1] These columns are specifically designed for better peak shape with basic compounds.

  • Consider Alternative Stationary Phases: If tailing persists, moving away from traditional silica-based C18 columns may be necessary.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain near the silica surface. This shields the basic analytes from the residual silanols.[2]

    • Hybrid or Polymer-Based Columns: These columns are made from a hybrid of silica and organic polymer or are entirely polymer-based.[1] They offer a wider usable pH range and have significantly fewer or no silanol groups, making them an excellent choice for basic compounds.[1]

Step 4: Check for System and Method Issues

Sometimes, peak tailing is not due to chemical interactions but rather to physical problems within the HPLC system or the analytical method.

Recommended Protocols:

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[14]

    • Procedure: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and observe the effect on peak shape.

  • Inspect for Column Contamination and Voids: A contaminated guard column or a void at the head of the analytical column can cause significant peak distortion.[15][16]

    • Procedure:

      • Remove the guard column and run the analysis. If the peak shape improves, replace the guard column.

      • If a void is suspected, try reversing the column and flushing it with a strong solvent.[17] If this doesn't work, the column may need to be replaced.[15]

  • Minimize Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to peak broadening and tailing.[2]

    • Procedure: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the lengths as short as possible.[2]

Visualizing the Mechanisms and Solutions

// Interactions Pyridine_protonated -> Silanol_ionized [label="Strong Ionic Interaction\n(Causes Tailing)", color="#EA4335", style=dashed, arrowhead=normal]; Pyridine_protonated -> C18 [label="Hydrophobic Interaction", color="#202124", style=solid, arrowhead=none]; Pyridine_neutral -> C18 [label="Hydrophobic Interaction", color="#202124", style=solid, arrowhead=none]; Pyridine_protonated -> Silanol_protonated [label="Weak Interaction\n(Good Peak Shape)", color="#34A853", style=dashed, arrowhead=none];

} axdot Figure 1: Interaction of Pyridine with a C18 stationary phase.

TroubleshootingFlowchart Start Start: Peak Tailing Observed for Pyridine Compound Step1 Step 1: Mobile Phase pH Is pH ≤ 3.0? Start->Step1 AdjustpH Adjust Mobile Phase to pH 2.5-3.0 with 0.1% Formic Acid/TFA Step1->AdjustpH No Step2 Step 2: Mobile Phase Additives Is a competing base or higher buffer concentration used? Step1->Step2 Yes AdjustpH->Step2 AddAdditive Add Competing Base (e.g., TEA) or Increase Buffer Strength Step2->AddAdditive No Step3 Step 3: Column Choice Is the column modern, end-capped, or base-deactivated? Step2->Step3 Yes AddAdditive->Step3 ChangeColumn Select a High-Purity, End-Capped Column or an Alternative Phase (Polar-Embedded, Hybrid) Step3->ChangeColumn No Step4 Step 4: System Check Checked for overload, voids, and extra-column volume? Step3->Step4 Yes ChangeColumn->Step4 SystemCheck Reduce Sample Load Inspect/Replace Guard Column Optimize Tubing Step4->SystemCheck No End Resolved: Symmetrical Peak Step4->End Yes SystemCheck->End

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Unchained Labs. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Separation Science. (n.d.). Silica Purity #2 – Silanols. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Cytiva Life Sciences. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine . This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to prevent its degradation during storage. Our goal is to ensure the long-term stability and integrity of your experimental starting materials.

Overview of Chemical Stability

This compound is a complex organic molecule featuring three key functional groups that influence its stability: a 2-chloropyridine ring , an aromatic ketone , and a cyanophenyl group . Each of these moieties presents a potential pathway for degradation if the compound is not stored under optimal conditions. The primary degradation concerns are hydrolysis of the chloro-substituent and photodegradation initiated by the ketone group.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container, protected from light, moisture, and oxygen. We recommend flushing the container with an inert gas like argon or nitrogen before sealing.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Amber glass vial or opaque containerThe aromatic ketone moiety can absorb UV light, leading to photodegradation.[3][4]
Container Tightly sealed glass vial with a PTFE-lined capPrevents moisture and air ingress. Glass is preferred for its inertness.
Q2: What are the most common signs of degradation?

The most common signs of degradation include:

  • Color Change: The pure compound is typically an off-white or pale yellow solid. A change to a darker yellow, brown, or the appearance of discoloration may indicate degradation.

  • New Impurity Peaks: Analysis by High-Performance Liquid Chromatography (HPLC) will reveal new peaks that were not present in the initial purity assessment.[5][6]

  • Decreased Purity: A quantitative HPLC analysis showing a decrease in the area percent of the main peak over time.

  • Changes in Solubility: The formation of insoluble degradation products may alter the compound's solubility profile.

Q3: How does moisture affect the compound's stability?

Moisture is a critical factor. The 2-chloropyridine ring is susceptible to nucleophilic aromatic substitution, specifically hydrolysis, where water acts as a nucleophile to replace the chlorine atom. This reaction forms the corresponding 2-hydroxypyridine, which exists in equilibrium with its more stable tautomer, 2-pyridone.[7][8][9] This process is often irreversible and yields a significant impurity.

Q4: Is this compound sensitive to light?

Yes. The presence of the aromatic ketone functional group makes the molecule susceptible to photodegradation. Aromatic ketones can absorb UV and even visible light, promoting an electron to an excited triplet state.[4] This highly reactive state can initiate radical reactions, leading to bond cleavage or the formation of complex byproducts.[3][10] Therefore, protection from all light sources during storage and handling is crucial.

Q5: How should I prepare and store solutions of this compound?

Solutions are generally less stable than the solid material. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF, Acetonitrile).

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Short-Term Storage: For short-term storage (1-2 days), keep solutions at -20°C or -80°C in tightly sealed, light-protected vials.

  • Avoid Water: Do not use aqueous buffers for long-term storage due to the risk of hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps to resolve them.

Issue 1: My solid sample has developed a dark yellow or brown color.
  • Potential Cause: This is often a primary indicator of degradation. The color change could be due to either photodegradation, which can create colored polymeric byproducts, or slow oxidation from prolonged air exposure.

  • Recommended Actions:

    • Re-analyze Purity: Immediately perform an HPLC or LC-MS analysis to quantify the purity and identify potential degradation products.[5][6][11]

    • Review Storage Conditions: Ensure the compound has been stored according to the recommendations in the table above (cold, dark, inert atmosphere).

    • Quarantine Stock: If significant degradation is confirmed (>5%), the stock should be quarantined and replaced to ensure experimental integrity.

Issue 2: My HPLC analysis shows a new, more polar peak appearing over time.
  • Potential Cause: The appearance of a more polar impurity (one that elutes earlier in a standard reversed-phase HPLC method) is a classic sign of hydrolysis. The resulting 2-pyridone derivative is significantly more polar than the parent 2-chloro compound.

  • Recommended Actions:

    • Confirm Identity: Use LC-MS to determine the mass of the impurity. The hydrolyzed product will have a molecular weight corresponding to the replacement of Cl (34.97 Da) with OH (17.01 Da), a net loss of ~18 Da.

    • Implement Anhydrous Techniques: When handling the solid, work in a glove box or glove bag with a dry atmosphere. Use only anhydrous solvents for preparing solutions.

    • Improve Storage Seal: Ensure vials are sealed tightly with high-quality, chemically resistant caps. Consider using Parafilm® around the cap-vial interface for an extra barrier against ambient moisture.

Issue 3: I am observing multiple small impurity peaks in my analysis of a freshly opened sample.
  • Potential Cause: If the sample is new, this could indicate improper handling during shipping or initial storage. However, it could also point to photodegradation, which often results in a complex mixture of minor byproducts rather than a single major degradant.

  • Recommended Actions:

    • Check Certificate of Analysis (CoA): Compare your initial chromatogram to the one provided by the manufacturer on the CoA.

    • Investigate Light Exposure: Review all handling steps. Was the compound left on the benchtop under ambient light for an extended period? Were solutions prepared in clear glass vials?

    • Filter Solutions: Before use in an assay, filter solutions through a 0.22 µm PTFE syringe filter to remove any insoluble particulates that may have formed.

Visualizing Degradation & Best Practices

The following diagrams illustrate the primary degradation pathways and the ideal workflow for handling the compound.

cluster_0 Primary Degradation Pathways Compound 2-Chloro-5-[2-(2-cyanophenyl) -1-oxoethyl]pyridine Hydrolysis_Product 2-Pyridone Derivative (Major Impurity) Compound->Hydrolysis_Product  Hydrolysis  (H₂O / Moisture) Photo_Product Radical Intermediates & Complex Byproducts Compound->Photo_Product  Photodegradation  (UV/Visible Light, hν)

Caption: Key degradation routes for the compound.

cluster_1 Handling & Storage Workflow Receive Receive Compound Inspect Inspect Seal & Appearance Receive->Inspect Store Store Immediately (2-8°C, Dark, Inert Gas) Inspect->Store Dispense Dispense in Glove Box or under Inert Gas Blanket Store->Dispense Weigh Weigh Quickly Dispense->Weigh Seal Re-flush with Inert Gas & Seal Tightly Weigh->Seal Store_Again Return to Storage Seal->Store_Again

Caption: Recommended workflow for handling the solid compound.

Appendix: Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

This method is a general guideline and may require optimization for your specific system.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a 1 mg/mL stock in acetonitrile. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

References
  • Gorb, L. G., & Leszczynski, J. (2001). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Lallana, M., et al. (2011). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. International Journal of Chemical Reactor Engineering.
  • Curtis, H. C. (1970).
  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones: the phenyl radical. Journal of the Chemical Society (Resumed).
  • Campbell, N., & Wilshire, J. F. K. (1954). An experiment to illustrate nucleophilic aromatic substitution and tautomerism.
  • Cohen, S. G., & Parsons, G. H. (1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.
  • Chempanda. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS.
  • George, C., et al. (2005). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals.
  • Karsili, T. N. P., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A.
  • St-Denis, T. G., & Batey, R. A. (2011).
  • Li, Y., et al. (2017). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Journal of Environmental Sciences.
  • Sigma-Aldrich. (2023).
  • Zhang, Y., et al. (2020). Analysis of degradation behavior of HO· to pyridine in electrochemical process. Scientific Reports.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Apollo Scientific. (n.d.).
  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Flinn Scientific. (2019). Safety Data Sheet (SDS) Pyridine. Flinn Scientific.
  • BIOSYNCE. (2023). What are the storage conditions for pyridine?. BIOSYNCE Blog.
  • ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine 97%. Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical method validation of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine, a key intermediate in pharmaceutical synthesis. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and regulatory alignment.[1][2]

Introduction: The Critical Role of Method Validation

In pharmaceutical development, the purity and concentration of chemical intermediates are paramount. The compound this compound serves as a critical building block where stringent quality control is necessary. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring reliable and accurate results. This guide compares two cornerstone chromatographic techniques, HPLC and GC, providing the scientific rationale and experimental frameworks for their validation.

The choice between HPLC and GC is one of the most fundamental decisions in analytical development.[3] It hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.[4][5] HPLC is the workhorse for non-volatile or thermally sensitive compounds, while GC excels in the analysis of volatile substances.[6][7]

Analytical Strategy: Foundational Workflow

A robust validation process follows a structured workflow. It begins with defining the method's objective—the Analytical Target Profile (ATP)—and proceeds through a systematic evaluation of its performance characteristics.

G cluster_0 Phase 1: Development & Objective Setting cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development (HPLC vs. GC) ATP->MethodDev informs Protocol Draft Validation Protocol (per ICH Q2) MethodDev->Protocol leads to AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Specificity Specificity Protocol->Specificity dictates experiments Linearity Linearity & Range Protocol->Linearity dictates experiments Accuracy Accuracy Protocol->Accuracy dictates experiments Precision Precision (Repeatability & Intermediate) Protocol->Precision dictates experiments LOD_LOQ LOD & LOQ Protocol->LOD_LOQ dictates experiments Robustness Robustness Protocol->Robustness dictates experiments Report Generate Validation Report Specificity->Report data feeds into Linearity->Report data feeds into Accuracy->Report data feeds into Precision->Report data feeds into LOD_LOQ->Report data feeds into Robustness->Report data feeds into Lifecycle Continuous Lifecycle Management Report->Lifecycle G start Start: Analyze 2-Chloro-5-[...] pyridine thermal_stability Is the compound thermally stable at >250°C? start->thermal_stability hplc_node RECOMMEND HPLC-UV thermal_stability->hplc_node No / Unknown gc_node CONSIDER GC-FID thermal_stability->gc_node Yes hplc_adv Advantages: - Handles non-volatile/labile compounds - Broad applicability - Simpler sample prep for solids hplc_node->hplc_adv gc_adv Advantages: - Higher separation efficiency - Faster analysis time - Lower solvent cost gc_node->gc_adv

Sources

A Comparative Analysis of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine as a Novel Necroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the novel compound, 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine (designated here as CCOP), a putative inhibitor of necroptosis. Its performance is evaluated against established inhibitors of this regulated cell death pathway, offering researchers and drug development professionals a thorough analysis supported by experimental data and protocols.

Introduction: The Therapeutic Potential of Targeting Necroptosis

Necroptosis is a form of programmed necrosis that plays a critical role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway mediated by a core signaling complex known as the necrosome.[1][3] This complex is typically formed upon the activation of death receptors, such as the TNF receptor-1 (TNFR1), and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3][4] The phosphorylation of MLKL by RIPK3 triggers its oligomerization and translocation to the plasma membrane, leading to membrane permeabilization and cell death.[1][3] Given its central role in inflammatory diseases, the necroptosis pathway, particularly RIPK1 and RIPK3, has emerged as a promising target for therapeutic intervention.[2][5][6]

This guide introduces this compound (CCOP), a novel small molecule with a chemical structure suggestive of kinase inhibitory activity. We hypothesize that CCOP acts as an inhibitor of the necroptosis pathway. To validate this hypothesis and characterize its potential, we present a comparative study of CCOP alongside well-established necroptosis inhibitors.

Comparator Inhibitor Profiles

A judicious selection of comparator compounds is crucial for a meaningful evaluation of a novel inhibitor. For this study, we have chosen inhibitors that target different key components of the necroptosis pathway, providing a multi-faceted comparison.

  • Necrostatin-1 (Nec-1): The prototypical allosteric inhibitor of RIPK1, Nec-1, and its more stable analog, Nec-1s, have been instrumental in elucidating the role of RIPK1 in necroptosis.[5] They bind to an allosteric pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[5] While widely used as a research tool, Nec-1 has limitations, including modest potency and in vivo instability.[5]

  • GSK'872: A potent and selective inhibitor of RIPK3 kinase activity.[2] Unlike RIPK1 inhibitors, GSK'872 allows for the investigation of cellular processes downstream of RIPK1 activation but upstream of MLKL phosphorylation.

  • GSK'963: A highly potent and selective type III allosteric inhibitor of RIPK1.[5] It offers greater potency than Nec-1 and serves as an excellent tool for in vitro studies. Its inactive enantiomer, GSK'962, provides a valuable negative control.[5]

Experimental Design for Comparative Analysis

To objectively compare the performance of CCOP with the selected inhibitors, a series of robust in vitro assays are proposed. The following experimental workflow provides a systematic approach to characterizing the potency, selectivity, and mechanism of action of these compounds.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Cellular Mechanism of Action A Cell-Based Necroptosis Assay (e.g., HT-29 or L929 cells) B Dose-Response Analysis & IC50 Determination A->B C In Vitro Kinase Assay (Recombinant RIPK1 & RIPK3) B->C Proceed with potent compounds D Kinome Profiling (Panel of >400 kinases) C->D E Western Blot Analysis of Phospho-RIPK1, Phospho-RIPK3, Phospho-MLKL C->E Confirm on-target activity F Apoptosis vs. Necroptosis Assay (Caspase activity, Annexin V/PI staining) E->F G Cell Viability in RIPK1/3 Knockout Cells E->G

Caption: Experimental workflow for the comparative analysis of necroptosis inhibitors.

Detailed Experimental Protocols

1. Cell-Based Necroptosis Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds in a cellular model of necroptosis.

  • Cell Line: Human colorectal adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with a serial dilution of the test compounds (CCOP, Nec-1, GSK'872, GSK'963) for 1 hour.

    • Induce necroptosis using a cocktail of TNF-α (20 ng/mL), a SMAC mimetic (e.g., 1 µM LCL161), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[3]

    • Incubate for 24 hours.

    • Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.

    • Normalize the data to untreated controls (100% viability) and necroptosis-induced controls (0% viability).

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

2. In Vitro Kinase Inhibition Assay

  • Objective: To directly measure the inhibitory activity of the compounds against their putative kinase targets.

  • Enzymes: Recombinant human RIPK1 and RIPK3.

  • Protocol:

    • Perform the assay in a low-volume 384-well plate.

    • Add the kinase, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein), and ATP to the wells.

    • Add serial dilutions of the test compounds.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a technology such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.

    • Calculate the IC50 values for each compound against each kinase.

3. Western Blot Analysis of the Necrosome

  • Objective: To confirm the on-target effect of the inhibitors by assessing the phosphorylation status of key necroptosis signaling proteins.

  • Protocol:

    • Treat cells with the test compounds and induce necroptosis as described in the cell-based assay.

    • Lyse the cells at different time points (e.g., 0, 2, 4, 6 hours) post-induction.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-RIPK1 (Ser166), phospho-RIPK3 (Ser227), and phospho-MLKL (Ser358), as well as antibodies for the total protein levels as loading controls.

    • Visualize the protein bands using a chemiluminescence detection system.

Comparative Performance Data

The following tables summarize hypothetical experimental data for CCOP in comparison to the established inhibitors.

Table 1: Potency of Necroptosis Inhibitors

CompoundTargetCellular IC50 (HT-29 cells)In Vitro Kinase IC50
CCOP RIPK1 (putative) 50 nM 15 nM (vs. RIPK1)
Necrostatin-1RIPK1500 nM180 nM (vs. RIPK1)
GSK'872RIPK3100 nM5 nM (vs. RIPK3)
GSK'963RIPK15 nM2 nM (vs. RIPK1)

Table 2: Selectivity Profile

CompoundKinase Selectivity (S-score at 1 µM)Activity against RIPK3 (IC50)
CCOP 0.01 (highly selective) > 10 µM
Necrostatin-10.1 (selective)> 10 µM
GSK'8720.05 (highly selective)5 nM
GSK'9630.005 (exceptionally selective)> 10 µM

Mechanistic Insights and Signaling Pathway

Our hypothetical data suggest that CCOP is a potent and selective inhibitor of RIPK1. The following diagram illustrates the points of intervention for CCOP and the comparator inhibitors within the necroptosis signaling pathway.

G cluster_inhibitors Inhibitors TNFR1 TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 TNF-α RIPK1 RIPK1 TRADD_TRAF2->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis pore formation CCOP CCOP CCOP->RIPK1 Nec1 Necrostatin-1 Nec1->RIPK1 GSK963 GSK'963 GSK963->RIPK1 GSK872 GSK'872 GSK872->RIPK3

Caption: The necroptosis signaling pathway and points of inhibition.

Discussion and Future Directions

Based on our hypothetical findings, this compound (CCOP) emerges as a promising novel inhibitor of necroptosis with potent and selective activity against RIPK1. Its cellular potency is significantly greater than that of Necrostatin-1 and approaches that of the highly optimized compound GSK'963. The high selectivity of CCOP, as indicated by a low S-score in kinome profiling, is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects.

Further studies are warranted to fully characterize the therapeutic potential of CCOP. These should include:

  • In vivo efficacy studies: Evaluating the performance of CCOP in animal models of inflammatory diseases, such as TNF-induced systemic inflammatory response syndrome (SIRS) or inflammatory bowel disease.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of CCOP to determine its suitability for in vivo applications.

  • Structural biology: Co-crystallization of CCOP with the RIPK1 kinase domain to elucidate its precise binding mode and guide further structure-activity relationship (SAR) studies for lead optimization.

References

  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). Journal for ImmunoTherapy of Cancer. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Classification of necroptosis inhibitors according to the mechanism... ResearchGate. [Link]

  • Necroptosis. Wikipedia. [Link]

  • Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

  • 2-(2-Chloroethyl)pyridine. PubChem. [Link]

  • Method for preparing 2-chloro-5-substituted pyridine.
  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Chemistry. [Link]

  • 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. PubChem. [Link]

  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. (2020). Cell Chemical Biology. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone.[1] This structural certainty underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is fundamental to creating safer, more effective therapeutics.[2] For the novel pyridine derivative, 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine, a molecule of interest in medicinal chemistry, confirming its precise atomic arrangement is paramount.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, establishing why single-crystal X-ray crystallography stands as the definitive "gold standard" method. We will explore the causality behind experimental choices, compare its performance with orthogonal spectroscopic methods, and provide the data-driven rationale for its central role in drug development workflows.[3]

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography is an analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.[4] By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For a molecule like this compound, where rotational freedom around several single bonds exists, spectroscopic methods alone may leave ambiguity regarding the preferred solid-state conformation. SCXRD transcends this limitation by providing a precise, atomic-resolution snapshot of the molecule as it exists in the crystalline lattice.[1] This information is crucial for understanding potential intermolecular interactions in a biological context.[5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Single Crystal Selection Data_Reduction Data Reduction Data_Collection->Data_Reduction Diffraction Pattern Structure_Solution Structure Solution Data_Reduction->Structure_Solution Reflection File Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Refined Structure

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Step 1: High-Purity Synthesis and Crystallization The prerequisite for any successful crystallography experiment is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Protocol: Slow Evaporation Crystallization

    • Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The choice of solvent is critical; it should be one in which the compound is moderately soluble.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or in a refrigerator).

    • Monitor the vial over several days to weeks for the formation of single, well-formed crystals. The goal is to obtain crystals with sharp edges and clear faces, typically 0.1-0.3 mm in size.

Causality Insight: Slow evaporation is chosen to allow the molecules to organize themselves into a highly ordered, repeating lattice structure. Rapid precipitation would trap solvent and create amorphous or poorly crystalline material.

Step 2: Data Collection and Structure Refinement Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays.

  • Protocol: Data Collection & Refinement

    • A selected crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer, often under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibration and radiation damage.

    • The diffractometer rotates the crystal while collecting thousands of diffraction images.

    • Software is used to integrate the intensities of the diffracted spots and apply corrections, generating a file of reflection data.[6]

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model.

    • The model is then refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to improve the agreement between the calculated and observed diffraction patterns.[7] Key quality indicators such as the R-factor (residual factor) are monitored; a lower R-factor signifies a better fit.

Interpreting the Data: The Definitive Answer

While a specific crystal structure for the exact title compound is not publicly available, we can use the published data for a closely related analog, 2-Chloro-5-(chloromethyl)pyridine, to illustrate the type of definitive data obtained.[7]

Parameter Value for 2-Chloro-5-(chloromethyl)pyridine[6][7] Significance
Chemical Formula C₆H₅Cl₂NConfirms the elemental composition of the unit cell.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 4.0770 Å, b = 10.322 Å, c = 16.891 Å, β = 95.95°Precise measurements of the repeating lattice dimensions.
R-factor (R₁) 0.037A low value indicating excellent agreement between the experimental data and the final structural model.
wR₂ (all data) 0.129A weighted R-factor that provides a comprehensive measure of the refinement quality.

This table showcases the unambiguous and quantitative nature of crystallographic data. It provides not just connectivity, but the precise spatial coordinates of each atom, defining bond lengths, bond angles, and torsional angles that dictate the molecule's conformation.

A Comparative Analysis with Orthogonal Techniques

While SCXRD is the gold standard for solid-state structure, a comprehensive analysis relies on integrating data from multiple spectroscopic methods. Each technique provides a different piece of the structural puzzle.

Techniques_Comparison center Structural Elucidation NMR NMR (Connectivity) center->NMR H-H, C-H Correlations MS Mass Spec (Molecular Formula) center->MS Mass-to-Charge Ratio IR IR Spec (Functional Groups) center->IR Bond Vibrations SCXRD SCXRD (3D Structure) center->SCXRD Absolute Conformation

Caption: Relationship of analytical techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[4] It provides detailed information about the chemical environment and connectivity of atoms.

  • Strengths:

    • Excellent for determining the atom-to-atom connectivity (constitution) of a molecule.

    • Provides information about the solution-state dynamics and conformation.[8]

    • Essential for confirming the successful synthesis of the target compound.

  • Limitations for this Topic:

    • Provides an average structure for molecules in solution, which may not represent the solid-state conformation relevant for binding to a biological target.

    • Cannot, by itself, definitively determine absolute stereochemistry or distinguish between certain complex isomers without extensive and sometimes inconclusive experiments (e.g., NOE studies).

    • Less precise in determining bond lengths and angles compared to SCXRD.[9]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound with very high accuracy.

  • Strengths:

    • Provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula (e.g., via High-Resolution Mass Spectrometry, HRMS).

    • Fragmentation patterns can offer clues about the structural components of the molecule.

  • Limitations for this Topic:

    • Provides no information about the 3D arrangement of atoms.

    • Generally cannot distinguish between isomers (molecules with the same formula but different structures).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10]

  • Strengths:

    • Quickly confirms the presence of key functional groups, such as the carbonyl (C=O) ketone and the nitrile (C≡N) group in our target molecule.

  • Limitations for this Topic:

    • Provides very limited information about the overall molecular skeleton or 3D structure.

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous, high-resolution, definitive for solid-stateRequires a single, high-quality crystal; provides a static picture
NMR Spectroscopy Atomic connectivity, solution conformationProvides data on the molecule in solution, shows dynamicsStructure is an average; less precise than SCXRD; ambiguity in conformation
Mass Spectrometry Molecular formula, fragmentationExtremely sensitive, accurate mass determinationNo direct 3D structural information; cannot distinguish isomers
IR Spectroscopy Presence of functional groupsFast, simple, good for functional group identificationProvides minimal information on the overall molecular structure

Conclusion: An Integrated and Authoritative Approach

The structural elucidation of a drug candidate like this compound is a process of evidence accumulation.[11] While NMR, MS, and IR spectroscopy are indispensable for confirming the successful synthesis and establishing the molecular formula and connectivity, they leave critical questions about the precise three-dimensional architecture unanswered.

Single-crystal X-ray crystallography provides the final, authoritative piece of evidence. It delivers an unambiguous, high-resolution model of the molecule's solid-state conformation, which is invaluable for structure-based drug design, computational modeling, and understanding potential interactions with a biological target.[12][13] By integrating the definitive 3D data from SCXRD with the complementary information from spectroscopic methods, researchers can proceed with the highest degree of confidence in their molecular structure, a foundational requirement for successful drug development.

References

  • Difference Between NMR and X-Ray Crystallography. (2020, July 22). Pediaa.com. [Link]

  • Structure Elucidation. Online Organic Chemistry Tutor. [Link]

  • Read, J. A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Structure Elucidation by Integrated Spectroscopic Methods. eGyanKosh. [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. Acta Pharmaceutica Sinica B. [Link]

  • Structural Elucidation of Organic Systems by Spectroscopic Methods. NPTEL. [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • Wüthrich, K. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences. [Link]

  • Blundell, T. L., & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current Opinion in Pharmacology. [Link]

  • Spronk, C. A., et al. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural & Molecular Biology. [Link]

  • Remodelling structure-based drug design using machine learning. Biochemical Society Transactions. [Link]

  • How are chemical structures analyzed in drug discovery? Patsnap Synapse. [Link]

  • The power of structure-based drug design. Drug Discovery News. [Link]

  • El-Kafrawy, P., et al. (2014). Molecular drug targets and structure based drug design: A holistic approach. Journal of Applied Pharmaceutical Science. [Link]

  • A Short Review Docking: Structure Based Drug Design. ResearchGate. [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Feng, Z. Q., et al. (2011). (PDF) 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]

Sources

Cross-Validation of Bioassay Results for a Novel KCNQ2/3 Channel Activator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of bioassay results for novel potassium channel modulators, using the putative KCNQ2/3 activator, 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine, as a representative investigational compound. We will delve into the critical experimental methodologies required to characterize its activity and benchmark its performance against established compounds in the field.

Introduction: The Therapeutic Promise and Perils of KCNQ Channel Activation

Voltage-gated potassium channels of the KCNQ family, particularly heteromers of KCNQ2 and KCNQ3 subunits, are the primary molecular correlates of the neuronal M-current.[1][2][3][4][5] This current plays a crucial role in stabilizing the neuronal membrane potential and controlling excitability.[1][6] Its activation acts as a brake on repetitive firing, making KCNQ2/3 channels a key target for therapeutic intervention in hyperexcitability disorders such as epilepsy.[1][2][4]

The first-in-class KCNQ channel opener, Retigabine (ezogabine), demonstrated clinical efficacy in treating partial-onset seizures.[7] However, its use was hampered by significant side effects, including cognitive issues, urinary retention, and, most notably, pigment changes in the eyes and skin, which ultimately led to its market withdrawal.[8][9][10][11] This has spurred the development of novel KCNQ2/3 activators with improved potency and selectivity, aiming to maximize therapeutic benefit while minimizing adverse effects.

This guide outlines a robust, multi-tiered approach to characterize a novel compound, such as this compound, ensuring the scientific integrity and reproducibility of its bioassay results through rigorous cross-validation.

Primary Characterization: The Gold Standard of Electrophysiology

The definitive method for assessing the activity of a compound on ion channels is whole-cell patch-clamp electrophysiology. This technique provides direct, real-time measurement of ion flow across the cell membrane, offering detailed insights into the compound's mechanism of action.

Experimental Protocol: Whole-Cell Patch-Clamp Analysis of KCNQ2/3 Channels

This protocol is designed for mammalian cell lines (e.g., CHO or HEK293) stably expressing human KCNQ2 and KCNQ3 subunits.[12][13]

I. Cell Preparation:

  • Plate cells expressing KCNQ2/3 channels onto glass coverslips a few days prior to recording.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).[14][15]

II. Pipette Preparation and Seal Formation:

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.[14]

  • Fill the pipette with an intracellular solution containing K-gluconate.[14]

  • Approach a target cell with the pipette and apply gentle positive pressure.

  • Upon contacting the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

III. Whole-Cell Configuration and Data Acquisition:

  • Rupture the cell membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[16]

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ2/3 currents.

  • Record the resulting potassium currents in the absence (baseline) and presence of varying concentrations of the test compound.

IV. Data Analysis:

  • Measure the peak current amplitude at each voltage step.

  • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships. The G-V curve is typically fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

  • Quantify the compound's effect by the leftward shift in the V1/2 of activation (ΔV1/2) and the increase in maximal current.

  • Determine the EC50 (half-maximal effective concentration) for the shift in V1/2.

High-Throughput Screening and Cross-Validation: Fluorescence-Based Assays

While electrophysiology provides rich detail, it is low-throughput. For screening larger compound libraries and for initial potency determination, fluorescence-based assays are invaluable. The most common method for potassium channels is the thallium flux assay.[17][18][19][20][21][22]

Experimental Protocol: Thallium Flux Assay for KCNQ2/3 Activity

This assay utilizes a thallium-sensitive fluorescent dye. Potassium channels are permeable to thallium ions (Tl+), and the influx of Tl+ into the cell leads to an increase in fluorescence, which is proportional to channel activity.[18][20][23]

I. Cell Preparation and Dye Loading:

  • Plate KCNQ2/3-expressing cells in a 96- or 384-well microplate.

  • Load the cells with a thallium-sensitive dye (e.g., FluxOR™) according to the manufacturer's instructions.[18][19]

II. Compound Incubation and Signal Detection:

  • Pre-incubate the cells with the test compound at various concentrations.

  • Place the microplate into a fluorescence plate reader.

  • Inject a stimulus buffer containing thallium ions.

  • Measure the increase in fluorescence over time.

III. Data Analysis:

  • Calculate the rate of fluorescence increase for each well.

  • Plot the rate of thallium flux against the compound concentration to generate a dose-response curve.

  • Determine the EC50 of the compound for KCNQ2/3 channel activation.

Comparative Analysis and Data Interpretation

The bioactivity of this compound should be benchmarked against a well-characterized KCNQ2/3 activator. Retigabine serves as a historical reference, while more potent and selective analogs like SF0034 provide a more contemporary comparison.[24][25][26][27]

ParameterRetigabineSF0034This compound
Target(s) KCNQ2-5KCNQ2/3To be determined
EC50 (V1/2 shift on KCNQ2/3) ~1.9 µM[28], 6.5 µM[24]~1.3 µM[24]To be determined
Maximal ΔV1/2 on KCNQ2/3 ~ -30 mV[28]> -30 mVTo be determined
Selectivity PoorHigh for KCNQ2/3 over KCNQ4/5[24][25]To be determined

Causality Behind Experimental Choices:

  • Why two different assays? Electrophysiology provides mechanistic detail (e.g., voltage shift, kinetics) that fluorescence assays cannot, making it the gold standard for validation.[22] However, the thallium flux assay is more scalable, making it suitable for initial screening and potency determination.[19][20][29] A compound that is potent in the thallium flux assay should be confirmed and further characterized by patch-clamp.

  • Why measure the V1/2 shift? A leftward shift in the voltage-dependence of activation is a hallmark of many KCNQ channel openers, including Retigabine.[28][30] This indicates that the compound allows the channel to open at more hyperpolarized (negative) membrane potentials, thereby increasing its activity near the resting potential of the neuron and dampening excitability.[6]

  • The Importance of Selectivity Profiling: Retigabine's activity on multiple KCNQ subtypes (KCNQ2-5) likely contributed to some of its side effects.[24] Profiling a new compound against other KCNQ subtypes (e.g., KCNQ1, KCNQ4, KCNQ5) and other unrelated ion channels (e.g., hERG) is crucial for predicting its potential for off-target effects.[29][31] This is typically done using similar electrophysiology or thallium flux assays on cells expressing those specific channels.

Visualizing the Workflow and Mechanism

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Gold Standard Validation cluster_selectivity Safety & Selectivity Profiling hts Thallium Flux Assay (e.g., FluxOR™) potency Determine Potency (EC50) hts->potency ep Whole-Cell Patch-Clamp Electrophysiology potency->ep Confirm Hits mechanism Characterize Mechanism (ΔV1/2, Current Augmentation) ep->mechanism selectivity Assay against other KCNQ subtypes & hERG mechanism->selectivity Profile Lead Candidates profile Determine Selectivity Profile selectivity->profile end end profile->end Advance for further preclinical studies start Novel Compound (this compound) start->hts Primary Screen

Caption: Experimental workflow for the cross-validation of a novel KCNQ channel activator.

mechanism_of_action cluster_neuron Neuron compound KCNQ2/3 Activator kcnq KCNQ2/3 Channel compound->kcnq Binds to and opens channel k_efflux ↑ K+ Efflux (M-current) kcnq->k_efflux hyperpolarization Membrane Hyperpolarization (stabilization) k_efflux->hyperpolarization excitability ↓ Neuronal Excitability hyperpolarization->excitability seizure ↓ Seizure Susceptibility excitability->seizure

Sources

Comparing the efficacy of different synthetic routes to 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The compound 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine is a key intermediate in the synthesis of various pharmacologically active molecules. The efficiency of its synthesis directly impacts the overall cost and feasibility of drug development pipelines. This guide provides a comparative analysis of several plausible synthetic routes to this target molecule, offering insights into the strategic considerations behind each pathway. Experimental data, where available through analogous transformations, is presented to support the evaluation of each route's efficacy.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnections and corresponding synthetic strategies. The core challenge lies in the formation of the C-C bond between the pyridine and the cyanophenylacetyl moieties. The principal retrosynthetic disconnections are illustrated below:

Retrosynthesis cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Organometallic Approach cluster_C Route C: Condensation & Oxidation cluster_D Route D: Cross-Coupling Strategy Target This compound SM_A1 2-Chloropyridine Target->SM_A1 C-C bond formation (Friedel-Crafts) SM_A2 2-Cyanophenylacetyl chloride Target->SM_A2 SM_B1 2-Chloro-5-lithiopyridine Target->SM_B1 C-C bond formation (Nucleophilic Acyl Substitution) SM_B2 2-Cyanophenylacetic acid derivative Target->SM_B2 Intermediate_C Chalcone Intermediate Target->Intermediate_C Oxidation SM_D1 2-Chloro-5-halopyridine Target->SM_D1 Acylation & Cross-Coupling SM_D2 2-Cyanophenylboronic acid derivative Target->SM_D2 SM_C1 2-Chloro-5-acetylpyridine Intermediate_C->SM_C1 Claisen-Schmidt Condensation SM_C2 2-Cyanobenzaldehyde Intermediate_C->SM_C2

Caption: Retrosynthetic analysis of the target molecule, outlining four potential synthetic strategies.

Route A: Friedel-Crafts Acylation

This approach involves the direct acylation of 2-chloropyridine with a suitable 2-cyanophenylacetyl derivative, such as the corresponding acyl chloride, in the presence of a Lewis acid catalyst.

Mechanism: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1][2] The Lewis acid, typically AlCl₃, activates the acyl chloride to form a highly electrophilic acylium ion. This then attacks the electron-rich pyridine ring.

Advantages:

  • Atom Economy: This is a very direct route with high atom economy if successful.

  • Convergent Synthesis: It brings together two key fragments in a single step.

Challenges & Considerations:

  • Pyridine Ring Deactivation: The pyridine ring is inherently electron-deficient and is further deactivated by the electron-withdrawing chloro substituent, making it a poor nucleophile for Friedel-Crafts reactions.[3]

  • Regioselectivity: Acylation could potentially occur at other positions on the pyridine ring, leading to a mixture of isomers.

  • Catalyst Complexation: The nitrogen atom of the pyridine ring can coordinate with the Lewis acid catalyst, deactivating both the catalyst and the substrate. Using a stoichiometric amount of the Lewis acid is often necessary.[1]

  • Harsh Conditions: Friedel-Crafts acylations often require harsh conditions, which might not be compatible with the cyano group.

Experimental Protocol (Hypothetical):

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloroethane, add 2-cyanophenylacetyl chloride (1.0 eq.) dropwise under an inert atmosphere.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

  • Add 2-chloropyridine (1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC or GC-MS.

  • After completion, pour the reaction mixture carefully onto crushed ice and extract with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary (Analogous Reactions):

ReactionSubstrateAcylating AgentCatalystYieldReference
Friedel-Crafts AcylationImidazo[1,2-a]pyridineAcetic anhydrideAlCl₃ (catalytic)99%[3]
Friedel-Crafts AcylationBenzene4-Chlorobenzoyl chlorideSulfated zirconiaHigh[4]

Note: Data on the direct Friedel-Crafts acylation of 2-chloropyridine at the 5-position is scarce, highlighting the challenges of this approach.

Route B: Organometallic Approach

This route utilizes a pre-formed organometallic derivative of 2-chloropyridine, such as 2-chloro-5-lithiopyridine, which then reacts with a 2-cyanophenylacetic acid derivative.

Mechanism: The strategy involves the generation of a potent nucleophile at the 5-position of the pyridine ring. This can be achieved through lithium-halogen exchange or deprotonation. The resulting organolithium species then undergoes nucleophilic acyl substitution with an appropriate electrophile like an ester or acyl chloride of 2-cyanophenylacetic acid.

Advantages:

  • High Regioselectivity: The position of the functionalization is precisely controlled by the initial lithiation step.

  • High Reactivity: Organolithium reagents are highly reactive nucleophiles, potentially leading to high yields.

Challenges & Considerations:

  • Generation of the Organometallic Reagent: The generation of 2-chloro-5-lithiopyridine can be challenging. The presence of the chloro group can lead to side reactions.

  • Anhydrous and Low-Temperature Conditions: Organolithium reactions require strictly anhydrous conditions and are typically performed at very low temperatures (-78 °C), which can be challenging to scale up.

  • Substrate Compatibility: The cyano group in the electrophile must be stable to the highly basic organolithium reagent.

Experimental Protocol (Hypothetical):

  • To a solution of 2,5-dichloropyridine (1.0 eq.) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq.) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure the formation of 2-chloro-5-lithiopyridine.

  • In a separate flask, prepare a solution of the 2-cyanophenylacetyl chloride (1.2 eq.) in dry THF.

  • Add the solution of the acyl chloride to the organolithium reagent at -78 °C.

  • Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

RouteB 2,5-Dichloropyridine 2,5-Dichloropyridine 2-Chloro-5-lithiopyridine 2-Chloro-5-lithiopyridine 2,5-Dichloropyridine->2-Chloro-5-lithiopyridine n-BuLi, THF, -78°C Target Molecule Target Molecule 2-Chloro-5-lithiopyridine->Target Molecule + 2-Cyanophenylacetyl chloride

Caption: Proposed workflow for the organometallic approach (Route B).

Route C: Condensation and Oxidation

This two-step route begins with a Claisen-Schmidt condensation between 2-chloro-5-acetylpyridine and 2-cyanobenzaldehyde to form a chalcone intermediate. This intermediate is then oxidized to the desired 1,2-diketone.

Mechanism:

  • Claisen-Schmidt Condensation: This is a base-catalyzed aldol condensation between an enolizable ketone (2-chloro-5-acetylpyridine) and a non-enolizable aldehyde (2-cyanobenzaldehyde).[5][6] The reaction typically proceeds via an enolate intermediate and subsequent dehydration to form the α,β-unsaturated ketone (chalcone).

  • Oxidation: The double bond of the chalcone can be oxidized to form the diketone. Various oxidizing agents can be employed for this transformation, such as potassium permanganate, ozone, or transition metal catalysts with an oxidant.[7][8]

Advantages:

  • Milder Conditions: The initial condensation can often be carried out under relatively mild basic or acidic conditions.

  • Readily Available Starting Materials: 2-Chloro-5-acetylpyridine and 2-cyanobenzaldehyde are commercially available or can be synthesized via established methods.

Challenges & Considerations:

  • Control of Condensation: Self-condensation of the ketone can be a side reaction.

  • Oxidation Step: The oxidation of the chalcone needs to be selective to avoid over-oxidation or cleavage of other functional groups. The choice of oxidant is critical.

  • Two-Step Process: This route is less convergent than the direct coupling methods.

Experimental Protocol (Hypothetical):

Step 1: Claisen-Schmidt Condensation

  • To a solution of 2-chloro-5-acetylpyridine (1.0 eq.) and 2-cyanobenzaldehyde (1.1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash with water, and dry. Recrystallize if necessary.

Step 2: Oxidation

  • Dissolve the chalcone intermediate (1.0 eq.) in a suitable solvent mixture (e.g., t-butanol/water).

  • Add an oxidizing agent such as potassium permanganate (2.0 eq.) portion-wise while maintaining the temperature.

  • Stir the reaction until the starting material is consumed.

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Data Summary (Analogous Reactions):

ReactionSubstratesConditionsYieldReference
Claisen-SchmidtCycloalkanones, BenzaldehydesNaOH (solid), grinding96-98%[6]
Chalcone OxidationVarious ChalconesI₂/DMSOGood[7]
Chalcone OxidationVarious ChalconesSelectfluorGood[7]

Route D: Cross-Coupling Strategy

This approach involves a palladium-catalyzed cross-coupling reaction to form the key C-C bond. A plausible strategy is a Suzuki-Miyaura coupling of a 2-chloro-5-halopyridine with a 2-cyanophenylboronic acid derivative, followed by the introduction of the acetyl group, or a direct acylative cross-coupling.

Mechanism: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[9][10]

Advantages:

  • High Functional Group Tolerance: Suzuki couplings are known for their excellent tolerance of various functional groups.

  • Mild Reaction Conditions: The reactions are typically carried out under mild conditions.

  • High Yields and Selectivity: Well-established catalytic systems often provide high yields and excellent regioselectivity.

Challenges & Considerations:

  • Multi-step Synthesis: A sequential approach (cross-coupling then acylation) adds to the number of synthetic steps.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with a deactivated substrate like 2-chloropyridine.

  • Availability of Boronic Acid: The 2-cyanophenylboronic acid or its esters need to be commercially available or synthesized.

Experimental Protocol (Hypothetical - Acylative Suzuki Coupling):

  • To a reaction vessel, add 2-chloro-5-iodopyridine (1.0 eq.), 2-cyanophenylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (3.0 eq.).

  • Add a suitable solvent (e.g., toluene or dioxane) and a source for the acetyl group, such as N,N-dimethylacetamide, which can act as both solvent and acyl source under specific conditions.

  • Degas the mixture and heat under an inert atmosphere, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

RouteD 2-Chloro-5-iodopyridine 2-Chloro-5-iodopyridine Target Molecule Target Molecule 2-Chloro-5-iodopyridine->Target Molecule Suzuki Coupling + 2-Cyanophenylboronic acid + Acyl source

Caption: Proposed workflow for the cross-coupling approach (Route D).

Comparison of Synthetic Routes

FeatureRoute A: Friedel-CraftsRoute B: OrganometallicRoute C: Condensation/OxidationRoute D: Cross-Coupling
Plausibility Low to ModerateModerateHighHigh
Number of Steps 11 (from pre-formed organometallic)21-2
Reaction Conditions HarshCryogenic, AnhydrousMild to ModerateMild
Regioselectivity Potentially PoorExcellentExcellentExcellent
Scalability DifficultChallengingGoodGood
Key Challenges Ring deactivation, Catalyst poisoningGeneration and stability of organometallicSelectivity of oxidation stepCatalyst/ligand optimization

Conclusion and Recommendation

Based on the analysis of the proposed synthetic pathways, Route C (Condensation and Oxidation) and Route D (Cross-Coupling Strategy) emerge as the most promising and practical approaches for the synthesis of this compound.

  • Route C offers the advantage of utilizing readily available starting materials and relatively straightforward reaction conditions. The Claisen-Schmidt condensation is a robust and well-understood reaction. While the subsequent oxidation step requires careful optimization to ensure selectivity, numerous methods exist for this transformation. This route is likely to be cost-effective and scalable.

  • Route D leverages the power and reliability of modern cross-coupling chemistry. The Suzuki-Miyaura reaction, in particular, is highly versatile and tolerant of a wide range of functional groups, making it a dependable choice for constructing the core biaryl linkage. While it may involve a multi-step sequence if a direct acylative coupling is not efficient, the individual steps are generally high-yielding and well-precedented.

In contrast, Route A (Friedel-Crafts Acylation) is likely to be inefficient due to the electronic properties of the 2-chloropyridine ring. Route B (Organometallic Approach) , while theoretically direct and regioselective, presents significant practical challenges related to the generation and handling of the organolithium intermediate, particularly on a larger scale.

For initial laboratory-scale synthesis and exploration, both Route C and Route D are highly recommended. The final choice may depend on the availability and cost of specific starting materials and reagents, as well as the specific expertise and equipment available to the research team. For large-scale production, Route C might offer a more economical advantage if the oxidation step can be optimized for high yield and selectivity.

References

  • Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Link]

  • Organic Chemistry Portal. β-Diketone synthesis by oxidation. [Link]

  • Request PDF. Kinetics and Mechanism of Oxidation of Chalcones by 1,3-Dichloro-5,5-dimethyl Hydantoin. [Link]

  • MDPI. Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PubMed Central. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. [Link]

  • Royal Society of Chemistry. Friedel–Crafts acylation using sulfated zirconia catalyst. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • Google Patents. Process for preparing 2-chloro-5-chloromethylpyridine.
  • ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. [Link]

  • Royal Society of Chemistry. The asymmetric Heck and related reactions. [Link]

  • Beilstein Archives. NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. [Link]

  • Malaysian Journal of Analytical Sciences. CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. [Link]

  • National Institutes of Health. Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles. [Link]

  • Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • PubMed Central. Friedel-Crafts Acylation with Amides. [Link]

  • ResearchGate. Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. [Link]

  • ResearchGate. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

  • PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]

  • Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-nitropyridine. [Link]

  • Google Patents.
  • Google Patents. Method for preparing 2-chloro-5-nitropyridine.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine Analogs as Potential Cathepsin K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationship (SAR) of a novel class of compounds, 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine analogs. While direct experimental data for this specific scaffold is not yet publicly available, by drawing comparisons with structurally related molecules and known enzyme inhibitors, we can infer a likely biological target and construct a predictive SAR framework. This document is intended to serve as a foundational resource for researchers interested in the design, synthesis, and evaluation of these promising compounds.

Introduction: Targeting Cathepsin K with a Novel Scaffold

The this compound scaffold integrates several key pharmacophoric features that suggest a potential inhibitory activity against cysteine proteases, with a particularly strong rationale for targeting Cathepsin K . Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts and is a critical enzyme in bone resorption.[1][2][3] Its inhibition is a validated therapeutic strategy for osteoporosis and other bone-related disorders.[1][2][3]

The rationale for targeting Cathepsin K with this scaffold is based on two key structural motifs:

  • The Cyanophenyl Ketone Moiety: The electrophilic nitrile group, particularly when positioned ortho to a ketone, can act as a "warhead" for covalent, reversible inhibition of the active site cysteine (Cys25) in Cathepsin K.[2][4] This interaction forms a stable thioimidate adduct, which is a hallmark of many potent Cathepsin K inhibitors.[2]

  • The 2-Acylpyridine Core: The pyridine ring is a common heterocycle in medicinal chemistry, known for its ability to engage in various non-covalent interactions within enzyme active sites. The 2-chloro substituent can serve as a handle for further chemical modification and can influence the electronic properties of the pyridine ring.[5][6][7]

This guide will, therefore, proceed under the hypothesis that this compound analogs are inhibitors of Cathepsin K. We will explore the putative SAR, compare them to existing classes of Cathepsin K inhibitors, and provide detailed experimental protocols for their synthesis and evaluation.

Comparative Analysis of Inhibitor Scaffolds

To understand the potential of the this compound scaffold, it is instructive to compare it with established classes of Cathepsin K inhibitors.

Inhibitor Class Key Structural Features Mechanism of Action Reported Potency (IC50) Reference
Dipeptide Nitriles (e.g., Odanacatib, Balicatib) - Peptidomimetic backbone- Leucine-like sidechains- Nitrile warheadCovalent, reversible inhibition of Cys25Low nM range[1][2]
Cyanohydrazides - Non-peptidic scaffold- Cyanohydrazide warheadCovalent, reversible inhibition of Cys25Picomolar to low nM range[4]
Cyclic Ketones - Tetrahydrofuran or pyrrolidinone core- Ketone electrophileForms a hemithioketal with Cys25nM to µM range[8]
2-Cyano-pyrimidines - Heterocyclic core- Nitrile groupInteraction with active site residuesLow nM to µM range[3]
Hypothetical 2-Chloro-5-acylpyridine Analogs - 2-Chloropyridine core- Cyanophenyl ketone warheadPutative covalent, reversible inhibition of Cys25To be determinedN/A

The this compound scaffold represents a novel, non-peptidic chemotype that combines the validated cyanophenyl ketone warhead with a heterocyclic core. This combination offers the potential for high potency and selectivity, while the non-peptidic nature may lead to improved pharmacokinetic properties compared to early-generation peptidomimetic inhibitors.

Inferred Structure-Activity Relationship (SAR)

Based on the established SAR of other Cathepsin K inhibitors, we can propose a set of hypotheses for the SAR of the this compound scaffold. These hypotheses can guide the initial design and synthesis of an analog library.

Modifications of the Pyridine Ring

The 2-chloropyridine moiety offers several avenues for modification to probe its interaction with the S2 and S3 pockets of the Cathepsin K active site.

  • Position 2 (Chloro Group): The chloro group can be replaced with other halogens (F, Br, I) to modulate electronic and steric properties. Small alkyl or alkoxy groups could also be explored. It is anticipated that electron-withdrawing groups may enhance the electrophilicity of the ketone, potentially increasing potency.[9]

  • Positions 3, 4, and 6: Introduction of small substituents on these positions could be used to fine-tune solubility and explore additional interactions with the enzyme.

Modifications of the Ethyl Linker

The ethyl linker connecting the pyridine and the cyanophenyl ketone can be modified to alter the conformational flexibility and the distance between the two key moieties.

  • Chain Length: Shortening or lengthening the linker by one methylene unit could impact the optimal positioning of the cyanophenyl ketone in the active site.

  • Substitution: Introduction of small alkyl groups on the linker could introduce chirality and provide opportunities for stereospecific interactions.

Modifications of the Cyanophenyl Ring

The 2-cyanophenyl ring is crucial for the proposed mechanism of action.

  • Position of the Cyano Group: Moving the cyano group to the meta or para position is expected to significantly reduce or abolish activity, as the ortho positioning is critical for the covalent interaction with Cys25.

  • Substituents on the Phenyl Ring: Introduction of small, electron-withdrawing or electron-donating groups on the phenyl ring could modulate the reactivity of the nitrile and introduce additional interactions with the S1' and S2' pockets of the enzyme.

The following diagram illustrates the proposed key interactions and areas for SAR exploration.

SAR_Hypothesis cluster_inhibitor This compound Analog cluster_enzyme Cathepsin K Active Site inhibitor Inhibitor Scaffold S1_prime S1' Pocket inhibitor->S1_prime Hydrophobic Interactions (Cyanophenyl Ring) S2 S2 Pocket inhibitor->S2 Interactions with Pyridine Substituents S3 S3 Pocket inhibitor->S3 Potential for Extended Interactions Cys25 Cys25 inhibitor->Cys25 Covalent Bond (Thioimidate Adduct) SAR_Pyridine SAR Point: - Substituents on Pyridine Ring inhibitor->SAR_Pyridine SAR_Linker SAR Point: - Ethyl Linker Modification inhibitor->SAR_Linker SAR_Cyanophenyl SAR Point: - Cyanophenyl Ring Substitution inhibitor->SAR_Cyanophenyl Synthesis_Workflow start Starting Materials: 2-Chloro-5-methylpyridine 2-Cyanobenzaldehyde step1 Step 1: Halogenation of 2-Chloro-5-methylpyridine start->step1 step2 Step 2: Grignard Formation or Cyanide Addition start->step2 intermediate1 2-Chloro-5-(chloromethyl)pyridine step1->intermediate1 step3 Step 3: Acylation intermediate1->step3 intermediate2 2-Cyanophenylacetonitrile step2->intermediate2 intermediate2->step3 product This compound Analogs step3->product

Caption: General synthetic workflow for the preparation of the target analogs.

Step-by-step methodology for a key transformation (Acylation):

  • Preparation of the Pyridine Fragment: 2-Chloro-5-methylpyridine can be halogenated at the methyl position using N-chlorosuccinimide (NCS) or other suitable reagents to yield 2-chloro-5-(chloromethyl)pyridine. [10]2. Preparation of the Cyanophenyl Fragment: 2-Cyanobenzaldehyde can be converted to 2-cyanophenylacetonitrile via various standard methods, such as the Strecker synthesis or reaction with tosylmethyl isocyanide.

  • Coupling Reaction: The 2-chloro-5-(chloromethyl)pyridine can be converted to its corresponding Grignard reagent or organolithium species, followed by reaction with 2-cyanophenylacetonitrile to yield an intermediate that can be oxidized to the final ketone product. Alternatively, a Friedel-Crafts acylation of a suitable aromatic precursor with a derivative of 2-chloro-5-pyridineacetic acid could be employed.

Cathepsin K Inhibition Assay

A standardized in vitro assay is crucial for determining the inhibitory potency (IC50) of the synthesized analogs and for comparing their activity. [11] Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 50 µL of the diluted compounds to the wells of the 96-well plate.

  • Add 25 µL of the Cathepsin K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Monitor the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time using a plate reader.

  • Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, non-peptidic inhibitors of Cathepsin K. The inferred SAR, based on established knowledge of Cathepsin K inhibitors, provides a clear roadmap for the initial optimization of this chemical series. The proposed synthetic route is feasible, and the standardized in vitro assay will enable the rapid evaluation of newly synthesized analogs.

Future work should focus on:

  • Synthesis and in vitro testing of a focused library of analogs to validate the proposed SAR.

  • Determination of the mechanism of inhibition to confirm the covalent interaction with the active site cysteine.

  • Selectivity profiling against other cathepsins (e.g., B, L, S) to assess the potential for off-target effects.

  • In vitro ADME-Tox studies to evaluate the drug-like properties of the most potent compounds.

By systematically applying the principles of medicinal chemistry and leveraging the knowledge base of cysteine protease inhibition, the this compound scaffold holds the potential to yield novel therapeutic candidates for the treatment of osteoporosis and other diseases characterized by excessive bone resorption.

References

  • Facile Synthesis of 2-Acetyl Pyridine. (n.d.). Scribd. Retrieved from [Link]

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2014). SciELO. Retrieved from [Link]

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (2014). SciELO. Retrieved from [Link]

  • 2-Acetylpyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. (2011). PMC. Retrieved from [Link]

  • Liu, X. H., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167.
  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. (2022). PubMed. Retrieved from [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2018). ACS Publications. Retrieved from [Link]

  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. (2022). PMC. Retrieved from [Link]

  • Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. (2020). RSC Publishing. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Novel scaffold for cathepsin K inhibitors. (2007). PubMed. Retrieved from [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2016). ResearchGate. Retrieved from [Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. (2016). PubMed Central. Retrieved from [Link]

  • Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent. (2005). PubMed. Retrieved from [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2023). ACS Publications. Retrieved from [Link]

  • Cyclic ketone inhibitors of the cysteine protease cathepsin K. (2000). PubMed. Retrieved from [Link]

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). PubMed. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. Retrieved from [Link]

  • Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations. (2022). NIH. Retrieved from [Link]

  • Design of potent and selective human cathepsin K inhibitors that span the active site. (1999). PMC. Retrieved from [Link]

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (2024). MDPI. Retrieved from [Link]

  • Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. (2006). PubMed. Retrieved from [Link]

  • SAR Studies of 2-o-substituted-benzoyl- And 2-alkanoyl-cyclohexane-1,3-diones as Inhibitors of 4-hydroxyphenylpyruvate Dioxygenase. (2000). PubMed. Retrieved from [Link]

  • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024). MDPI. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). PMC. Retrieved from [Link]

  • Inhibition of aldo-keto reductases by phenobarbital alters metabolism, pharmacokinetics and toxicity of doxorubicin in rats. (2005). PubMed. Retrieved from [Link]

  • Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases. (2023). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Verification: Benchmarking 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine, a promising heterocyclic building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking the purity of a test sample of this compound against a certified reference standard.

The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive experience in analytical chemistry to explain the rationale behind experimental choices. Every protocol is designed as a self-validating system, ensuring the trustworthiness of the generated data.

The Critical Role of Purity in Drug Development

Impurities in a drug substance can originate from various stages, including synthesis, degradation, or storage.[3][4] Even at trace levels, these extraneous components can significantly impact the therapeutic outcome, potentially leading to adverse effects or reduced potency.[5] Therefore, regulatory bodies like the FDA and EMA mandate stringent impurity profiling.[6] The International Council for Harmonisation (ICH) provides guidelines, such as Q2(R1), for the validation of analytical procedures used for this purpose.[7][8][9][10]

This guide will focus on a multi-pronged analytical approach to provide a comprehensive purity profile of this compound. We will explore the utility of High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method for absolute purity determination.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of the analyte and potential impurities.[11][12]

Parameter High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a stationary and mobile phase.[13][14]Measurement of mass-to-charge ratio of ionized molecules.[6]Proportionality between NMR signal integral and the number of nuclei.[15][16]
Primary Use Separation and quantification of known and unknown impurities.[5][11]Identification and structural elucidation of impurities.[3][17]Absolute quantification of the main component and impurities without a specific reference standard for each impurity.[16][18]
Strengths High resolution, sensitivity, and versatility for a wide range of compounds.[12][13]High sensitivity and specificity, providing molecular weight and structural information.[6][19]Inherently quantitative, non-destructive, and provides structural information.[15][20]
Limitations Requires reference standards for accurate quantification of impurities.[11]Quantification can be complex; often coupled with a separation technique like LC or GC.[3]Lower sensitivity compared to chromatographic methods for trace impurities; potential for signal overlap in complex mixtures.[15]

Experimental Protocols for Purity Determination

The following sections detail the step-by-step methodologies for the key experiments. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis for its ability to separate complex mixtures with high resolution.[5][11][13] A well-developed HPLC method can effectively separate the main component from its process-related impurities and degradation products.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Reference Standard Solution: Accurately weigh approximately 10 mg of the this compound certified reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v). This solution provides the benchmark for retention time and response factor.

    • Test Sample Solution: Prepare the test sample in the same manner as the reference standard solution. Consistency in preparation is crucial for accurate comparison.

    • Diluent: The choice of diluent is critical to ensure complete dissolution of the analyte and compatibility with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a common starting point for non-polar to moderately polar compounds. The C18 stationary phase provides good retention and separation for a wide range of organic molecules.[14]

    • Mobile Phase: A gradient elution is often employed to effectively separate impurities with a wide range of polarities.[21] A typical gradient might start with a higher proportion of a weaker solvent (e.g., water with 0.1% formic acid) and gradually increase the proportion of a stronger organic solvent (e.g., acetonitrile with 0.1% formic acid). The acid modifier helps to improve peak shape and ionization in subsequent MS analysis.

    • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is essential for reproducible retention times.

    • Detection: UV detection at a wavelength where the main component and expected impurities have significant absorbance (e.g., 254 nm) is a common choice. A photodiode array (PDA) detector can provide spectral information to assess peak purity.

  • Data Analysis:

    • The purity of the test sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Any peak in the test sample chromatogram that is not present in the diluent blank is considered an impurity. The retention times of impurities in the test sample are compared to those of any known impurities.

Mass Spectrometry (MS) for Impurity Identification

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for the identification and structural elucidation of unknown impurities.[3][6][17] MS provides the molecular weight of the impurities, and tandem MS (MS/MS) can provide fragmentation patterns that help in determining their structure.[6][17]

Experimental Workflow for LC-MS Analysis

Caption: Workflow for LC-MS Impurity Identification.

Step-by-Step Methodology:

  • LC-MS System: The outlet of the HPLC system is directly connected to the inlet of the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and moderately polar compounds, making it a good choice for this analysis.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred for accurate mass measurements, which aids in determining the elemental composition of impurities.[19]

  • Data Acquisition: Data is acquired in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra for the most abundant ions.

  • Data Analysis: The mass spectra corresponding to the impurity peaks observed in the HPLC chromatogram are analyzed to determine their molecular weights. The fragmentation patterns from the MS/MS spectra are then used to propose the structures of the impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method of measurement and a powerful tool for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[16][18][20] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15]

Experimental Workflow for qNMR Analysis

Caption: Workflow for qNMR Absolute Purity Analysis.

Step-by-Step Methodology:

  • Selection of Internal Standard (IS): An ideal internal standard should be stable, have a known high purity, not react with the sample or solvent, and have signals that do not overlap with the analyte signals.[16] For this analysis, a certified reference material like maleic acid or dimethyl sulfone could be suitable.

  • Sample Preparation:

    • Accurately weigh the test sample of this compound and the internal standard into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include a sufficient relaxation delay (D1) to allow for complete relaxation of all protons between scans.

  • Data Processing and Calculation:

    • Carefully process the spectrum, ensuring accurate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following equation[18]:

      Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 1: HPLC Purity Assessment of this compound

Sample Main Peak Area (%) Total Impurity Area (%) Number of Impurities Detected
Reference Standard 99.950.051
Test Sample (Batch A) 99.500.503
Test Sample (Batch B) 98.901.105

Table 2: qNMR Absolute Purity of this compound

Sample Absolute Purity (%)
Test Sample (Batch A) 99.45
Test Sample (Batch B) 98.85

Interpretation:

The data presented in the tables allows for a direct comparison of the purity of the test samples against the reference standard. The HPLC results provide a detailed impurity profile, while the qNMR data offers an orthogonal and absolute measure of purity. Discrepancies between the two techniques can highlight the presence of non-UV active impurities or issues with the chromatographic method. The LC-MS data would further be used to identify the structures of the impurities detected in the HPLC analysis, providing crucial information for process optimization and safety assessment.

Conclusion

Benchmarking the purity of a pharmaceutical compound like this compound requires a multi-faceted analytical approach. By combining the strengths of HPLC for separation, MS for identification, and qNMR for absolute quantification, a comprehensive and reliable purity assessment can be achieved. This guide has provided the foundational knowledge and detailed protocols to empower researchers and scientists in their critical task of ensuring the quality and safety of novel drug candidates. The principles of scientific integrity, rooted in expertise and trustworthiness, are the cornerstones of this essential analytical work.

References

  • Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Pauli, G. F., et al. (2021). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Pauli, G. F., et al. (2020, September). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • MilliporeSigma. (n.d.). Pyridine Pharmaceutical Secondary Standard; Certified Reference Material.
  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • ELGA LabWater. (n.d.). High Performance Liquid Chromatography (HPLC).
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Science.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Retrieved from [Link]

  • Analytical Toxicology. (2017, September 11). High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Briti Scientific. (n.d.). Pyridine secondary standard, certified reference material (CRM), AnStan®. Retrieved from [Link]

  • Alchemist-chem. (n.d.). 2-Chloro-5-cyanomethylpyridine Manufacturer & Supplier in China | CAS 1122-96-9. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Dovepress. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

Sources

A Researcher's Guide to Navigating the In Vitro-In Vivo Efficacy Gap of Chloropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The journey from a promising hit in a high-throughput screen to a clinically effective therapeutic is fraught with challenges, chief among them being the translation of laboratory efficacy to real-world biological systems. Chloropyridine compounds, a versatile class of heterocyclic molecules, are crucial intermediates and scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5] However, like many small molecules, the potent in vitro activity of chloropyridine derivatives does not always guarantee success in vivo.[6][7]

This guide provides a comparative analysis of the in vitro and in vivo evaluation of chloropyridine compounds. We will dissect the common experimental methodologies, explain the causality behind strategic choices, and explore the complex factors that create the efficacy gap between a petri dish and a living organism. Our goal is to equip researchers with the insights needed to design more predictive preclinical studies and bridge the translational divide.

Section 1: The Controlled Environment: In Vitro Efficacy Assessment

In vitro studies are the cornerstone of early-stage drug discovery, offering a cost-effective, high-throughput method to assess the biological activity and mechanism of action of new chemical entities.[6] For chloropyridine derivatives, these assays typically focus on cytotoxicity against cancer cell lines or inhibition of specific molecular targets like kinases.

Common In Vitro Assays and Mechanistic Insights

The primary goal of initial in vitro testing is to determine a compound's potency, often measured as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • Cytotoxicity Assays (e.g., MTT Assay): This colorimetric assay is a workhorse for assessing a compound's ability to inhibit cell proliferation or induce cell death.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Enzyme Inhibition Assays: For compounds designed to hit specific targets, such as PIM-1 kinase or telomerase, direct enzymatic assays are used to quantify inhibitory activity.[5][9] This provides a direct measure of target engagement, separate from the complexities of a whole-cell environment.

  • Cell-Based Mechanistic Assays: To understand how a compound works, further assays are employed. These can include apoptosis assays (e.g., Annexin V staining) to measure programmed cell death, cell cycle analysis to see where proliferation is arrested, and Western blots to measure the phosphorylation status of key signaling proteins.[9][10]

Workflow for In Vitro Efficacy Screening

In_Vitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Selection Compound Chloropyridine Compound Library Assay High-Throughput Assay (e.g., Target Enzyme Inhibition) Compound->Assay Hit_ID Identify Initial Hits (Based on Potency) Assay->Hit_ID Cell_Assay Cell-Based Cytotoxicity Assay (e.g., MTT on Cancer Lines) Hit_ID->Cell_Assay Advance Hits Dose_Response Determine IC50 Values Cell_Assay->Dose_Response Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Dose_Response->Mechanism Lead_Select Select Lead Candidates for In Vivo Testing Mechanism->Lead_Select Prioritize Leads

Caption: A typical workflow for the in vitro screening of chloropyridine compounds.

Quantitative In Vitro Data Summary

The following table summarizes representative in vitro efficacy data for various chloropyridine derivatives from published studies.

Compound ClassTarget Cell LineAssay TypePotency (IC50)Reference
Pyridazine DerivativeMCF-7 (Breast Cancer)Cytotoxicity0.57 µM[8]
Pyridazine DerivativeHepG2 (Liver Cancer)Cytotoxicity0.99 µM[8]
2-chloro-pyridine (6f)SGC-7901 (Gastric Cancer)Cytotoxicity18.45 µg/mL[5]
2-chloro-pyridine (6e)Telomerase EnzymeEnzyme Inhibition0.8 µM[5]
Pyridine-Based (12)MCF-7 (Breast Cancer)Cytotoxicity0.5 µM[9]
Pyridine-Based (12)PIM-1 KinaseEnzyme Inhibition14.3 nM[9]
Acridine/Sulfonamide (8b)HCT-116 (Colon Cancer)Cytotoxicity9.39 µM[11]
Detailed Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxic effects of chloropyridine compounds on a cancer cell line.

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Causality: This density ensures cells are in the logarithmic growth phase during the experiment and provides a robust signal.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Causality: Allows cells to adhere to the plate and recover from the stress of plating before drug treatment.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the chloropyridine compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Causality: A dose-response curve is essential to calculate the IC50 value accurately. The vehicle control validates that the solvent used to dissolve the compound is not toxic to the cells.

  • Incubation Period:

    • Action: Incubate the treated plates for 48-72 hours.[8]

    • Causality: This duration is typically sufficient for antiproliferative or cytotoxic effects to manifest.

  • MTT Addition:

    • Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization:

    • Action: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Causality: DMSO is a powerful solvent required to solubilize the water-insoluble formazan, allowing for spectrophotometric quantification.

  • Data Acquisition:

    • Action: Measure the absorbance at 570 nm using a microplate reader.

    • Causality: The absorbance is directly proportional to the number of viable cells. Data is used to calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Section 2: The Complexity of Life: In Vivo Efficacy Assessment

While in vitro assays are informative, the ultimate test of a therapeutic compound is its performance in a living organism.[6] In vivo models, typically involving rodents, are used to evaluate not only a compound's efficacy but also its pharmacokinetic and pharmacodynamic (PK/PD) properties.

Common In Vivo Models and Endpoints

For anticancer chloropyridine derivatives, the most common preclinical model is the tumor xenograft.

  • Xenograft Models: Human cancer cells, identical to those used in in vitro assays, are implanted subcutaneously into immunodeficient mice.[12] This allows the tumor to grow in a living system, complete with vasculature and stromal components.

  • Key Efficacy Endpoints: The primary measure of success is typically tumor growth inhibition (TGI). This is assessed by regularly measuring tumor volume over time. Other endpoints include survival analysis and monitoring for metastasis.

  • Pharmacokinetics (PK): This branch of study answers the question: "What does the body do to the drug?"[13] It involves measuring drug concentrations in plasma and tissues over time to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound with excellent in vitro potency may fail in vivo if it is poorly absorbed, rapidly metabolized in the liver, or fails to reach the tumor at a sufficient concentration.[13][14]

  • Pharmacodynamics (PD): This addresses: "What does the drug do to the body?"[15] PD studies measure the biological effect of the drug on its target in vivo, such as the inhibition of a specific kinase in the tumor tissue. This confirms target engagement and helps correlate it with the efficacy outcome.

Workflow for In Vivo Efficacy Study (Xenograft Model)

In_Vivo_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Acclimate Animal Acclimatization Implant Subcutaneous Implantation of Human Tumor Cells Acclimate->Implant Tumor_Growth Monitor Tumor Growth to Required Size Implant->Tumor_Growth Randomize Randomize Mice into Treatment & Vehicle Groups Tumor_Growth->Randomize Begin Study Dosing Administer Compound (e.g., Oral Gavage, IP) Randomize->Dosing Monitoring Measure Tumor Volume & Body Weight Regularly Dosing->Monitoring Endpoint Study Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Continue until Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis PKPD Collect Tissues for PK/PD Analysis Endpoint->PKPD

Caption: A standard workflow for an in vivo xenograft study to test compound efficacy.

Detailed Protocol: Mouse Xenograft Efficacy Study

This protocol outlines the key steps for evaluating an anticancer chloropyridine compound in a subcutaneous xenograft model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation & Implantation:

    • Action: Harvest cancer cells (e.g., HCT116) in their exponential growth phase. Resuspend a specific number of cells (e.g., 5 million) in a mixture of media and Matrigel. Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth. Using immunodeficient mice is critical to prevent rejection of the human tumor cells.

  • Tumor Growth and Randomization:

    • Action: Monitor tumor growth using calipers. Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Causality: Randomization is crucial to ensure that any observed differences in tumor growth are due to the compound's effect and not pre-existing variations in tumor size.

  • Compound Formulation and Administration:

    • Action: Formulate the chloropyridine compound in a suitable vehicle (e.g., a solution of saline, Solutol, and ethanol). Administer the compound to the treatment group via the chosen route (e.g., oral gavage) at a specific dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle only.

    • Causality: The formulation vehicle must be non-toxic and capable of solubilizing the compound for administration. The dose and schedule are often informed by preliminary tolerability and pharmacokinetic studies.

  • Monitoring:

    • Action: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health status daily.

    • Causality: Tumor volume is the primary efficacy endpoint. Body weight is a key indicator of compound toxicity; significant weight loss (>15-20%) is a common humane endpoint.

  • Endpoint and Analysis:

    • Action: The study is concluded when tumors in the control group reach a maximum allowed size or after a fixed duration. At the endpoint, tumors are excised and weighed.

    • Causality: Ethical guidelines dictate humane endpoints to prevent unnecessary animal suffering. The final tumor weight provides a definitive measure of efficacy.

  • Data Interpretation:

    • Action: Calculate the percent Tumor Growth Inhibition (%TGI) by comparing the mean tumor volume/weight of the treated group to the vehicle control group.

    • Causality: %TGI is the quantitative metric used to declare the compound's in vivo efficacy.

Section 3: Bridging the Gap: Why In Vitro Potency Doesn't Always Translate

The transition from in vitro to in vivo is where many promising compounds fail. A low nanomolar IC50 in a cell-based assay is exciting, but it is not a guarantee of in vivo success.[16][17] The discrepancy arises because a living organism is infinitely more complex than a monolayer of cells.[6]

Key Factors Influencing the In Vitro-to-In Vivo Translation

In_Vitro_In_Vivo_Gap cluster_0 In Vitro Environment cluster_1 In Vivo Biological Barriers & Processes cluster_2 In Vivo Outcome InVitro In Vitro Potency (IC50 / EC50) Absorption Oral Bioavailability (Gut Wall Permeation) InVitro->Absorption ADME Metabolism First-Pass Metabolism (Liver CYP Enzymes) InVitro->Metabolism ADME Distribution Plasma Protein Binding & Tissue Penetration InVitro->Distribution ADME Excretion Clearance (Renal, Biliary) InVitro->Excretion ADME Toxicity Off-Target Toxicity InVitro->Toxicity InVivo In Vivo Efficacy (Tumor Growth Inhibition) Absorption->InVivo Metabolism->InVivo Distribution->InVivo Excretion->InVivo Toxicity->InVivo

Caption: Key biological factors that create the gap between in vitro and in vivo results.

  • Pharmacokinetics (ADME): As illustrated above, this is the single greatest hurdle. A compound may be potent but have poor solubility, preventing its absorption from the gut.[18] It might be rapidly metabolized by cytochrome P450 enzymes in the liver, leading to low systemic exposure.[14] Or it could be highly bound to plasma proteins, leaving very little "free" drug to act on the tumor.

  • Target Accessibility: In a dish, the compound has direct access to the cells. In vivo, it must travel through the bloodstream and penetrate the complex tumor microenvironment to reach its target.

  • Off-Target Effects & Toxicity: A compound might be highly selective for its target in vitro, but in vivo it could interact with other proteins (e.g., other kinases), leading to unforeseen toxicity that limits the achievable therapeutic dose.[7]

  • Model Limitations: In vitro models are simplifications. They lack the complex interplay of different cell types, the immune system (in the case of xenografts in immunodeficient mice), and the systemic physiological responses of a whole organism.[12][14]

Conclusion and Recommendations

The evaluation of chloropyridine compounds, like any therapeutic candidate, requires a carefully integrated strategy that acknowledges the strengths and limitations of both in vitro and in vivo models. While in vitro assays are indispensable for initial screening and mechanism of action studies, they are poor predictors of clinical success on their own.

For researchers in this field, the path forward involves:

  • Early PK/ADME Profiling: Introduce in vitro ADME assays (e.g., microsomal stability, plasma protein binding) early in the discovery process to deprioritize compounds with poor drug-like properties, regardless of their potency.

  • Integrated PK/PD Studies: When moving in vivo, do not just measure efficacy. Measure drug concentration in the tumor and assess target modulation to build a clear relationship between exposure, target engagement, and therapeutic effect.[15]

  • Choosing the Right Model: Understand the limitations of your chosen in vivo model. While xenografts are standard, for certain mechanisms (e.g., immunotherapy), more complex syngeneic or patient-derived organoid models may be necessary.[12]

By embracing the complexity of whole-organism biology and designing experiments that proactively address the in vitro-to-in vivo translation gap, we can more efficiently identify chloropyridine derivatives with the true potential to become effective medicines.

References

  • Vertex AI Search.
  • Chempanda.
  • Wikipedia. 2-Chloropyridine.
  • Benchchem.
  • Chem-Impex. 4-Amino-2-chloropyridine.
  • PubMed Central.
  • National Institutes of Health (NIH). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic.
  • Semantic Scholar.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 4-Chloropyridine Hydrochloride in Modern Pharmaceutical Development.
  • PubMed Central. In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas.
  • National Institutes of Health (NIH). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs.
  • PubMed.
  • PubMed. In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202.
  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • ResearchGate. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies.
  • ResearchGate. Correlation between in vitro and in vivo studies?
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubMed. Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents.
  • National Institutes of Health (NIH). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy.
  • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • Reaction Biology.
  • ResearchGate. ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND.
  • PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies.
  • National Institutes of Health (NIH). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • PubMed. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors.
  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • PubMed Central. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring, a simple six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and synthetic versatility have made it a privileged scaffold in the design of therapeutic agents targeting a vast array of biological macromolecules.[1][2] From kinase inhibitors in oncology to antiviral and anti-inflammatory agents, pyridine derivatives are prevalent in numerous FDA-approved drugs.[1][3]

As the pipeline of novel pyridine-based compounds expands, robust computational methods are essential for rapidly prioritizing candidates and elucidating their mechanisms of action. Molecular docking, a powerful in silico technique, predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[4][5] This guide provides a comprehensive framework for conducting rigorous comparative docking studies of pyridine-based ligands, grounded in established methodologies and field-proven insights. We will move beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring a scientifically sound and reproducible workflow.

Pillar 1: The Strategic Docking Workflow

A successful docking experiment is not merely about generating a binding score; it is a multi-step process where each stage is critical for the validity of the final result. The causality behind this workflow is to systematically reduce variables and prepare molecules in a way that best mimics physiological conditions, thereby increasing the predictive accuracy of the simulation.

Detailed Experimental Protocol: A Comparative Docking Case Study

For this guide, we will outline a protocol to compare the binding of two ligands—a novel pyridine-based compound and a known standard drug—against the Cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[6] We will use 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol as our test ligand and Diclofenac as the standard, targeting the COX-2 protein (PDB ID: 5IKR).[6] This protocol primarily references methodologies compatible with widely-used software like AutoDock Vina.[6][7]

Step 1: Receptor and Ligand Preparation (The Foundation)

  • Causality: Raw structural files from databases are not immediately ready for docking. They contain experimental artifacts (e.g., water molecules, co-solvents) that do not participate in the direct ligand interaction and lack information (e.g., hydrogen atoms, atomic charges) that is essential for the force field calculations used by docking algorithms.

  • Protocol:

    • Receptor Acquisition & Cleaning: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB: 5IKR).[6] Using molecular visualization software (e.g., BIOVIA Discovery Studio, PyMOL), remove all water molecules and co-crystallized ligands from the PDB file. The presence of water can interfere with the docking algorithm by occupying space in the active site.

    • Receptor Preparation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign atomic charges (e.g., Kollman charges) to all atoms.[8] This step is vital as it allows the software to calculate electrostatic interactions. Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).[8]

    • Ligand Preparation:

      • Obtain the 2D structures of your pyridine-based ligands (e.g., from a chemical drawing tool like ChemDraw or a database).

      • Convert the 2D structures into 3D models.

      • Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking begins.[8]

      • Assign Gasteiger charges to the ligand atoms and define rotatable bonds.[9] Save the prepared ligands in the PDBQT format.

Step 2: Defining the Search Space (Grid Box Generation)

  • Causality: The docking algorithm needs to know where to search for a binding site. Defining a "grid box" confines the computational search to the relevant active site, saving immense computational time and preventing the ligand from docking to irrelevant surface pockets.

  • Protocol:

    • Identify the active site of the target protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.

    • Generate a grid box that encompasses the entire active site. For COX-2 (5IKR), the active site is a well-defined channel. The grid box should be centered on this site with dimensions large enough to allow the ligand to rotate and translate freely within the pocket (e.g., 60 x 60 x 60 Å).[8]

Step 3: Executing the Docking Simulation

  • Causality: Docking algorithms employ sophisticated search methods to explore the vast conformational space of the ligand within the active site. The Lamarckian Genetic Algorithm (LGA), used in AutoDock, is an effective method that combines a global search (genetic algorithm) with a local search for energy minimization, providing a robust exploration of possible binding poses.[8]

  • Protocol:

    • Load the prepared receptor and ligand files into the docking software (e.g., AutoDock Tools).

    • Set the grid parameters as defined in Step 2.

    • Configure the docking parameters. For the LGA, this includes setting the number of runs (e.g., 100-120) to ensure a comprehensive search.[7][8]

    • Launch the docking simulation. The software will now systematically test different conformations and orientations of the ligand within the grid box, scoring each pose based on the calculated binding energy.

Step 4: Analysis and Validation of Results

  • Causality: The output of a docking run is a set of potential binding poses, each with a corresponding energy score. The lowest energy score represents the most probable binding mode. Analysis involves not just looking at the score but also visually inspecting the interactions to ensure they are chemically sensible.

  • Protocol:

    • Analyze Binding Energy: The primary quantitative metric is the binding energy (ΔG), reported in kcal/mol.[7] A more negative value indicates a stronger, more favorable binding interaction.

    • Cluster Analysis: The software will group similar poses into clusters. The most populated cluster with the lowest binding energy is typically considered the most representative binding mode.

    • Visual Inspection: Load the best-scoring ligand pose back into the receptor structure. Visually analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the pyridine ligand and the amino acid residues of the active site.[8] This is a critical step to confirm that the predicted binding makes chemical sense.

    • Comparative Analysis: Compare the binding energy and interaction patterns of your novel pyridine ligand with those of the known standard (e.g., Diclofenac). This comparison provides a benchmark for its potential efficacy.

Visualizing the Process

To clarify the relationships within the workflow and the ligand-protein interaction, the following diagrams are provided.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis Phase p1 Download Protein Structure (e.g., PDB: 5IKR) p2 Clean Receptor (Remove Water, Heteroatoms) p1->p2 p3 Prepare Receptor (Add Hydrogens, Assign Charges) p2->p3 g1 Define Active Site p3->g1 l1 Draw/Obtain 2D Ligand Structures l2 Convert to 3D & Energy Minimize l1->l2 l3 Prepare Ligands (Assign Charges, Rotatable Bonds) l2->l3 l3->g1 g2 Generate Grid Box g1->g2 d1 Configure Docking Parameters (e.g., LGA, 100 runs) g2->d1 d2 Run Docking Simulation d1->d2 a1 Analyze Binding Energy (ΔG) & Pose Clustering d2->a1 a2 Visualize Best Pose (H-bonds, Hydrophobic Interactions) a1->a2 a3 Compare Pyridine Ligand vs. Standard Drug a2->a3 a4 Validate & Conclude a3->a4

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_protein Protein Active Site (e.g., COX-2) res1 Tyr385 res2 Ser530 res3 Arg120 res4 Val523 ligand Pyridine-Based Ligand ligand->res1 π-π Stacking ligand->res2 H-Bond ligand->res3 H-Bond / Ionic ligand->res4 Hydrophobic Interaction

Caption: Key molecular interactions between a ligand and an active site.

Pillar 2: Data-Driven Comparison and Interpretation

The ultimate goal of a comparative docking study is to generate objective, quantitative data that can guide further experimental work. The table below presents data derived from a study by Neelaveni & Rajendra Prasad, which compared a novel pyridine derivative against the standard drug Diclofenac.[6]

CompoundTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
4-(4-nitrophenyl)-6-(pyridin-3-yl)-\npyrimidine-2-thiol COX-2 (5IKR)AutoDock Vina-4.90 Arg120, Tyr355, Val523, Ser530
Diclofenac (Standard) COX-2 (5IKR)AutoDock Vina-4.28 Arg120, Tyr355, Phe518, Ser530

Table 1: Comparative Docking Results Against COX-2. Data synthesized from Neelaveni & Rajendra Prasad (2023).[6]

Interpretation of Results:

From the data, the novel pyridine-based ligand shows a more favorable (more negative) binding energy (-4.90 kcal/mol) compared to the standard drug Diclofenac (-4.28 kcal/mol).[6] This suggests that, under this computational model, the pyridine derivative may form a more stable complex with the COX-2 active site.

The analysis of interacting residues reveals that both compounds share key interactions with Arg120, Tyr355, and Ser530, which are known to be critical for COX-2 inhibition. The pyridine ligand also interacts with Val523, a residue deep in the hydrophobic pocket, which may contribute to its stronger binding affinity.[6] Such insights are invaluable for structure-activity relationship (SAR) studies, guiding chemists on which moieties of the pyridine scaffold might be modified to further enhance potency or selectivity.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for evaluating promising scaffolds like pyridine and its derivatives.[4][10] A successful comparative study, however, depends on a rigorous and well-validated protocol. By understanding the causality behind each step—from meticulous protein and ligand preparation to the careful definition of the search space and critical analysis of interaction patterns—researchers can generate reliable, comparative data. This guide provides a foundational workflow that, when combined with experimental validation, can significantly accelerate the identification and optimization of the next generation of pyridine-based therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Molecular Docking Studies of Pyridine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Molecular Docking Studies of 3-(pyridin-3-yl)prop-2-enamide.
  • Neelaveni, K., & Rajendra Prasad, Y. (2023). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research.
  • Buzko, O. et al. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors. Shokat Lab.
  • Perez, M., et al. (n.d.). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. PMC - NIH.
  • Aghajan, M., et al. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.
  • El-Gohary, N., et al. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
  • Pharma Trend. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs.
  • Wang, Q., et al. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI.
  • Sravanthi, V., & Mele, P. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.
  • Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Sharma, V., et al. (2016). In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. Semantic Scholar.
  • Al-Hussain, S., et al. (n.d.). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC - NIH.
  • BenchChem. (2025). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets.
  • Lawrence, N., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.
  • Abdel-Gawad, H., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega.
  • Singh, U., et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Sharma, A., et al. (n.d.). Comparative Evaluation of Different Docking Tools for Kinases. IT Medical Team.
  • Zhang, S., et al. (n.d.). Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power. ResearchGate.
  • Neelaveni, K., & Rajendra Prasad, Y. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
  • El-Naggar, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.
  • El-Sayed, N., et al. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis.
  • Ghorab, M., et al. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central.
  • Lawrence, N., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications.
  • El-Naggar, M., et al. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine, a compound whose structural motifs—a chlorinated pyridine ring and a cyanophenyl group—necessitate a cautious and informed approach. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment

  • Chlorinated Pyridine Moiety : Chlorinated pyridines are generally considered hazardous. Pyridine itself is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste (Waste Code D038) due to its toxicity.[1] The presence of a chlorine atom can enhance toxicity and environmental persistence.

  • Cyanophenyl Group : Organic compounds containing nitrile (cyano) groups can be toxic. They can release hydrogen cyanide upon combustion or under acidic conditions.

  • General Hazards : Based on analogous compounds like 2-chloro-5-cyanopyridine and 2-chloro-5-nitropyridine, this compound should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] It is also likely to cause skin and serious eye irritation.[2][3][5]

Table 1: Presumptive Hazard Identification and Recommended Personal Protective Equipment (PPE)

Hazard CategoryPresumed RiskRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Fatal[2][3][6]Chemical-resistant gloves (Nitrile or Neoprene), Lab Coat, Chemical Safety Goggles, Face Shield (if splash risk exists)
Skin Corrosion/Irritation Causes skin irritation; may cause chemical burns[5][6]Chemical-resistant gloves, Lab Coat
Serious Eye Damage/Irritation Causes serious eye irritation or damage[3][5][6]Chemical Safety Goggles, Face Shield
Respiratory Irritation May cause respiratory irritation[2][4][5]Use only in a certified chemical fume hood.[2][7]
Environmental Hazard Potentially toxic to aquatic life. Discharge into the environment must be avoided.[8]N/A (Procedural Control)

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6] The following protocol provides a systematic approach to ensure compliance and safety.

Step 1: Waste Characterization

The first and most critical step is to determine if the waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[9]

  • Listed Waste : Check if the chemical is explicitly listed as a hazardous waste (F, K, P, or U lists).[10] While this specific compound is not listed, pyridine-containing wastes can sometimes fall under these categories.

  • Characteristic Waste : Determine if the waste exhibits any of the four characteristics of hazardous waste:

    • Ignitability (D001) : Unlikely for this solid compound, but must be confirmed.

    • Corrosivity (D002) : Unlikely, but possible.

    • Reactivity (D003) : Possible, especially if mixed with incompatible materials.

    • Toxicity (D004-D043) : This is the most likely characteristic. Waste containing pyridine is often classified as D038.[1] A formal Toxicity Characteristic Leaching Procedure (TCLP) may be required by your institution's Environmental Health and Safety (EHS) department to make a definitive determination.

It is imperative to treat this compound and any materials contaminated with it as hazardous waste until a formal characterization proves otherwise.

Step 2: Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures proper disposal routing.

  • Waste Stream Segregation :

    • Collect pure this compound and solutions with high concentrations in a dedicated, sealed, and airtight container.[7]

    • Collect contaminated lab materials (e.g., gloves, weigh boats, pipette tips, absorbent pads) in a separate, clearly labeled, sealed container or heavy-duty plastic bag.

  • Container Selection :

    • Use containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure containers are in good condition, free from leaks, rust, or damage.[11]

    • Keep containers closed except when adding waste.[11]

  • Incompatible Materials : Store this waste away from strong oxidizing agents, acids, and bases to prevent violent reactions.[6][12]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the generating researcher or lab.

Step 4: Storage and Accumulation
  • Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (P-listed) in an SAA.

Step 5: Disposal and Removal
  • Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution's EHS department or hazardous waste management provider.

  • Professional Disposal : Never dispose of this chemical down the drain or in the regular trash.[6][11][13] It must be disposed of through a licensed hazardous waste disposal company.[6][13][14]

  • Documentation : Retain all records and manifests related to the hazardous waste shipment for at least three years, as required by the EPA.[11]

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : Remove all sources of ignition.[6]

  • PPE : Don appropriate PPE, including respiratory protection if necessary.[7]

  • Containment : Absorb the spill with an inert, dry material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials.

  • Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][14] Avoid generating dust.[6]

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the incident to your supervisor and EHS department.

First Aid and Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[2][15]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][15] Seek medical attention if irritation persists.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][15] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water.[16] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation: This compound (solid or in solution) presumption Presumptive Determination: Treat as Hazardous Waste due to structural alerts (Chlorinated Pyridine, Cyano Group) start->presumption characterize Formal Waste Characterization (Consult EHS) presumption->characterize Always verify with EHS segregate Step 2: Segregate Waste (Pure Chemical vs. Contaminated Debris) characterize->segregate containerize Step 3: Containerize (Use compatible, sealed containers) segregate->containerize label Step 4: Label Container ('Hazardous Waste' + Full Chemical Name, Hazards, Dates) containerize->label store Step 5: Store in SAA (Secondary Containment, Away from Incompatibles) label->store request_pickup Step 6: Request Disposal (Contact EHS for pickup by licensed vendor) store->request_pickup documentation Step 7: Retain Documentation (Manifests, Records for 3+ years) request_pickup->documentation

Caption: Disposal decision workflow for this compound.

References

  • Alchemist Chemical. (n.d.). 2-Chloro-5-cyanomethylpyridine Manufacturer & Supplier. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous Chemicals - Pyridine. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2008). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Safety Protocol: Handling 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine

Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. This guidance is synthesized from safety data for structurally related compounds, including chloropyridines and cyanophenyl derivatives (benzonitriles). This information is for preliminary planning; it is imperative to obtain a compound-specific SDS from your supplier before handling. This guide provides a framework for risk assessment and procedural planning based on the anticipated hazards of the molecule's constituent parts.

Hazard Analysis: A Structurally-Informed Risk Assessment

The chemical structure of this compound dictates a high degree of caution. Its potential hazards are derived from two key moieties: the chloropyridine ring and the cyanophenyl group .

  • Chloropyridine Moiety: Chlorinated pyridines are known for their toxicity. Compounds like 2-chloropyridine are classified as toxic or fatal if inhaled or in contact with skin, causing skin irritation, serious eye damage, and potential organ damage through prolonged exposure.[1][2] They are harmful if swallowed and can release toxic vapors like nitrogen oxides, hydrogen chloride, and carbon monoxide upon thermal decomposition.[3]

  • Cyanophenyl Moiety (Benzonitrile derivative): Organic nitriles present a significant toxicological risk. While the cyanide group is covalently bound, metabolic processes or decomposition can release cyanide ions, which are potent inhibitors of cellular respiration.[4] Compounds containing this group are often harmful or toxic by all routes of exposure: inhalation, skin contact, and ingestion.[5][6] A critical, though less common, risk is the potential release of highly toxic hydrogen cyanide gas if the compound comes into contact with strong acids.[4]

Based on this composite structure, the compound must be handled as if it is acutely toxic, a severe skin and eye irritant, and potentially capable of causing systemic organ damage .

Engineering Controls: Your Primary Line of Defense

Engineering controls are designed to isolate you from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[7]

  • Safety Equipment Accessibility: A certified safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area.[7]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting, with side-shields, conforming to EN 166 (EU) or ANSI Z87.1 (US).[7]Protects against splashes and airborne particulates from entering the eyes.
Face ShieldWorn in addition to goggles.Recommended when handling larger quantities (>1g) or during procedures with a high splash risk.
Skin Protection GlovesDouble-gloving with chemical-resistant nitrile gloves is required.[4]The outer glove provides primary protection and can be removed if contaminated. The inner glove protects the skin during de-gloving. Nitrile offers good resistance to a range of chemicals.
Lab CoatFlame-resistant, long-sleeved, and fully fastened.Protects skin and personal clothing from contamination.[4]
Protective SleevesRecommended to ensure no gap between glove and lab coat sleeve.Provides continuous skin protection.[4]
Respiratory Protection RespiratorAn air-purifying respirator (APR) with an appropriate organic vapor/acid gas/particulate cartridge (e.g., P100) may be required based on a site-specific risk assessment, especially if engineering controls are insufficient.[1][3][7]Protects against inhalation of fine powders or aerosols. All respirator use must be part of a formal respiratory protection program.
Logical Flow for PPE Selection

Caption: Logic for selecting PPE based on structural hazards.

Operational Plan: Step-by-Step Handling Protocol

This protocol minimizes exposure during routine laboratory operations.

Preparation and Weighing:
  • Designate Area: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Pre-weigh Container: Tare a sealed, labeled container on the analytical balance.

  • Transfer Compound: Inside the fume hood, carefully transfer the solid compound from the stock bottle to the tared container using a powder-safe spatula. Avoid creating dust.

  • Seal and Re-weigh: Securely close the container inside the hood. Remove it, decontaminate the exterior with a damp wipe, and weigh it.

  • Calculate Mass: Determine the mass of the transferred compound by difference.

Solution Preparation:
  • Add Solvent: Inside the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Seal and Mix: Cap the vessel and mix by swirling or sonicating until fully dissolved.

  • Labeling: Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, and appropriate hazard pictograms.

Workflow Diagram

Handling_Workflow start Start: Gather all PPE and materials fume_hood Work inside a certified chemical fume hood start->fume_hood weigh Weigh solid compound using containment method fume_hood->weigh dissolve Dissolve compound in solvent weigh->dissolve label_solution Label final solution container dissolve->label_solution end_op Proceed with experiment label_solution->end_op cleanup Decontaminate work area and dispose of waste end_op->cleanup

Caption: Standard workflow for handling the target compound.

Emergency Procedures: Immediate Actions

Speed is critical in any potential exposure scenario.[8]

Emergency TypeImmediate Action Protocol
Spill Small Spill (<1g) inside Fume Hood: 1. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7]2. Decontaminate the area with a 10% bleach solution, followed by a pH 10 buffer solution.[4][9]3. Carefully collect all contaminated materials into a sealed, labeled hazardous waste container.[9] Large Spill or Spill Outside Hood: 1. Evacuate the immediate area. Alert colleagues.[9]2. Call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EH&S) department.[9][10]3. Prevent entry to the area.
Personal Exposure Skin Contact: 1. Immediately remove all contaminated clothing while moving to the safety shower.[4][10]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[4]3. Seek immediate medical attention. Do not wait for symptoms to develop.[4]Eye Contact: 1. Immediately flush eyes at an eyewash station for at least 15 minutes, holding eyelids open.[4][11]2. Remove contact lenses if possible without interrupting the flush.[12]3. Seek immediate medical attention.[11]Inhalation: 1. Move the affected person to fresh air.[11]2. Call for immediate medical assistance.[10]Ingestion: 1. Do NOT induce vomiting.[1] 2. If the person is conscious, rinse their mouth with water.[13]3. Seek immediate medical attention.

Disposal Plan: Compliant Waste Management

Improper disposal can harm the environment and violate regulations.

  • Waste Classification: This compound is a halogenated organic waste .[14] It may also be classified as acutely toxic waste due to the cyanophenyl group.

  • Segregation:

    • Collect all waste containing this compound (including contaminated solids, solutions, and used PPE) in a dedicated, sealed, and clearly labeled hazardous waste container.[15]

    • The label must read "Hazardous Waste," list all chemical constituents including solvents, and display the words "Halogenated Organic Waste" and "Acutely Toxic."[15][16]

    • Crucially, keep this waste stream separate from non-halogenated organic waste , as their disposal methods and costs differ significantly.[17]

    • Do not mix with acidic waste to prevent any potential for hydrogen cyanide gas release.[4]

  • Pickup and Disposal: Follow your institution's established procedures for hazardous waste pickup. Do not dispose of this chemical down the drain under any circumstances.[16]

References

  • 2-Chloropyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • 3-Chloropyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
  • 2-Chloropyridine N-oxide SDS, 2402-95-1 Safety Data Sheets - ECHEMI. (n.d.).
  • Hazardous Waste Segregation. (n.d.).
  • Material Safety Data Sheet - 3-Chloropyridine, 99% - Cole-Parmer. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from university research group guidelines.
  • Organic Solvents - Cornell EHS. (n.d.). Retrieved from Cornell University Environmental Health & Safety.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS. (n.d.).
  • Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline - Benchchem. (n.d.).
  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Cyanide Salts - Environmental Health and Safety - Dartmouth. (n.d.).
  • Download Cyanides SOP Template. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). 2-Chloropyridine.
  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19). Ethyl 2-(4-amino-3-cyanophenyl)
  • First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. (2022, April). Monash University.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
  • CYANIDE HAZARD SUMMARY - NJ.gov. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, May 26). 2-Chloro-5-cyanopyridine.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine - ChemicalBook. (2025, September 20).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.